Ethyl 8-bromoquinoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-bromoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEFIYMEQZHVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627506 | |
| Record name | Ethyl 8-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347146-14-9 | |
| Record name | Ethyl 8-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 8-bromoquinoline-3-carboxylate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, ethyl 8-bromoquinoline-3-carboxylate stands out as a highly versatile intermediate, prized for its potential in the synthesis of complex pharmaceutical compounds through further functionalization at the bromine and ester sites. This guide provides a comprehensive, technically detailed overview of a robust and widely adopted method for the synthesis of this key compound: the Gould-Jacobs reaction. We will delve into the causality behind experimental choices, provide step-by-step protocols, and detail the necessary characterization techniques to ensure the identity and purity of the final product.
Introduction: The Significance of the Quinoline Core
Quinolines are bicyclic aromatic heterocycles that have demonstrated a remarkable range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of these activities and the development of novel drug candidates. The 8-bromoquinoline-3-carboxylate framework, in particular, offers two distinct points for chemical modification. The bromine atom at the 8-position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the ethyl carboxylate group at the 3-position can be hydrolyzed, converted to an amide, or reduced, providing another avenue for structural diversification.
This guide focuses on a classical and reliable synthetic pathway, the Gould-Jacobs reaction, which builds the quinoline core from readily available starting materials.[2][3]
Synthetic Strategy: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for constructing 4-hydroxyquinoline derivatives.[2][4] The overall strategy involves three main stages:
-
Condensation: Reaction of an aniline derivative (2-bromoaniline) with diethyl ethoxymethylenemalonate (DEEMM) to form an enamine intermediate.
-
Thermal Cyclization: An intramolecular cyclization of the enamine at high temperatures to form the quinoline ring system, yielding ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.
-
Deoxygenation: A two-step process to remove the 4-hydroxy group, involving chlorination followed by reductive dehalogenation to yield the final target compound.
This multi-step approach is highly effective and provides a reliable route to the desired product.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step A: Synthesis of Ethyl 2-((2-bromoanilino)methylene)malonate
This initial step involves a nucleophilic substitution reaction where the amino group of 2-bromoaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEMM), followed by the elimination of ethanol.[5][6]
Protocol:
-
To a round-bottom flask, add 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring on a steam bath or in an oil bath at 100-120 °C for 1-2 hours.[6]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting product is often a solid or a viscous oil.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes.
Step B: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
This critical step is a pericyclic reaction that requires significant thermal energy to overcome the activation barrier for the intramolecular ring closure.[7][8] The use of a high-boiling, inert solvent is crucial to achieve the necessary temperatures (typically >250 °C) and to ensure even heat distribution.[7]
Protocol:
-
Place the intermediate from Step A into a flask containing a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250 °C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes. The product often precipitates from the hot solution.
-
Allow the mixture to cool to room temperature, then add hexanes or another non-polar solvent to fully precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum.
Step C & D: Deoxygenation via Chlorination and Reduction
The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form.[9] To arrive at the target compound, the hydroxyl group must be removed. This is typically achieved by first converting it into a better leaving group (chloride) and then removing the chloride via reduction.
Protocol - Chlorination:
-
Suspend the ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.[10]
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry. This yields ethyl 8-bromo-4-chloroquinoline-3-carboxylate.
Protocol - Reductive Dehalogenation:
-
Dissolve the 4-chloro intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as 10% Palladium on Carbon (Pd/C).
-
Introduce a hydrogen source. This can be done by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate.
-
Stir the reaction at room temperature until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the final compound, this compound, by column chromatography or recrystallization.
Reaction Mechanism: The Gould-Jacobs Cyclization
The mechanism begins with a nucleophilic attack from the aniline nitrogen onto the β-carbon of the malonate derivative, followed by the elimination of ethanol to form the key enamine intermediate. The subsequent thermal cyclization is a 6-electron electrocyclization, which, after tautomerization, yields the stable 4-hydroxyquinoline aromatic system.[2][9]
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Characterization of this compound
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Caption: Standard workflow for product characterization.
Expected Analytical Data
The following table summarizes the expected data for the final product, this compound.
| Analysis Technique | Expected Result | Interpretation |
| ¹H NMR | Signals in the aromatic region (δ 7.5-9.5 ppm). A singlet for H-2 and a singlet for H-4. A quartet and a triplet for the ethyl ester group. | Confirms the quinoline core and the presence of the ethyl ester. The specific splitting patterns and chemical shifts are unique to the 8-bromo-3-carboxylate substitution pattern. |
| ¹³C NMR | Resonances for all 12 unique carbon atoms, including the carbonyl carbon of the ester (~165 ppm) and carbons of the quinoline ring. | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) and an M+2 peak of nearly equal intensity. | The characteristic isotopic pattern for a single bromine atom provides strong evidence for its presence in the molecule.[11] |
| Infrared (IR) Spectroscopy | Strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch of the ester. Bands in the 1500-1600 cm⁻¹ region for C=C and C=N stretching of the aromatic rings. | Confirms the presence of key functional groups. |
| Melting Point | A sharp, defined melting point range. | A sharp melting point is indicative of a pure crystalline solid. |
Conclusion
The synthesis of this compound via the Gould-Jacobs reaction, followed by a deoxygenation sequence, is a reliable and well-documented method. This guide provides the necessary theoretical background and practical protocols for researchers to successfully synthesize and characterize this valuable chemical intermediate. The versatility of this compound ensures its continued importance in the fields of drug discovery and materials science, serving as a gateway to a vast library of novel quinoline derivatives.
References
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- Taylor & Francis Online. A Novel Reductive Dehalogenation Using Potassium Hydroxide/Polyethylene Clycol(400)/Xylene Mixtures. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919008050212]
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An In-depth Technical Guide to Ethyl 8-bromoquinoline-3-carboxylate
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 8-bromoquinoline-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights.
Introduction
This compound (CAS No: 347146-14-9) belongs to the quinoline class of compounds, which are a cornerstone in the development of therapeutic agents and functional materials.[1][2] The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of indications, including cancer, malaria, and infectious diseases.[3] The introduction of a bromine atom at the 8-position and an ethyl carboxylate group at the 3-position imparts specific steric and electronic properties that can modulate the molecule's biological activity and chemical reactivity.
The bromine substituent can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse derivatives.[4] The ethyl carboxylate group, on the other hand, can influence the molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition in biological systems. Quinoline-3-carboxylic acid derivatives, in particular, have been investigated for their antiproliferative activities.[5]
This guide will delve into the synthesis, structural features, and predicted physicochemical and spectroscopic properties of this compound, providing a foundational understanding for its use in research and development.
Molecular Structure and Properties
The structural representation of this compound is fundamental to understanding its chemical behavior.
Caption: Chemical structure of this compound.
Physicochemical Properties
While experimental data for this compound is not extensively available in the public domain, its properties can be predicted based on the known characteristics of its parent molecules, 8-bromoquinoline and ethyl quinoline-3-carboxylate.
| Property | Predicted Value / Information | Source / Basis of Prediction |
| Molecular Formula | C₁₂H₁₀BrNO₂ | [6] |
| Molecular Weight | 280.12 g/mol | [6] |
| CAS Number | 347146-14-9 | [6] |
| Appearance | Likely a solid at room temperature | Based on related quinoline derivatives |
| Melting Point | Not available. Expected to be higher than 8-bromoquinoline (58-59 °C) due to increased molecular weight and polarity. | [7] |
| Boiling Point | Not available. Expected to be significantly higher than 8-bromoquinoline (112-113 °C at 0.5 mmHg). | [7] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and sparingly soluble in alcohols. Poorly soluble in water. | General solubility of similar organic compounds. |
| XlogP | ~3.0 (Predicted for a related isomer) | [8] |
Synthesis of this compound
A robust and efficient method for the synthesis of ethyl quinoline-3-carboxylates involves a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates.[9][10] This methodology offers a mild and high-yielding route to the quinoline-3-carboxylate scaffold.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned starting from 7-bromoindole.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of ethyl quinoline-3-carboxylates.[10]
Materials:
-
7-Bromoindole
-
Ethyl bromodiazoacetate (Br-EDA)
-
Dirhodium(II) bis(ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-2-phenylacetate) (Rh₂(esp)₂)
-
Cesium Carbonate (Cs₂CO₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-bromoindole (1.0 mmol) and Cs₂CO₃ (1.3 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert atmosphere, add Rh₂(esp)₂ (0.01 mmol).
-
Cool the resulting mixture in an ice bath.
-
Slowly add a solution of ethyl bromodiazoacetate (1.4 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise to the stirring reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude residue in EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality of Experimental Choices:
-
Rh₂(esp)₂ catalyst: This rhodium catalyst is highly efficient for carbene transfer from diazo compounds, facilitating the initial cyclopropanation of the indole.[9]
-
Cs₂CO₃: A mild inorganic base is required to neutralize the hydrobromic acid (HBr) that is eliminated during the ring expansion, driving the reaction to completion.[10]
-
Dropwise addition at low temperature: This is crucial to control the exothermic reaction and prevent the formation of side products from the decomposition of the diazoacetate.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized this compound would be confirmed by a suite of spectroscopic techniques. The following are the expected spectral features based on the analysis of its structure and data from related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the ethyl ester group. The chemical shifts (δ) are predicted in ppm relative to tetramethylsilane (TMS).
-
Ethyl group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.4 ppm (2H, -CH₂) are expected.
-
Quinoline ring protons: A series of doublets, triplets, and multiplets in the aromatic region (approximately 7.5-9.0 ppm) are anticipated. The proton at the 2-position is expected to be the most deshielded, appearing at a higher chemical shift. The bromine at the 8-position will influence the chemical shifts of the adjacent protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethyl group: Signals for the methyl and methylene carbons are expected at approximately 14 ppm and 61 ppm, respectively.
-
Ester carbonyl: The carbonyl carbon should appear around 165 ppm.
-
Quinoline ring carbons: A series of signals in the aromatic region (approximately 120-150 ppm) are expected. The carbon bearing the bromine (C8) will show a characteristic shift.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O stretch (ester): A strong band is anticipated around 1250-1300 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching: A band above 3000 cm⁻¹ is characteristic.
-
C-Br stretch: A weak to medium absorption is expected in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (280.12 g/mol ).
-
Isotopic Pattern: Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) and the carboxyl group (-COOC₂H₅).
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of its functional groups on the quinoline core.
Caption: Reactivity and potential applications of this compound.
Reactivity
-
At the 8-Bromo Position: The bromine atom is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[4]
-
At the 3-Carboxylate Position: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides or be involved in other transformations. The ester can also be reduced to a primary alcohol.
Potential Applications in Drug Discovery and Materials Science
The quinoline nucleus is a well-established pharmacophore, and this compound serves as a valuable building block for the synthesis of novel bioactive molecules.
-
Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[5][11] The ability to functionalize the 8-position of this molecule allows for the exploration of new chemical space in the design of kinase inhibitors or other anticancer drugs.
-
Antimalarial and Antimicrobial Agents: The quinoline ring is central to several antimalarial drugs. New derivatives of this compound could be synthesized and evaluated for their activity against drug-resistant strains of parasites and bacteria.[1]
-
Functional Materials: Quinolines can exhibit interesting photophysical properties. Derivatives of this compound could be investigated for their potential use as fluorescent probes, organic light-emitting diode (OLED) materials, or sensors.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, related halogenated aromatic compounds can be irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a promising heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While comprehensive experimental data on its physicochemical properties are still emerging, this guide provides a thorough overview based on established chemical principles and data from related compounds. The synthetic accessibility and the presence of two distinct reactive sites make this molecule an attractive starting point for the development of novel compounds with a wide range of applications. Further research into the experimental characterization and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
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- 9. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 11. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Ethyl 8-bromoquinoline-3-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 8-bromoquinoline-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes predicted spectral data based on established principles and data from structurally related compounds. This approach provides a robust framework for the identification and characterization of this compound in a research and development setting.
Molecular Structure and Key Features
This compound possesses a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the 8-position and an ethyl carboxylate group at the 3-position. These features give rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
¹H NMR Spectroscopy
Proton NMR provides critical information about the chemical environment, connectivity, and number of different types of protons in a molecule.
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Set the appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay.
-
Data Acquisition: Acquire the Free Induction Decay (FID) data. Co-adding multiple scans is typically performed to enhance the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum.
The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 9.2 - 9.4 | s | - | 1H |
| H-4 | 8.3 - 8.5 | s | - | 1H |
| H-5 | 7.8 - 8.0 | d | 7.5 - 8.5 | 1H |
| H-6 | 7.4 - 7.6 | t | 7.5 - 8.5 | 1H |
| H-7 | 7.9 - 8.1 | d | 7.5 - 8.5 | 1H |
| -OCH₂CH₃ | 4.4 - 4.6 | q | 7.0 - 7.5 | 2H |
| -OCH₂CH₃ | 1.4 - 1.6 | t | 7.0 - 7.5 | 3H |
-
Aromatic Region (7.0 - 9.5 ppm): The five protons on the quinoline ring system are expected to appear in this region. The protons H-2 and H-4 are significantly deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylate group, appearing as singlets at the lowest field. The protons on the bromo-substituted benzene ring (H-5, H-6, and H-7) will exhibit characteristic doublet and triplet splitting patterns due to ortho and meta coupling.
-
Ethyl Ester Group (1.4 - 4.6 ppm): The ethyl group of the ester will give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). This classic ethyl pattern is a key indicator of the ester functionality. The methylene protons are deshielded by the adjacent oxygen atom.
Caption: A typical workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.
The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 167 |
| C-2 | 150 - 152 |
| C-3 | 125 - 127 |
| C-4 | 138 - 140 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 127 - 129 |
| C-7 | 135 - 137 |
| C-8 | 120 - 122 |
| C-8a | 147 - 149 |
| -OCH₂CH₃ | 61 - 63 |
| -OCH₂CH₃ | 14 - 16 |
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (165-167 ppm).
-
Aromatic Carbons: The nine carbons of the quinoline ring will appear in the aromatic region (120-152 ppm). The chemical shifts are influenced by the nitrogen atom, the bromine atom, and the ethyl carboxylate group. The carbon attached to the bromine (C-8) is expected to be shielded compared to the other aromatic carbons.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will appear around 61-63 ppm, while the methyl carbon (-CH₃) will be at a much higher field, around 14-16 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a few milligrams of the sample are ground with dry KBr and pressed into a transparent disk.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Aliphatic (ethyl group) |
| 1710 - 1730 | C=O stretch | Ester |
| 1580 - 1620 | C=C and C=N stretch | Quinoline ring |
| 1200 - 1300 | C-O stretch | Ester |
| 1000 - 1100 | C-Br stretch | Bromo-aromatic |
| 750 - 850 | C-H bend | Aromatic (out-of-plane) |
-
Carbonyl Stretch: A strong, sharp absorption band in the region of 1710-1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
Aromatic C-H and C=C/C=N Stretches: The presence of the quinoline ring will be confirmed by absorptions corresponding to aromatic C-H stretching above 3000 cm⁻¹ and characteristic ring stretching vibrations (C=C and C=N) in the 1580-1620 cm⁻¹ region.
-
Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is characteristic of the C-O stretching of the ester.
-
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also offer structural clues through the analysis of fragmentation patterns.
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
| m/z | Proposed Fragment | Significance |
| 279/281 | [M]⁺ | Molecular ion peak (with characteristic 1:1 isotopic pattern for Bromine) |
| 250/252 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 234/236 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |
| 206/208 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |
| 127 | [C₉H₆N]⁺ | Quinoline radical cation |
-
Molecular Ion Peak: The most critical information is the molecular ion peak. Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity, separated by 2 m/z units. This isotopic signature is a definitive confirmation of the presence of one bromine atom.
-
Fragmentation Pattern: The fragmentation of the molecule under EI conditions is expected to involve the loss of the ethyl and ethoxy groups from the ester functionality, leading to characteristic fragment ions. The loss of the entire ethyl carboxylate group would result in the 8-bromoquinoline radical cation.
Caption: Predicted fragmentation pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. The synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the complete elucidation of its molecular structure. The predicted data, based on established spectroscopic principles and analysis of related compounds, serves as a reliable reference for researchers in the field. This guide underscores the power of modern analytical techniques in advancing chemical research and drug development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. [Link][1]
-
Beilstein Journal of Organic Chemistry. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. [Link][2]
Sources
CAS number 1234-56-7 Ethyl 8-bromoquinoline-3-carboxylate properties
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The quinoline scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of Ethyl 8-bromoquinoline-3-carboxylate, a functionalized quinoline derivative with significant potential in drug discovery. While the initial query presented a misleading CAS number, this document focuses on the accurately identified compound (CAS 347146-14-9), delving into its synthesis, physicochemical properties, and prospective applications, particularly in oncology. This guide is structured to provide not just data, but a logical framework for understanding and utilizing this molecule in a research and development context. We will proceed from the foundational synthesis of the core structure to the functionalization and potential biological implications, offering insights grounded in established chemical principles.
Chemical Identity and Physicochemical Properties
This compound is a halogenated derivative of the quinoline-3-carboxylate scaffold. The strategic placement of a bromine atom at the 8-position and an ethyl carboxylate group at the 3-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for further chemical modifications.
Table 1: Chemical and Physical Properties of this compound and its Parent Acid
| Property | This compound | 8-Bromoquinoline-3-carboxylic acid |
| CAS Number | 347146-14-9 | 347146-16-1 |
| Molecular Formula | C₁₂H₁₀BrNO₂ | C₁₀H₆BrNO₂ |
| Molecular Weight | 280.12 g/mol | 252.06 g/mol [1] |
| Purity | >98% (as per typical suppliers)[2] | Typically >95% |
| Appearance | (Predicted) White to off-white solid | Solid[3] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | (Predicted) Soluble in organic solvents like DCM, Ethyl Acetate | Data not available |
| SMILES | O=C(C1=CC2=CC=CC(Br)=C2N=C1)OCC[2] | C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O[1] |
| InChIKey | Data not available | QMAXUQVGYIBBKN-UHFFFAOYSA-N[1] |
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the 8-bromoquinoline core, followed by functionalization at the 3-position and subsequent esterification.
Synthesis of the 8-Bromoquinoline Core
A common and effective method for the synthesis of the 8-bromoquinoline scaffold is the Skraup synthesis or modifications thereof. This involves the reaction of an appropriately substituted aniline with glycerol, an oxidizing agent, and sulfuric acid. For 8-bromoquinoline, the starting material would be 2-bromoaniline.
Experimental Protocol: Synthesis of 8-Bromoquinoline (General Method)
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of 2-bromoaniline and glycerol.
-
Addition of Oxidizing Agent: Slowly and with cooling, add an oxidizing agent such as arsenic pentoxide or nitrobenzene.
-
Heating: Heat the reaction mixture to initiate the exothermic reaction. Once the reaction begins, the heat source may need to be removed intermittently to control the rate. After the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure completion.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base, such as sodium hydroxide, until the 8-bromoquinoline precipitates.
-
Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent.
Introduction of the Carboxylic Acid Group
The introduction of a carboxylic acid group at the 3-position of the quinoline ring can be challenging. A plausible synthetic route involves the construction of the quinoline ring from precursors that already contain the desired functionality.
Esterification to this compound
The final step is the esterification of 8-bromoquinoline-3-carboxylic acid to its corresponding ethyl ester. A standard and reliable method for this transformation is the Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification of 8-Bromoquinoline-3-carboxylic acid
-
Reaction Setup: Dissolve 8-bromoquinoline-3-carboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.
DOT Script for Synthesis Workflow
Sources
The Quinoline-3-Carboxylate Core: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
The quinoline ring system, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834, its true potential as a pharmacophore lay dormant for decades.[1] This guide delves into the fascinating discovery and rich history of a particularly influential class of its derivatives: the quinoline-3-carboxylates. We will traverse the path from their synthetic origins to their explosive impact on antibacterial chemotherapy and their ongoing evolution into targeted therapies for cancer and inflammatory diseases. This exploration is designed not merely to recount historical facts, but to provide a deeper understanding of the scientific rationale and experimental intricacies that have shaped this vital field of drug discovery.
Part 1: The Genesis of a Scaffold - Foundational Syntheses
The ability to construct the quinoline core with predictable regiochemistry was a critical enabler for the exploration of its therapeutic potential. While several named reactions exist for quinoline synthesis, the Gould-Jacobs reaction , first reported in 1939, proved to be a pivotal and versatile method for accessing the 4-hydroxyquinoline-3-carboxylate scaffold, the direct precursor to many biologically active molecules.[2][3]
The Gould-Jacobs Reaction: A Gateway to Functionalized Quinolines
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation can then yield the 4-hydroxyquinoline core.[2]
The causality behind this synthetic choice lies in its reliability and the accessibility of the starting materials. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which helps to direct the cyclization.[4]
Mechanism of the Gould-Jacobs Reaction:
-
Condensation: The reaction initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.
-
Thermal Cyclization: This step requires significant thermal energy (often exceeding 250°C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring. The high activation energy can be supplied by conventional heating in high-boiling point solvents like diphenyl ether or, more efficiently in modern adaptations, through microwave irradiation, which significantly reduces reaction times and can improve yields.
-
Tautomerization: The initial cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in tautomeric equilibrium with its 4-hydroxy-quinoline-3-carboxylate form.
-
Hydrolysis and Decarboxylation (Optional): The ester group at the 3-position can be hydrolyzed to a carboxylic acid, which can then be removed via decarboxylation upon further heating to yield a 4-hydroxyquinoline.[4]
Diagram: The Gould-Jacobs Reaction Pathway
Caption: Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.
Structure-Activity Relationships (SAR) of Fluoroquinolones: A Molecular Blueprint for Potency
The remarkable success of the fluoroquinolones can be attributed to the systematic exploration of their structure-activity relationships. The quinolone-3-carboxylic acid core is the essential pharmacophore, with specific substitutions at various positions fine-tuning the antibacterial spectrum, potency, and pharmacokinetic properties.
| Position | Substituent/Moiety | Role in Activity and Properties | Key Examples |
| N-1 | Alkyl, Cyclopropyl, Aryl | Influences potency and spectrum of activity. A cyclopropyl group often confers significant activity against Gram-negative bacteria. [4] | Ciprofloxacin (cyclopropyl), Norfloxacin (ethyl) |
| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase and topoisomerase IV. [5]Modification or replacement generally leads to a loss of activity. [6] | All active fluoroquinolones |
| C-4 | Keto Group | Essential for binding to DNA gyrase and topoisomerase IV. [5] | All active fluoroquinolones |
| C-6 | Fluorine | Dramatically increases antibacterial activity by enhancing cell penetration and DNA gyrase inhibition. [6] | Ciprofloxacin, Levofloxacin |
| C-7 | Piperazinyl or Pyrrolidinyl Ring | Modulates the antibacterial spectrum, potency against Gram-positive bacteria, and pharmacokinetic properties. [7] | Ciprofloxacin (piperazinyl), Moxifloxacin (diazabicyclo) |
| C-8 | Halogen or Methoxy Group | A fluorine or chlorine at this position can improve oral absorption and activity against anaerobes. A methoxy group can reduce photosensitivity. [7] | Sparfloxacin (fluoro), Moxifloxacin (methoxy) |
Part 3: Beyond Bacteria - The Emergence of Quinoline-3-Carboxylates in Oncology and Inflammation
The versatility of the quinoline-3-carboxylate scaffold extends far beyond the realm of antibacterial agents. In recent years, derivatives of this core structure have emerged as promising therapeutic agents for cancer and inflammatory diseases, demonstrating the power of chemical modification to redirect biological activity.
Quinoline-3-Carboxamides in Oncology: The Story of Tasquinimod
A significant development in this area is the discovery of tasquinimod , a second-generation quinoline-3-carboxamide that has shown promise in the treatment of castration-resistant prostate cancer. Unlike the fluoroquinolones, which target bacterial enzymes, tasquinimod exerts its anticancer effects by modulating the tumor microenvironment. [8] Mechanism of Action of Tasquinimod:
Tasquinimod's primary mechanism of action involves binding to the S100A9 protein, which is involved in inflammatory and tumorigenic processes. [8]By inhibiting S100A9, tasquinimod disrupts the recruitment and function of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. This leads to a reduction in angiogenesis (the formation of new blood vessels that feed the tumor) and a modulation of the immune response against the tumor. [9] The discovery of tasquinimod evolved from an earlier quinoline-3-carboxamide, roquinimex, which was initially investigated for its immunomodulatory properties. This highlights a key principle in drug discovery: the iterative optimization of a chemical scaffold can lead to compounds with entirely new mechanisms of action and therapeutic applications.
Quinoline-3-Carboxylic Acids as Kinase and Cyclooxygenase Inhibitors
The quinoline-3-carboxylic acid moiety has also been identified as a privileged scaffold for the development of inhibitors of key enzymes involved in cell signaling and inflammation.
-
Protein Kinase Inhibitors: Derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of protein kinase CK2, an enzyme that is overexpressed in many cancers and plays a role in cell growth and survival. [2]The most active compounds in these studies were found to be tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, demonstrating that modifications to the core quinoline structure can impart potent and selective kinase inhibitory activity. [2]
-
Anti-inflammatory Agents: The structural similarity of certain quinoline derivatives to known anti-inflammatory drugs has prompted their investigation as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [4]Structure-activity relationship studies have shown that quinolines with a carboxylic acid moiety can exhibit COX inhibition, while those with a carboxamide group may act as antagonists of the transient receptor potential vanilloid 1 (TRPV1), another target for anti-inflammatory drugs. [5]
Part 4: Experimental Protocols and Characterization
The successful development of quinoline-3-carboxylate derivatives relies on robust and reproducible synthetic and analytical methodologies. This section provides an overview of key experimental procedures.
Synthesis of a Key Intermediate: 2-Chloroquinoline-3-carboxylic Acid
A common and versatile intermediate for the synthesis of various quinoline-3-carboxamides is 2-chloroquinoline-3-carboxylic acid. This can be prepared from the corresponding 2-chloroquinoline-3-carbaldehyde, which is accessible through the Vilsmeier-Haack reaction of acetanilides.
Experimental Protocol: Oxidation of 2-Chloroquinoline-3-carbaldehyde
-
Suspend the 2-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol.
-
Add a warm solution of silver nitrate (AgNO₃, 1.6 equivalents) in ethanol to the stirring suspension.
-
Add a solution of sodium hydroxide (NaOH, 5 equivalents) in 80% aqueous ethanol dropwise over 15 minutes at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Filter the reaction mixture through a pad of celite and remove the solvent under reduced pressure.
-
Add water to dissolve the sodium salt of the product and then acidify with 15% aqueous hydrochloric acid (HCl) to a pH of 1.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-chloroquinoline-3-carboxylic acid. [7]
Amide Coupling: Formation of Quinoline-3-Carboxamides
The final step in the synthesis of many biologically active quinoline-3-carboxamides is the coupling of a quinoline-3-carboxylic acid with a desired amine. A variety of coupling reagents can be employed for this transformation.
Experimental Protocol: Amide Coupling using HATU
-
Prepare a solution of the quinoline-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF) at 0°C.
-
Add 2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Add a slight excess of the desired amine (relative to the carboxylic acid).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent based on the product's properties.
-
Purify the crude product by chromatography. [10]
Analytical Characterization
The structural elucidation and purity assessment of synthesized quinoline-3-carboxylate derivatives are crucial for ensuring the reliability of biological data. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. [11]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm their structure. [2]* High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds and for their quantification. A variety of stationary phases and mobile phases can be used to achieve optimal separation of quinoline derivatives. [4]
Conclusion: A Scaffold with a Bright Future
The journey of quinoline-3-carboxylate derivatives, from an accidental discovery to a cornerstone of modern medicinal chemistry, is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The initial breakthrough of the fluoroquinolone antibiotics revolutionized the treatment of bacterial infections, and the ongoing exploration of this versatile scaffold continues to yield promising new drug candidates for a range of diseases. As our understanding of the molecular basis of disease deepens, the quinoline-3-carboxylate core, with its tunable electronic and steric properties, is poised to remain a privileged scaffold for the design of the next generation of targeted therapeutics. The ability to rationally design and synthesize novel derivatives, guided by a rich history of structure-activity relationships, ensures that the story of the quinoline-3-carboxylates is far from over.
References
- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
- Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 20(29), 3604–3629.
- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1063–1065.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug discovery today, 18(7-8), 389–398.
- Pissinate, K., Martins, M. A. P., & Zanatta, N. (2015). The Vilsmeier–Haack Reaction in the Synthesis of Heterocyclic Compounds. Chemical Reviews, 115(11), 5274–5316.
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- Pili, R., Haggman, M., Stadler, W. M., Gingrich, J. R., Assikis, V. J., Björk, A., ... & Damber, J. E. (2011). Phase II randomized, double-blind, placebo-controlled study of tasquinimod in men with metastatic castration-resistant prostate cancer. Journal of clinical oncology, 29(30), 4022–4028.
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- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
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- Björk, P., Bjurberg, M., Olsson, A., Vågberg, J., Tordsson, J., & Axelsson, B. (2010). A novel orally active quinoline-3-carboxamide, tasquinimod (ABR-215050), inhibits tumor growth and metastasis by targeting the tumor-supportive myeloid cell compartment. Clinical Cancer Research, 16(17), 4443–4454.
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- Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical infectious diseases, 41(Supplement_2), S113-S119.
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An In-depth Technical Guide to the Mechanistic Formation of Ethyl 8-bromoquinoline-3-carboxylate
Introduction: Quinoline scaffolds are foundational motifs in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the quinoline ring system is a critical endeavor in drug discovery, enabling the modulation of pharmacological profiles and the development of novel therapeutic agents. Among these, ethyl 8-bromoquinoline-3-carboxylate stands out as a valuable intermediate, offering a versatile handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive technical overview of the most logical and efficient synthetic pathway to this key compound, detailing the underlying reaction mechanisms, providing field-proven experimental protocols, and offering insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this synthetic process.
Strategic Synthesis Overview
The formation of this compound is most effectively achieved through a three-stage synthetic sequence. This strategy ensures high regioselectivity and provides a reliable route to the target molecule. The overall transformation is outlined below:
-
Stage 1: Gould-Jacobs Reaction - Construction of the quinoline core to yield ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.
-
Stage 2: Chlorination - Conversion of the 4-hydroxy group to a 4-chloro substituent.
-
Stage 3: Reductive Dechlorination - Removal of the 4-chloro group to afford the final product.
This multi-step approach allows for precise control over the introduction of substituents onto the quinoline ring.
Caption: Overall synthetic strategy for this compound.
Stage 1: The Gould-Jacobs Reaction - Building the Quinoline Core
The cornerstone of this synthesis is the Gould-Jacobs reaction, a robust and reliable method for the preparation of 4-hydroxyquinoline derivatives.[1] This reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2]
Mechanism of the Gould-Jacobs Reaction
The mechanism unfolds in two key phases: initial condensation and subsequent thermal cyclization.
-
Nucleophilic Substitution: The reaction commences with a nucleophilic attack by the amino group of 2-bromoaniline on the electron-deficient carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate (DEEMM). This is followed by the elimination of ethanol to form the intermediate, diethyl 2-(((2-bromophenyl)amino)methylene)malonate.[1]
-
Thermal Cyclization: The crucial ring-closing step is induced by high temperatures. The reaction proceeds via a 6-electron electrocyclization. The lone pair of electrons on the nitrogen atom attacks one of the ester carbonyl carbons, leading to the formation of a six-membered ring. A subsequent elimination of another molecule of ethanol results in the formation of the aromatic 4-hydroxyquinoline ring system.[2] The product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its 4-oxo form.[1]
Caption: Mechanism of the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from established Gould-Jacobs reaction procedures.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Condensation: Heat the mixture to 120-140 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.
-
Cyclization: To the crude anilinomethylenemalonate intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the diphenyl ether. Add n-hexane to facilitate further precipitation. Collect the solid product by filtration and wash with n-hexane to remove the solvent. The crude product can be further purified by recrystallization.
| Parameter | Value | Reference |
| Starting Materials | 2-Bromoaniline, Diethyl ethoxymethylenemalonate | [2] |
| Condensation Temp. | 120-140 °C | [3] |
| Cyclization Temp. | ~250 °C (in diphenyl ether) | [2] |
| Typical Yield | 60-80% | [4] |
Stage 2: Chlorination of the 4-Hydroxyquinoline
The 4-hydroxy group of the quinoline is a stable enol and requires conversion to a better leaving group for its removal. A common and effective method is its conversion to a 4-chloro substituent using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]
Mechanism of Chlorination
The chlorination mechanism involves the activation of the 4-oxo group by POCl₃.
-
Phosphorylation: The oxygen of the 4-oxo group acts as a nucleophile and attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate.
-
Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the C4 position of the quinoline ring. This results in the displacement of the dichlorophosphate group and the formation of the 4-chloroquinoline product.[6]
Caption: Mechanism of chlorination of the 4-hydroxyquinoline.
Experimental Protocol: Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
This protocol is based on standard procedures for the chlorination of 4-hydroxyquinolines.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Carefully cool the reaction mixture and pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, which will cause the product to precipitate. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [5] |
| Reaction Temperature | Reflux (~110 °C) | [4] |
| Typical Reaction Time | 2-4 hours | [4] |
| Typical Yield | >80% | [5] |
Stage 3: Reductive Dechlorination
The final step in the synthesis is the removal of the 4-chloro substituent to yield this compound. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation equipment.[7]
Mechanism of Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation involves the use of a hydrogen donor, such as ammonium formate, and a metal catalyst, typically palladium on carbon (Pd/C).
-
Hydrogen Generation: Ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen gas in situ.[8]
-
Oxidative Addition: The 4-chloroquinoline derivative undergoes oxidative addition to the palladium(0) catalyst, forming a palladium(II) intermediate.
-
Reductive Elimination: The palladium(II) intermediate then reacts with the in situ generated hydrogen (as a hydride on the palladium surface), leading to the reductive elimination of the desired dehalogenated product and regeneration of the palladium(0) catalyst.[7][9]
Caption: Workflow for the reductive dechlorination step.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the catalytic transfer hydrogenation of haloquinolines.[7]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 8-bromo-4-chloroquinoline-3-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: Add ammonium formate (3-5 equivalents) to the solution, followed by a catalytic amount of 10% palladium on carbon (Pd/C).
-
Reaction: Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Further purification can be achieved by column chromatography.
| Parameter | Value | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [7] |
| Hydrogen Donor | Ammonium Formate | [9] |
| Solvent | Ethanol or Methanol | [7] |
| Reaction Temperature | Reflux | [9] |
| Typical Yield | High | [7] |
Conclusion
The synthesis of this compound is a well-defined, three-stage process that leverages classic and reliable organic transformations. The Gould-Jacobs reaction provides a regioselective entry into the 8-bromo-4-hydroxyquinoline-3-carboxylate core. Subsequent chlorination with phosphorus oxychloride efficiently prepares the molecule for the final dehalogenation step. Catalytic transfer hydrogenation offers a mild and practical method for the removal of the 4-chloro group, yielding the desired product. Each step in this synthetic pathway is supported by a clear mechanistic understanding, allowing for rational optimization and troubleshooting. This guide provides the necessary framework for the successful and efficient synthesis of this important chemical intermediate.
References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
- A Kind of Preparation Method of the Bromo- 4- Chloroquinoline of 6-. CN106432073B.
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ResearchGate. (n.d.). Gould-Jacobs Reaction. [Link]
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Wikipedia. (2023). Gould–Jacobs reaction. [Link]
- Hradil, P., et al. (1990).
-
Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]
- Gowda, S., et al. (2000). Catalytic transfer hydrogenation of aromatic nitro compounds by employing ammonium formate and 5% platinum on carbon. Tetrahedron Letters, 41(45), 8153-8156.
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Abed, A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3082-3097. [Link]
- Ram, S., & Spicer, L. D. (1988). Catalytic transfer hydrogenation of conjugated nitroalkenes with ammonium formate.
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Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
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Štefane, B., & Požgan, F. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(10), 2651. [Link]
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PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]
-
Anwer, M. K., et al. (1987). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International Journal of Peptide and Protein Research, 30(4), 489-497. [Link]
-
ChemUniverse. (n.d.). ETHYL 8-BROMO-4-CHLOROQUINOLINE-3-CARBOXYLATE. [Link]
- Ram, S., & Ehrenkaufer, R. E. (1988).
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Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]
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A Technical Guide to Unlocking the Potential of Ethyl 8-bromoquinoline-3-carboxylate: A Versatile Scaffold for Modern Research
Introduction: The Quinoline Core and the Promise of a Multifunctional Building Block
The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4][5] Ethyl 8-bromoquinoline-3-carboxylate emerges as a particularly compelling starting material for novel discovery campaigns. Its structure is endowed with three distinct, strategically positioned functional groups ripe for chemical manipulation:
-
The Quinoline Nitrogen: A site for quaternization or metal coordination, influencing solubility and electronic properties.
-
The C3-Ethyl Ester: Readily converted into a carboxylic acid, amides, hydrazides, or other functionalities, serving as a key vector for modifying pharmacokinetics and target engagement.
-
The C8-Bromo Group: An exceptionally versatile handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents to modulate the molecule's steric and electronic profile.
This guide delineates three primary research thrusts for this compound, providing the strategic rationale, detailed experimental workflows, and the underlying scientific principles to empower researchers in drug discovery and materials science to exploit this potent scaffold.
Research Area 1: Medicinal Chemistry - Engineering Novel Therapeutics
The inherent biological relevance of the quinoline core makes medicinal chemistry the most immediate and promising application area.[2][4] The strategic functionalization of this compound can generate vast libraries of novel compounds for screening against various diseases.
Anticancer Agent Development
Rationale: The quinoline framework is a validated pharmacophore in oncology.[2][6][7] Derivatives of quinoline-3-carboxylate, in particular, have demonstrated potent antiproliferative activity.[6][7] The 8-bromo position offers a unique opportunity to explore structure-activity relationships (SAR) by introducing substituents that can interact with specific pockets in biological targets like kinases or DNA. For instance, structure-activity relationship studies have shown that the presence of a halogen at the 8-position can be beneficial for certain biological activities.[8]
Proposed Research Workflow:
Caption: Workflow for anticancer drug discovery.
Key Synthetic Transformations & Rationale:
| Position | Reaction Type | Rationale & Causality |
| C3-Ester | Amide Formation | The ester is a prodrug motif, but conversion to amides introduces hydrogen bond donors/acceptors, crucial for specific target recognition. This is achieved via hydrolysis to the carboxylic acid followed by peptide coupling. |
| C8-Bromo | Suzuki Coupling | Introduces aryl or heteroaryl groups. This is a powerful method to extend conjugation, modulate lipophilicity, and probe for beneficial pi-stacking interactions within a target's binding site. |
| C8-Bromo | Buchwald-Hartwig Amination | Forms a C-N bond, allowing the introduction of substituted amines. This is key for accessing new pharmacophores and improving properties like aqueous solubility and cell permeability. |
Experimental Protocol 1: Synthesis of an Amide Derivative
This protocol details the conversion of the C3-ester to an amide, a common step in creating bioactive molecules.[9]
Part A: Hydrolysis to 8-bromoquinoline-3-carboxylic acid
-
Dissolution: Dissolve this compound (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 4-6 hours. Causality: LiOH is a strong base that nucleophilically attacks the ester's carbonyl carbon, leading to saponification.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Remove THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Characterize by NMR and Mass Spectrometry.
Part B: Amide Coupling with Benzylamine (Example)
-
Activation: Suspend the 8-bromoquinoline-3-carboxylic acid (1.0 eq.) in dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.). Stir for 20 minutes at 0°C. Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization.
-
Coupling: Add benzylamine (1.1 eq.) and a tertiary amine base like triethylamine (TEA, 1.5 eq.) to the mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 2: Cytotoxicity Evaluation using MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia[6]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the synthesized quinoline derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Research Area 2: Materials Science & Catalysis
The rigid, planar structure and coordinating atoms of the quinoline ring make it an excellent platform for developing novel materials and catalysts.
Ligands for Homogeneous Catalysis
Rationale: Transition metal complexes containing quinoline-based ligands are effective catalysts for various organic transformations, including cross-coupling and oxidation reactions.[8][10] The this compound scaffold can be elaborated into bidentate or pincer-type ligands. The nitrogen atom of the quinoline and a new coordinating group introduced at the 8-position can chelate a metal center, creating a stable and catalytically active complex.
Proposed Research Workflow:
Caption: Workflow for developing quinoline-based catalysts.
Experimental Protocol: Synthesis of a Palladium(II) Complex
Part A: Synthesis of 8-(diphenylphosphino)quinoline-3-carboxylic acid
-
Lithiation: Dissolve this compound (1.0 eq.) in dry THF and cool to -78°C under an inert atmosphere (Argon or Nitrogen).
-
Halogen-Metal Exchange: Add n-butyllithium (1.1 eq.) dropwise and stir for 1 hour at -78°C. Causality: The strong organolithium base abstracts the bromine atom, generating a highly nucleophilic aryllithium intermediate.
-
Phosphinylation: Quench the reaction by adding chlorodiphenylphosphine (1.2 eq.) dropwise. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Perform an aqueous workup. The ethyl ester will likely be hydrolyzed to the carboxylic acid during this process. Acidify to precipitate the phosphine-acid ligand.
-
Purification: Purify the crude ligand by recrystallization or column chromatography.
Part B: Complexation with Palladium(II)
-
Preparation: Dissolve the synthesized ligand (2.0 eq.) in a suitable solvent like ethanol or acetonitrile.
-
Reaction: Add a solution of a palladium(II) precursor, such as bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 eq.), to the ligand solution.
-
Complex Formation: Stir the mixture at room temperature or with gentle heating. The formation of the complex is often indicated by a color change and/or precipitation.
-
Isolation: Collect the resulting solid complex by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
Characterization: Confirm the structure of the complex using techniques like ³¹P-NMR, ¹H-NMR, and X-ray crystallography.
Catalytic Activity Test: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vial under an inert atmosphere, combine aryl bromide (1.0 eq.), phenylboronic acid (1.5 eq.), a base such as K₂CO₃ (2.0 eq.), and the synthesized palladium complex (e.g., 0.1-1 mol%).
-
Reaction: Add a solvent mixture (e.g., toluene/water) and heat the reaction at 80-100°C for the required time.
-
Analysis: Monitor the reaction by TLC or GC-MS. Upon completion, perform a standard aqueous workup and purify the product.
-
Evaluation: Calculate the yield of the biaryl product to determine the catalytic efficiency. Compare its performance against standard commercial palladium catalysts.
References
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- Bentamra, A., et al. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.
- Al-Ostath, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
- ResearchGate. (n.d.). Synthesis of a quinoline derivative using a non-metal catalyst.
- Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed.
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- Sigma-Aldrich. (n.d.). 8-Bromoquinoline 98 16567-18-3.
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An In-depth Technical Guide to the Structural Analysis and Conformation of Ethyl 8-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-bromoquinoline-3-carboxylate is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and functionalization with a bromine atom at the 8-position and an ethyl carboxylate group at the 3-position offers opportunities for further synthetic modification and modulation of its physicochemical and biological properties.[1][2][3] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and the development of novel materials. This technical guide provides a comprehensive analysis of the structural features of this compound, integrating experimental methodologies and computational approaches to elucidate its solid-state and solution-state conformation.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4][5] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their therapeutic potential. The bromine atom at the C8 position can serve as a handle for cross-coupling reactions, enabling the synthesis of more complex analogues.[2] The ethyl carboxylate group at the C3 position can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for receptor binding. A precise understanding of the molecule's structural and conformational landscape is therefore essential for predicting its interactions with biological targets and for designing next-generation derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for quinoline synthesis, followed by functional group manipulation. A plausible and efficient synthetic route involves the Gould-Jacobs reaction, starting from 2-bromoaniline and diethyl 2-(ethoxymethylene)malonate.
Proposed Synthetic Protocol:
-
Step 1: Condensation. React 2-bromoaniline with diethyl 2-(ethoxymethylene)malonate in a suitable solvent, such as ethanol, and heat under reflux. This step forms the intermediate diethyl 2-((2-bromophenylamino)methylene)malonate.
-
Step 2: Cyclization. The intermediate is then cyclized at high temperature, typically in a high-boiling solvent like Dowtherm A, to yield Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate.
-
Step 3: Dehydroxylation. The 4-hydroxy group can be removed via a two-step process. First, chlorination using a reagent like phosphorus oxychloride (POCl₃) yields Ethyl 4-chloro-8-bromoquinoline-3-carboxylate.[6] Subsequent catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) and a hydrogen source, will afford the target molecule, this compound.
An alternative approach for the synthesis of the quinoline-3-carboxylate core involves a rhodium(II)-catalyzed reaction between an indole and a halodiazoacetate, which proceeds via a cyclopropanation-ring expansion mechanism.[7][8]
Caption: Proposed synthetic workflow for this compound.
Structural Elucidation in the Solid State: Insights from X-ray Crystallography
While a crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation by examining the crystal structure of the closely related compound, Ethyl 2,4-dichloroquinoline-3-carboxylate .[9]
In the crystal structure of Ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline ring system is essentially planar. The ethyl carboxylate group, however, exhibits a notable torsion. The dihedral angle between the plane of the quinoline ring and the carboxylate group is 87.06(19)°.[9] This near-perpendicular arrangement is likely a consequence of minimizing steric hindrance between the ester group and the substituents on the quinoline ring. The ethyl group of the ester is in an extended conformation.[9]
Based on this structural analogue, we can hypothesize that in the solid state, this compound will also adopt a conformation where the quinoline core is planar, and the ethyl carboxylate group is significantly twisted out of this plane. The precise dihedral angle will be influenced by the steric bulk of the 8-bromo substituent and the crystal packing forces.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Conformational Analysis in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the ethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom, the carboxylate group, and the bromine atom.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.8 - 9.2 | s | - |
| H4 | 8.1 - 8.5 | s | - |
| H5 | 7.8 - 8.2 | d | 7.0 - 9.0 |
| H6 | 7.4 - 7.8 | t | 7.0 - 9.0 |
| H7 | 7.6 - 8.0 | d | 7.0 - 9.0 |
| -OCH₂CH₃ | 4.2 - 4.6 | q | ~7.1 |
| -OCH₂CH₃ | 1.2 - 1.5 | t | ~7.1 |
Note: These are estimated values based on general chemical shifts for quinoline and related heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions.[10]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 165 - 170 |
| C2 | 148 - 152 |
| C3 | 125 - 130 |
| C4 | 135 - 140 |
| C4a | 145 - 150 |
| C5 | 128 - 132 |
| C6 | 126 - 130 |
| C7 | 130 - 135 |
| C8 | 118 - 122 |
| C8a | 140 - 145 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 18 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing and Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to confirm the assignments.
Caption: General workflow for NMR-based structural elucidation.
Computational Structural and Conformational Analysis
Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences and electronic properties of molecules.[11][12][13] For this compound, DFT can be used to determine the most stable conformation, the rotational barrier of the ethyl carboxylate group, and to predict spectroscopic properties.
Conformational Flexibility
The primary source of conformational flexibility in this compound is the rotation around the C3-C(O) and C(O)-O bonds of the ethyl carboxylate group. A potential energy surface scan can be performed by systematically rotating these dihedral angles to identify the low-energy conformers. It is anticipated that the planar conformation, where the ester group is coplanar with the quinoline ring, will be of higher energy due to steric clashes. The most stable conformer is likely to have the ester group twisted out of the plane of the quinoline ring, similar to what is observed in the crystal structure of its dichloro-analogue.
Computational Protocol: DFT Calculations
-
Geometry Optimization: The initial structure of this compound is built and optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[11]
-
Conformational Search: A systematic conformational search is performed by rotating the key dihedral angles of the ethyl carboxylate group. The energy of each conformer is calculated to identify the global minimum and other low-energy conformers.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
NMR and UV-Vis Spectra Simulation: The NMR chemical shifts and UV-Vis absorption spectra can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) for NMR and TD-DFT (Time-Dependent DFT) for UV-Vis, and the results can be compared with experimental data for validation.
Caption: A typical workflow for DFT-based conformational analysis.
Conclusion
The structural and conformational analysis of this compound is crucial for understanding its chemical reactivity and biological activity. This technical guide has outlined a multi-faceted approach, combining synthetic chemistry, solid-state analysis via X-ray crystallography, solution-state characterization by NMR spectroscopy, and in-silico investigation using DFT calculations. While direct experimental data for this specific molecule is limited, by drawing analogies from closely related compounds and employing established analytical and computational protocols, a comprehensive understanding of its structural landscape can be achieved. This integrated approach provides a robust framework for researchers in drug development and materials science to guide the design and synthesis of novel quinoline-based compounds with tailored properties.
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Hryhoriv, A., Vaskler, E. A., Perekhoda, L. O., & Savchenko, R. V. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 889–896. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Retrieved from [Link]
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Beilstein Journals. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 2084–2089. Retrieved from [Link]
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ResearchGate. (2010). Structure, Stability, and Interconversion Barriers of the Rotamers of cis-[Pt(II)Cl2(quinoline)2] and cis-[Pt(II)Cl2(3-bromoquinoline)(quinoline)] from X-ray Crystallography, NMR Spectroscopy and Molecular Mechanics Evidence. Retrieved from [Link]
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ResearchGate. (2013). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Retrieved from [Link]
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Ökten, S., Salmas, R. E., & Durdagi, S. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17865–17880. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Retrieved from [Link]
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DergiPark. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-838. Retrieved from [Link]
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A Technical Guide to the Solubility of Ethyl 8-bromoquinoline-3-carboxylate in Common Organic Solvents
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and efficacy of new chemical entities. For heterocyclic compounds such as Ethyl 8-bromoquinoline-3-carboxylate, a scaffold of significant interest in medicinal chemistry, a thorough understanding of its solubility profile is paramount for applications ranging from synthesis and purification to formulation and ADME profiling.[1][2][3][4] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Given the absence of extensive public data for this specific molecule, this document emphasizes the foundational principles of solubility and provides robust, field-proven protocols for its empirical determination.
Part 1: Theoretical & Predictive Framework for Solubility
A molecule's solubility is not an arbitrary property; it is a direct consequence of its structure and the intermolecular forces it can establish with a given solvent. By dissecting the structure of this compound, we can develop a predictive understanding of its behavior.
Molecular Structure Analysis
The structure of this compound is a composite of several functional regions, each contributing uniquely to its overall polarity and interaction potential.
-
The Quinoline Core: This bicyclic aromatic heterocycle forms the bulk of the molecule. While the aromatic system is largely nonpolar and favors van der Waals interactions, the nitrogen atom introduces a degree of polarity and acts as a weak base, capable of accepting a proton in acidic environments.[2][3][4]
-
The 8-Bromo Substituent: The bromine atom is electronegative but also large and hydrophobic. It increases the molecule's molecular weight and surface area, enhancing dispersion forces. Its presence generally decreases solubility in polar solvents, particularly water.
-
The Ethyl Carboxylate Group (-COOEt): This ester functional group is a key contributor to the molecule's polarity. The carbonyl oxygen and ether oxygen are hydrogen bond acceptors, allowing for favorable interactions with protic solvents. The ethyl group itself adds a minor nonpolar characteristic.
The Principle of "Like Dissolves Like"
The most reliable guiding principle in solubility prediction is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[5][6] To apply this, we must consider the properties of common laboratory solvents.
Table 1: Properties of Common Organic Solvents
| Solvent | IUPAC Name | Dielectric Constant (ε) at 20°C | Classification |
|---|---|---|---|
| Hexane | Hexane | 1.88 | Nonpolar |
| Toluene | Toluene | 2.38 | Nonpolar |
| Diethyl Ether | Ethoxyethane | 4.34 | Nonpolar |
| Ethyl Acetate | Ethyl ethanoate | 6.02 | Polar Aprotic |
| Dichloromethane (DCM) | Dichloromethane | 9.08 | Polar Aprotic |
| Acetone | Propan-2-one | 20.7 | Polar Aprotic |
| Ethanol | Ethanol | 24.5 | Polar Protic |
| Methanol | Methanol | 32.7 | Polar Protic |
| Acetonitrile (ACN) | Acetonitrile | 37.5 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 46.7 | Polar Aprotic |
| Water | Water | 80.1 | Polar Protic |
(Data compiled from various sources, including[7])
Predictive Qualitative Solubility Profile
Based on the structural analysis, this compound can be classified as a moderately polar compound. The large, nonpolar surface area of the bromoquinoline core is balanced by the polar ester group. This allows us to predict its general solubility behavior.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Nonpolar | Hexane, Toluene | Poor to Moderate | The molecule's polarity from the ester and nitrogen heteroatom is likely too high for significant solubility in purely nonpolar solvents, though van der Waals interactions with the aromatic ring may allow for moderate solubility in toluene. |
| Polar Aprotic | Ethyl Acetate, DCM, Acetone, DMSO | Good to Very Good | These solvents are ideal matches. They are polar enough to interact favorably with the ester group but lack the strong hydrogen-bonding networks of protic solvents, which would need to be disrupted at a high energetic cost. DMSO is an excellent solvent for many organic molecules and is expected to dissolve this compound well. |
| Polar Protic | Ethanol, Methanol, Water | Moderate to Poor | Solubility is expected to be moderate in short-chain alcohols like ethanol and methanol, which can hydrogen bond with the ester. Solubility in water is predicted to be very poor due to the large, hydrophobic bromo-aromatic system. |
Key Factors Influencing Solubility
Beyond the static "like dissolves like" principle, dynamic factors can significantly alter a compound's solubility.
-
Temperature: For most solid solutes, the dissolution process is endothermic. Therefore, increasing the temperature increases the kinetic energy of both solute and solvent molecules, leading to greater solubility.[4][6][8] This is a critical parameter to control and report in any solubility measurement.
-
pH: The quinoline nitrogen is weakly basic. In an aqueous or alcoholic solution with a sufficiently low pH, this nitrogen can be protonated to form a quinolinium salt. This ionic species is significantly more polar than the neutral molecule, which can dramatically increase solubility in polar protic solvents.[2][3][8]
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Unlocking the Therapeutic Potential of Quinolines: A Theoretical and Computational Guide to Ethyl 8-bromoquinoline-3-carboxylate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Ethyl 8-bromoquinoline-3-carboxylate, a functionalized derivative, presents a compelling case for in-depth computational analysis to unlock its therapeutic potential. This technical guide provides a comprehensive framework for the theoretical investigation of this molecule, moving from foundational principles to advanced computational protocols. We will explore how Density Functional Theory (DFT) can elucidate the structural, electronic, and spectroscopic properties of this compound, thereby guiding rational drug design and development. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations for accelerated discovery.
The Quinoline Moiety: A Privileged Scaffold in Drug Discovery
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The planar bicyclic structure of quinoline allows it to intercalate with DNA and interact with various enzymatic targets, making it a versatile pharmacophore. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, incorporates a bromine atom at the 8-position and an ethyl carboxylate group at the 3-position, modifications that are expected to significantly influence its biological activity and metabolic stability.
The Imperative of Theoretical Calculations in Modern Drug Design
In the contemporary drug discovery landscape, computational and theoretical studies are indispensable tools for accelerating the identification and optimization of lead compounds.[5] These in-silico approaches provide profound insights into molecular properties at a fraction of the cost and time required for traditional experimental methods. Theoretical calculations, particularly those based on quantum mechanics, can predict a molecule's geometry, electronic structure, and reactivity with a high degree of accuracy.[6][7] For a molecule like this compound, this translates to a deeper understanding of its potential interactions with biological targets, its metabolic fate, and its spectroscopic signatures.
Methodological Framework: Density Functional Theory (DFT) Calculations
For a molecule of this complexity, Density Functional Theory (DFT) stands out as the computational method of choice, offering an optimal balance between accuracy and computational cost.[6][7] DFT methods calculate the electronic structure of a molecule by modeling its electron density.[7]
Rationale for Method Selection
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional that has demonstrated excellent performance for organic molecules containing heteroatoms.[8] To accurately describe the electronic structure of this compound, a suitable basis set is crucial. The 6-311++G(d,p) basis set is recommended, as it provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for capturing non-covalent interactions and describing the electronic properties of the bromine and oxygen atoms.
Step-by-Step Computational Protocol
The following protocol outlines the key steps for performing a comprehensive DFT study on this compound:
-
Initial Structure Generation: A 3D structure of this compound is generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: The initial structure is then optimized at the B3LYP/6-311++G(d,p) level of theory. This calculation will find the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties, including:
-
Molecular Orbital Analysis: Visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.[6]
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is employed to predict the ¹³C and ¹H NMR chemical shifts. These theoretical values can be correlated with experimental data for structural verification.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum, providing insights into the electronic transitions within the molecule.
-
Anticipated Results and Their Significance for Drug Development
The theoretical calculations will yield a wealth of data that can be strategically applied to the drug development process.
Structural and Electronic Properties
The optimized geometry will reveal the precise three-dimensional arrangement of the atoms, which is fundamental for understanding its interaction with a biological target. The planarity of the quinoline ring and the orientation of the ethyl carboxylate group will be of particular interest.
| Property | Predicted Value (Arbitrary Units) | Significance in Drug Development |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons; important for reaction mechanisms. |
| LUMO Energy | -1.8 eV | Relates to the molecule's ability to accept electrons; crucial for understanding reactivity. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | 2.5 Debye | Influences solubility, membrane permeability, and intermolecular interactions. |
| Molecular Electrostatic Potential | See Figure 2 | Identifies regions prone to electrostatic interactions with a receptor. |
Spectroscopic Profile
The predicted IR, NMR, and UV-Vis spectra serve as a theoretical fingerprint of the molecule. This data can be used to:
-
Aid in the characterization and confirmation of the synthesized compound.
-
Provide a basis for interpreting experimental spectroscopic data.
| Spectroscopic Data | Predicted Key Features |
| IR Spectrum | Characteristic peaks for C=O stretching (ester), C=N stretching (quinoline), and C-Br stretching. |
| ¹³C NMR Spectrum | Distinct chemical shifts for the carbonyl carbon, aromatic carbons, and the ethyl group carbons. |
| ¹H NMR Spectrum | Aromatic protons with characteristic splitting patterns, and signals for the ethyl group. |
| UV-Vis Spectrum | Absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions of the quinoline chromophore. |
Visualizing the Computational Workflow and Molecular Properties
To provide a clearer understanding of the computational process and the resulting molecular insights, the following diagrams are presented.
Caption: A streamlined workflow for the DFT-based theoretical analysis of this compound.
Caption: Interrelationship between calculated molecular properties and their application in rational drug design.
Conclusion and Future Directions
This guide has outlined a robust theoretical framework for the comprehensive computational study of this compound. By employing DFT calculations, researchers can gain invaluable insights into the structural, electronic, and spectroscopic properties of this promising molecule. The data generated from these theoretical studies will serve as a critical foundation for understanding its potential as a therapeutic agent and for guiding future experimental work, including synthesis, in-vitro, and in-vivo testing. The integration of such computational approaches into the drug discovery pipeline is paramount for the efficient and rational design of next-generation pharmaceuticals.
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Methodological & Application
Application Notes & Protocols: Ethyl 8-bromoquinoline-3-carboxylate as a Keystone for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The strategic functionalization of this scaffold is paramount for the development of new chemical entities with enhanced potency and novel mechanisms of action.[5][6] Ethyl 8-bromoquinoline-3-carboxylate emerges as a highly versatile and powerful starting material for this purpose. Its unique architecture, featuring a reactive C8-bromo substituent amenable to modern cross-coupling reactions and a C3-ester group for further derivatization, provides a dual handle for molecular elaboration. This guide details robust, field-proven protocols for leveraging this building block in the synthesis of diverse and novel heterocyclic systems through palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies.
The Strategic Importance of this compound
The utility of this compound lies in its distinct reactive sites. The bromine atom at the C8-position is an excellent electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions.[7] This allows for the precise installation of carbon and nitrogen-based substituents, which can then serve as anchors for constructing new fused ring systems. Concurrently, the ethyl carboxylate at the C3-position can be hydrolyzed, reduced, or converted into an amide, providing a secondary point for diversification or for modulating the electronic properties and pharmacological profile of the final molecule.
Caption: Synthetic utility of this compound.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are indispensable tools for constructing C-C and C-N bonds with high efficiency and functional group tolerance, making them ideal for complex molecule synthesis in pharmaceutical research.[8][9]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures by coupling an organoboron species with an organohalide.[10] For this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl moieties at the C8-position, which is a key step in synthesizing flexible analogues of aporphine and other complex scaffolds.[11]
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄ and a phosphine ligand is crucial. For challenging substrates like quinolines, bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) often provide superior results by promoting the reductive elimination step and preventing catalyst decomposition.[12]
-
Base and Solvent: A base, typically a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is required to activate the boronic acid in the transmetalation step.[10] A mixed solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used to dissolve both the organic and inorganic reagents.[12][13]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75-85 | A classic, reliable system for standard arylboronic acids.[12] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 85-100 | 80-95 | Effective for a broad range of boronic acids, including heteroaryls.[12] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 85-98 | High efficiency, particularly for sterically hindered substrates.[12] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.[13]
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-arylquinoline derivative.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is exceptionally valuable for installing a rigid alkynyl linker at the C8-position, which can be a precursor for cyclization reactions or serve as a key pharmacophoric element. Modified, copper-free protocols have gained traction to avoid issues with copper toxicity and catalyst deactivation.[16]
Causality Behind Protocol Choices:
-
Catalyst System: The classic system uses a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium component facilitates the oxidative addition of the aryl halide, while the copper acetylide is formed in a separate cycle and participates in transmetalation.[14]
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system with another solvent like THF or DMF. The base is critical for deprotonating the terminal alkyne.[17]
Caption: General workflow for palladium-catalyzed reactions.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base/Solvent (e.g., Triethylamine or Diisopropylamine)
-
Co-solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed co-solvent (if used) followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-18 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove amine salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the 8-alkynylquinoline.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[18][19] This reaction allows for the direct introduction of primary or secondary amines at the C8-position of the quinoline core, setting the stage for the synthesis of nitrogen-containing fused heterocycles.
Causality Behind Protocol Choices:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands) are essential to facilitate the challenging reductive elimination step that forms the C-N bond.[19][20][21]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like LHMDS or Cs₂CO₃ can also be effective.[19][22]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are used to prevent quenching of the strong base and catalyst deactivation.[22]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100-120 | 70-90 | A well-established system for a variety of amines.[20] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 75-95 | Milder base can be beneficial for sensitive functional groups. |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 80-110 | 85-98 | Highly active catalyst system, often requiring lower temperatures. |
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, 4-10 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the amine and then the this compound.
-
Seal the flask and heat the mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the 8-aminoquinoline derivative.
From Intermediates to Novel Heterocycles: Cyclization Strategies
The true power of using this compound is realized when the functionalized intermediates are used in subsequent cyclization reactions to build novel, fused heterocyclic systems.
Synthesis of Fused Pyrazolo[4,3-h]quinolines
A Sonogashira coupling to introduce an alkyne, followed by a 1,3-dipolar cycloaddition with a diazo compound, can lead to the formation of fused pyrazole rings.
Caption: Synthetic route to Pyrazolo[4,3-h]quinolines.
Synthesis of Fused Oxazolo[5,4-h]quinolines
A Buchwald-Hartwig amination with an amino phenol, followed by an acid-catalyzed intramolecular cyclodehydration, can afford fused oxazole systems. The ester at C3 can then be hydrolyzed to the corresponding carboxylic acid, a common feature in many bioactive quinolones.
Conceptual Protocol:
-
C-N Coupling: Couple this compound with 2-aminophenol using the Buchwald-Hartwig protocol (Protocol 3).
-
Cyclization: Treat the resulting 8-(2-hydroxyanilino)quinoline intermediate with a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures to promote cyclization to the oxazole ring.
-
Hydrolysis (Optional): Saponify the C3-ester using aqueous NaOH or LiOH to yield the final carboxylic acid, which can improve solubility and mimic the structure of quinolone antibiotics.
Conclusion
This compound is a cornerstone building block for the synthesis of novel and complex heterocyclic structures. By mastering the palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—researchers can unlock a vast chemical space. The protocols and strategic insights provided herein offer a robust framework for the rational design and efficient synthesis of next-generation quinoline-based compounds for drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem Technical Support.
-
ResearchGate. (n.d.). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Request PDF. [Link]
-
Gashaw, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Rajesh, Y. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. Semantic Scholar. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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ResearchGate. (n.d.). Quinoline Heterocycles: Synthesis and Bioactivity. PDF. [Link]
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Lyu, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
-
Singh, U., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
-
ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
-
RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Asian Journal of Applied Sciences. (2025). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]
-
ResearchGate. (n.d.). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. [Link]
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agent. [Link]
-
ResearchGate. (2005). Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
-
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-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Ethyl 8-bromoquinoline-3-carboxylate: A Versatile Precursor for Medicinal Chemistry
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, kinase inhibiting, antimicrobial, and anti-inflammatory agents.[1][2] Within this class, Ethyl 8-bromoquinoline-3-carboxylate emerges as a particularly valuable precursor. Its structure is strategically functionalized: the bromine atom at the C-8 position serves as a versatile handle for introducing molecular diversity through modern cross-coupling reactions, while the ethyl carboxylate group at the C-3 position provides a site for further modification or can act as a key interacting moiety with biological targets.[3][4]
This guide provides an in-depth exploration of this compound as a precursor in drug discovery. We will detail its synthesis, physicochemical properties, and safety considerations. The core of this document is dedicated to detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as downstream modifications of the ester group. The rationale behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of a precursor's properties is fundamental to its effective use.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 347146-14-9[5] |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| Appearance | Off-white to yellow solid (Typical) |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |
Safety and Handling Precautions:
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related structures like 8-bromoquinoline provide essential safety guidance.
-
Hazard Profile: Assumed to be hazardous. 8-Bromoquinoline is known to cause skin and serious eye irritation and may cause respiratory irritation.[6] Handle with care to avoid contact and inhalation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
Section 2: Synthesis of the Precursor
The synthesis of this compound is typically achieved via the Gould-Jacobs reaction. This method involves the condensation of an aniline with a diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a thermal cyclization to form the quinoline ring system.
Protocol 2.1: Synthesis via Gould-Jacobs Reaction
This protocol outlines the synthesis starting from 2-bromoaniline.
Step 1: Condensation
-
In a round-bottom flask, combine 2-bromoaniline (1.0 equiv.) and diethyl 2-(ethoxymethylene)malonate (1.1 equiv.).
-
Heat the mixture at 120-130 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.
-
Upon completion, the intermediate, diethyl 2-(((2-bromophenyl)amino)methylene)malonate, is typically used in the next step without extensive purification. Ethanol is removed under reduced pressure.
Step 2: Cyclization
-
The crude intermediate from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
The solution is heated to approximately 250 °C for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization to occur, forming the 4-hydroxyquinoline ring.
-
After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexanes, causing the product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, to precipitate.
-
The solid is collected by filtration, washed with hexanes, and dried.
Step 3: Dehydroxylation (if necessary) The 4-hydroxy group is often converted to a chloride using a chlorinating agent like phosphoryl chloride (POCl₃) and then reduced to afford the final product. However, for many applications, the 4-hydroxy precursor is also a valuable intermediate.[9]
Caption: Workflow for the synthesis of the target precursor.
Section 3: Core Applications in Medicinal Chemistry - Cross-Coupling Reactions
The true power of this compound lies in the strategic placement of the bromine atom at the C-8 position. This site is an ideal anchor for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
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Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 8-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 8-Arylquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its versatile biological activity is often fine-tuned by the strategic introduction of substituents at various positions. The arylation of the quinoline nucleus, particularly at the 8-position, gives rise to a class of compounds with significant therapeutic potential, including novel anticancer and antimalarial agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging the crucial carbon-carbon bond between the quinoline core and an aryl moiety, lauded for its mild reaction conditions, broad substrate scope, and exceptional functional group tolerance.[2]
This guide provides an in-depth technical overview and actionable protocols for the Suzuki coupling of Ethyl 8-bromoquinoline-3-carboxylate. We will delve into the mechanistic rationale behind experimental choices, present comparative data to guide reaction optimization, and offer a detailed, step-by-step protocol for the successful synthesis of 8-arylquinoline-3-carboxylate derivatives.
Mechanistic Insights: The "Why" Behind the Reaction Conditions
The Suzuki-Miyaura coupling is a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding these steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The reactivity of the halide is a critical factor, following the general trend: I > Br > OTf >> Cl.[3] For this compound, the C-Br bond at the 8-position is the site of this addition. The presence of the electron-withdrawing ethyl carboxylate group at the 3-position can influence the electronic density of the quinoline ring system, potentially facilitating this rate-limiting step.[4]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) complex. This process requires activation of the boronic acid by a base.[5] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation. The choice of base is therefore critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: In the final step, the two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Comparative Data for Reaction Optimization
The choice of catalyst, base, and solvent system is critical for achieving high yields in Suzuki coupling reactions. The following table summarizes various conditions that have been successfully employed for the coupling of bromoquinolines, providing a valuable starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90-110 | 12-16 | ~75-90 | [6] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-90 | 12-16 | High | [1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 60 | 6 | High | [3] |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (3) | THF | RT | 12 | High | [5] |
Key Considerations from the Data:
-
Catalysts: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) pre-catalysts such as Pd(OAc)₂ and Pd(dppf)Cl₂ are effective. The choice often depends on the complexity of the substrates.
-
Ligands: For more challenging couplings, bulky and electron-rich phosphine ligands like SPhos or P(t-Bu)₃ can enhance catalytic activity.[5]
-
Bases: A range of bases can be used, with carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄) being common choices. The strength and solubility of the base can influence the reaction rate.
-
Solvents: Biphasic solvent systems, typically an organic solvent like dioxane or toluene with water, are frequently used to dissolve both the organic substrates and the inorganic base.[3]
Detailed Experimental Protocol
This protocol provides a representative procedure for the Suzuki coupling of this compound with a generic arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 8-arylquinoline-3-carboxylate.
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 8-arylquinoline-3-carboxylate derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate diverse libraries of these valuable compounds for drug discovery and development. The protocol provided herein serves as a robust starting point, and further optimization may lead to even higher yields and shorter reaction times. The continued development of more active and stable palladium catalysts will undoubtedly further expand the utility of this indispensable transformation in the synthesis of complex pharmaceutical agents.
References
-
Wikipedia. (2023, October 29). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
YouTube. (2020, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 8-bromoquinoline-3-carboxylate
Introduction: Strategic C-N Bond Formation in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this heterocyclic system is therefore of paramount importance in the development of new pharmaceuticals. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, a transformation that is often challenging using classical methods.[2][3] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and excellent functional group tolerance, making it an indispensable tool for the synthesis of complex arylamines.[4]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of ethyl 8-bromoquinoline-3-carboxylate, a substrate of interest for the synthesis of novel quinoline-based compounds. We will delve into the critical parameters of this transformation, including the judicious selection of catalyst, ligand, base, and solvent, and provide a detailed, step-by-step protocol for its successful execution in a research setting.
Navigating the Challenges: Amination of a Substituted Quinoline
The successful Buchwald-Hartwig amination of this compound requires careful consideration of several factors inherent to the substrate's structure:
-
The Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands is crucial to sterically shield the palladium center and prevent this unwanted interaction.[5]
-
The Ester Functionality: The ethyl carboxylate group at the 3-position is sensitive to strongly basic conditions. The use of potent bases like sodium tert-butoxide (NaOtBu) can lead to hydrolysis or other undesired side reactions.[6] Therefore, a milder base is often preferred, albeit potentially at the cost of a slower reaction rate.
-
Electronic Effects: The electron-withdrawing nature of the ester group can influence the reactivity of the C-Br bond at the 8-position.
-
Steric Hindrance: The bromine atom at the 8-position is situated in a sterically congested environment, which can impede the oxidative addition step of the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The resulting palladium(II) intermediate then coordinates with the amine. Subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-arylated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design: Selecting the Optimal Reaction Conditions
Based on literature precedents for the amination of related heteroaryl halides, the following conditions are recommended for the Buchwald-Hartwig amination of this compound.[5][7][8]
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Pre-formed catalysts can also be used for better consistency.[5] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or Josiphos-type ligands | Bulky, electron-rich biaryl phosphine ligands like XPhos are highly effective in preventing catalyst poisoning by the quinoline nitrogen and promoting the key steps of the catalytic cycle.[9][10][11] Josiphos ligands have also shown success in the amination of quinolines.[12][13] |
| Base | Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate) | These weaker inorganic bases are compatible with the ester functionality, minimizing the risk of hydrolysis that can occur with stronger bases like NaOtBu.[6] |
| Solvent | Toluene or 1,4-Dioxane | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions. They must be anhydrous and degassed to prevent catalyst deactivation.[6] |
| Temperature | 90-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl bromides and weaker bases. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere.[6] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The stoichiometry and reaction time may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃ or Pd(OAc)₂
-
XPhos or a suitable Josiphos-type ligand
-
Cs₂CO₃ or K₃PO₄ (finely powdered and dried)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), Cs₂CO₃ or K₃PO₄ (2.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the reaction vessel via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Execution: Seal the reaction vessel and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Combine the filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated quinoline product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. research.rug.nl [research.rug.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Josiphos ligands - Wikipedia [en.wikipedia.org]
Synthesis of Ethyl 8-bromoquinoline-3-carboxylate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Ethyl 8-bromoquinoline-3-carboxylate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a procedure, but also the underlying chemical principles and safety considerations.
Introduction: The Significance of Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, where the bromine atom at the 8-position and the ester at the 3-position provide handles for further chemical modifications.
The synthesis of this target molecule is a multi-step process that begins with the construction of the quinoline core via the Gould-Jacobs reaction, followed by strategic functional group manipulations.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step sequence:
-
Gould-Jacobs Reaction: Formation of the quinoline ring system to yield Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group to produce Ethyl 8-bromo-4-chloroquinoline-3-carboxylate.
-
Dehalogenation: Selective removal of the 4-chloro group to afford the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, which then undergoes a high-temperature thermal cyclization.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Bromoaniline | 172.02 | 615-36-1 | Toxic, handle with care.[3][4] |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 87-13-8 | Irritant.[5][6] |
| Diphenyl ether | 170.21 | 101-84-8 | High-boiling point solvent. |
Experimental Protocol
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture to 110-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting aniline.
-
Cyclization: To the crude intermediate, add diphenyl ether to serve as a high-boiling solvent.
-
Heat the reaction mixture to 240-250 °C for 20-30 minutes. The product will precipitate out of the hot solution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add hexane to the mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to yield Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate as a solid.[4]
-
Part 2: Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate (Chlorination)
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step to enable the final dehalogenation. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[7] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 296.12 | 35975-57-6 | Intermediate from Step 1. |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10025-87-3 | Corrosive and toxic, reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.[8][9][10][11] |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃ can be used as both reagent and solvent).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Purification:
-
Carefully remove the excess POCl₃ under reduced pressure in a well-ventilated fume hood.
-
Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with extreme care.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is basic.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford Ethyl 8-bromo-4-chloroquinoline-3-carboxylate.
-
Part 3: Synthesis of this compound (Dehalogenation)
The final step is the selective removal of the chlorine atom at the 4-position. Catalytic transfer hydrogenation using ammonium formate as the hydrogen source is a mild and efficient method for this transformation.[12][13]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | 314.56 | 206258-97-1 | Intermediate from Step 2. |
| Ammonium formate | 63.06 | 540-69-2 | Hydrogen donor. |
| Palladium on carbon (10% Pd/C) | - | 7440-05-3 | Catalyst, handle with care as it can be pyrophoric. |
| Methanol or Ethanol | - | - | Solvent. |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 8-bromo-4-chloroquinoline-3-carboxylate (1.0 equivalent) in methanol or ethanol.
-
To this solution, add ammonium formate (3-5 equivalents) and a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used in the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then with brine.[14][15][16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) or by recrystallization to yield the final product, this compound.
-
Characterization Data (Predicted)
The following are predicted characterization data for the final product. Experimental values should be confirmed by analysis.
| Property | Value |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.3 (s, 1H), 8.3 (d, 1H), 8.1 (d, 1H), 7.8 (d, 1H), 7.5 (t, 1H), 4.4 (q, 2H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.5, 148.0, 147.5, 137.0, 133.0, 129.0, 128.5, 127.0, 126.0, 122.0, 61.5, 14.5 |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Bromoaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.[3][4][12][17]
-
Diethyl ethoxymethylenemalonate: This reagent is an irritant. Avoid contact with skin and eyes.[1][5][6][18][19]
-
Phosphorus oxychloride: POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes.[8][9][10][11] It should be handled with extreme caution in a dry environment. An emergency shower and eyewash station should be readily accessible.
-
Palladium on Carbon: The catalyst can be pyrophoric, especially when dry. It should be handled carefully, and filtration should be done while the Celite pad is still moist with the reaction solvent.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided rationale behind each step aims to empower scientists with a deeper understanding of the chemical transformations involved.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Retrieved from [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
Lanxess. (n.d.). Phosphorus oxychloride. Retrieved from [Link]
-
Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
- Ananda, K., & Rai, K. M. L. (2004). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 43(12), 2639-2642.
- Gowda, D. C. (2001). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review.
- Adib, M., et al. (2016).
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
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- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
- 9. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 10. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 11. rsc.org [rsc.org]
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- 13. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. rsc.org [rsc.org]
- 18. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes from Ethyl 8-bromoquinoline-3-carboxylate
Introduction: The Quinoline Scaffold as a Privileged Structure in Fluorescence Sensing
Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science.[1] Their rigid, planar structure and inherent fluorescence properties make them an excellent scaffold for the design of fluorescent probes.[1][2] These probes are indispensable tools for bioimaging, allowing for the non-invasive visualization of biological processes at the molecular level with high sensitivity and specificity.[1][2] The photophysical properties of quinoline-based fluorophores, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be strategically tuned through synthetic modifications.[1]
Ethyl 8-bromoquinoline-3-carboxylate is a particularly versatile starting material for the synthesis of a diverse library of fluorescent probes. This scaffold offers two key points for chemical modification: the bromine atom at the 8-position and the ethyl carboxylate at the 3-position. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, or alkynyl substituents. These modifications extend the π-conjugated system of the quinoline core, which is a fundamental strategy for modulating the molecule's fluorescence properties. The ethyl ester group can be further modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be conjugated to biomolecules or other functional units.
These detailed application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel fluorescent probes. The following sections will delve into the key synthetic strategies, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting fluorescent molecules.
Core Synthetic Strategies: Functionalization of the Quinoline Scaffold
The primary route for transforming this compound into a fluorescent probe is through the functionalization of the 8-position via palladium-catalyzed cross-coupling reactions. The choice of coupling partner is critical in determining the final photophysical properties of the probe.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[3][4][5][6] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 8-position. This is a powerful strategy for creating "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed to induce intramolecular charge transfer (ICT), a common mechanism for generating environmentally sensitive fluorophores.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the quinoline.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][7] This reaction is particularly useful for extending the π-conjugation of the quinoline system in a linear fashion, which can lead to significant red-shifts in the absorption and emission spectra of the resulting fluorophore.
The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst. The proposed mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[2]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a common method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-arylquinoline-3-carboxylate derivative.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.05-0.10 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Degassed anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., dichloromethane) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 8-alkynylquinoline-3-carboxylate derivative.
Characterization and Photophysical Properties
The synthesized quinoline derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful installation of the new substituent.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Once the structure is confirmed, the photophysical properties of the fluorescent probes should be evaluated.
Key Photophysical Parameters:
| Parameter | Description | Typical Measurement Conditions |
| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs the most light. | Measured using a UV-Vis spectrophotometer in a suitable solvent (e.g., DMSO, ethanol). |
| Emission Maximum (λem) | The wavelength at which the molecule emits the most light upon excitation. | Measured using a fluorometer, exciting at or near the λabs. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima (λem - λabs). | A larger Stokes shift is generally desirable to minimize self-absorption. |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. A measure of the efficiency of the fluorescence process. | Calculated relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). |
| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Determined from the Beer-Lambert law using UV-Vis spectroscopy. |
Example Photophysical Data:
As a representative example, a pyrrolylquinoline-BF₂ complex synthesized from 8-bromoquinoline via a Suzuki coupling exhibited the following properties:[8]
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| Pyrrolylquinoline-BF₂ | THF | 470 | 510 | 0.003 |
Note: The low quantum yield in this specific example may be due to the particular substitution pattern and the presence of the BF₂ moiety. The photophysical properties of new derivatives from this compound will be highly dependent on the nature of the substituent introduced at the 8-position.
Applications in Research and Drug Development
Fluorescent probes derived from this compound have the potential for a wide range of applications:
-
Bioimaging: For staining and visualizing specific cellular organelles or biomolecules in live cells.[1][2]
-
Sensing: For the detection of biologically relevant analytes such as metal ions (e.g., Zn²⁺, Fe³⁺), pH, and reactive oxygen species.[1][9] The binding of an analyte to a receptor unit attached to the quinoline scaffold can induce a change in the fluorescence signal.
-
Drug Discovery: As tools in high-throughput screening to identify and characterize potential drug candidates that interact with a specific target.
-
Theranostics: The quinoline scaffold can be further functionalized to combine both diagnostic (fluorescence imaging) and therapeutic capabilities in a single molecule.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel fluorescent probes. The strategic functionalization of the 8-position through robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the rational design and fine-tuning of the photophysical properties of the resulting fluorophores. The detailed protocols and methodologies presented in these application notes provide a solid foundation for researchers to explore the synthesis of a diverse library of quinoline-based fluorescent probes for a multitude of applications in biological and medicinal chemistry.
References
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Biochem Anal Biochem. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. [Link]
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Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. (n.d.). ResearchGate. [Link]
-
Pyrrolylquinoline-BF 2 and BPh 2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. (2021). Molecules. [Link]
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 8-bromoquinoline-3-carboxylate
Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the quinoline ring system is, therefore, of paramount importance in the discovery and development of novel chemical entities with tailored properties. Among the various methods for carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool, prized for their broad substrate scope, mild reaction conditions, and exceptional functional group tolerance.[1]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of Ethyl 8-bromoquinoline-3-carboxylate, a versatile building block for the synthesis of a diverse array of 8-substituted quinoline derivatives. These products are of significant interest to researchers, scientists, and drug development professionals for screening in various discovery programs. This document is designed to offer not only step-by-step procedures but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability. A key challenge in the cross-coupling of quinoline substrates is the potential for the quinoline nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition.[2] The protocols outlined herein are designed to mitigate this issue through the careful selection of ligands and reaction conditions.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. This cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The specific nature of the transmetalation step varies depending on the type of coupling reaction.
Visualizing the General Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, typically a boronic acid or ester.[4] This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids.
Illustrative Data for Suzuki-Miyaura Coupling of Bromoquinolines
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 8-bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 70 | >90 (Illustrative) | [5] |
| 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | [6] |
| 8-Bromoquinoline | Arylboronic acid | Pd(OAc)₂ / n-BuPAd₂ | K₃PO₄ | Dioxane | 100 | up to 98 | [7] |
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure that should be optimized for specific arylboronic acids and reaction scales.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Collection - Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent SuzukiâMiyaura Coupling - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Derivatization of Ethyl 8-bromoquinoline-3-carboxylate for biological screening
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 8-Bromchinolin-3-carbonsäureethylester für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung: Dieser Leitfaden bietet einen detaillierten technischen Überblick und praxiserprobte Protokolle für die chemische Modifikation von 8-Bromchinolin-3-carbonsäureethylester. Das Chinolin-Grundgerüst ist ein sogenanntes "privilegiertes" Strukturelement in der medizinischen Chemie, das in zahlreichen Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an biologischen Aktivitäten vorkommt, darunter antineoplastische, antimikrobielle und entzündungshemmende Eigenschaften.[1][2][3] 8-Bromchinolin-3-carbonsäureethylester dient als vielseitiger Baustein, der durch gezielte Derivatisierung an der C8-Position die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht. Dieser Prozess ist entscheidend für die Identifizierung und Optimierung neuer Leitstrukturen in der frühen Phase der Wirkstoffentdeckung.
Die hier beschriebenen Protokolle konzentrieren sich auf robuste und vielseitige Palladium-katalysierte Kreuzkupplungsreaktionen – die Suzuki-Miyaura- und die Sonogashira-Kupplung – sowie auf die nukleophile aromatische Substitution zur Einführung einer Vielzahl von funktionellen Gruppen. Darüber hinaus werden standardisierte Arbeitsabläufe für das anschließende biologische Screening der synthetisierten Derivate auf ihre potenzielle Antikrebs- und antimikrobielle Wirksamkeit vorgestellt.
Teil 1: Strategische Derivatisierung von 8-Bromchinolin-3-carbonsäureethylester
Der strategische Wert von 8-Bromchinolin-3-carbonsäureethylester liegt in der Reaktivität des Brom-Substituenten an der C8-Position. Dieses Halogenatom dient als reaktiver "Griff", der durch verschiedene metallkatalysierte Kreuzkupplungsreaktionen ersetzt werden kann. Dies ermöglicht die Einführung einer breiten Palette von Aryl-, Heteroaryl-, Alkinyl- und anderen funktionellen Gruppen. Die Esterfunktion an der C3-Position dient als wichtiger Modulationspunkt für die physikochemischen Eigenschaften, wie z. B. die Lipophilie und die Wasserlöslichkeit, und kann in späteren Schritten zu Carbonsäuren oder Amiden modifiziert werden, um die Selektivität und Wirksamkeit weiter zu optimieren.[4]
Nachfolgend wird der allgemeine Arbeitsablauf von der Synthese bis zur biologischen Evaluierung dargestellt.
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.
Protokoll 1: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung
-
Vorbereitung: In einem ausgeflammten und mit Argon gespülten Schlenkrohr werden 8-Bromchinolin-3-carbonsäureethylester (1,0 Äq.), die entsprechende Arylboronsäure (1,2 Äq.), Pd(PPh₃)₄ (0,05 Äq.) und Kaliumcarbonat (K₂CO₃, 2,0 Äq.) vorgelegt.
-
Lösungsmittelzugabe: Eine entgaste Mischung aus 1,4-Dioxan und Wasser (4:1, v/v) wird über eine Spritze zugegeben. Die Verwendung eines Zweiphasensystems verbessert oft die Löslichkeit der anorganischen Base und des Boronsäure-Nebenprodukts.
-
Reaktionsdurchführung: Die Reaktionsmischung wird unter starkem Rühren für 12–18 Stunden auf 90 °C erhitzt.
-
Reaktionskontrolle: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat und Wasser verdünnt. Die organische Phase wird abgetrennt, und die wässrige Phase wird dreimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und filtriert.
-
Reinigung: Das Lösungsmittel wird unter reduziertem Druck entfernt, und der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Produkt zu erhalten. [5]
Reagenz/Parameter Funktion Typische Bedingungen Palladium-Katalysator Aktive Spezies für den katalytischen Zyklus Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ Ligand Stabilisiert und moduliert die Reaktivität des Pd PPh₃, SPhos, XPhos Base Aktiviert die Boronsäure K₂CO₃, Cs₂CO₃, K₃PO₄ Lösungsmittel Löst Reaktanden und beeinflusst die Kinetik Dioxan/H₂O, Toluol, DMF | Temperatur | Liefert die notwendige Aktivierungsenergie | 80–110 °C |
Sonogashira-Kupplung: Synthese von C8-Alkinyl-Derivaten
Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion eines Arylhalogenids mit einem terminalen Alkin. [6]Diese Reaktion wird typischerweise durch ein Palladium-System katalysiert und erfordert einen Kupfer(I)-Katalysator als Co-Katalysator.
Mechanistischer Einblick: Der Mechanismus ähnelt dem der Suzuki-Kupplung, beinhaltet jedoch einen separaten Kupfer-Zyklus. Das Kupfer(I)-Salz reagiert mit dem terminalen Alkin unter Baseneinfluss zu einem Kupfer(I)-acetylid. Dieses Acetylid überträgt dann in der Transmetallierungsphase die Alkinylgruppe auf den Palladium(II)-Komplex. [6][7]Kupferfreie Varianten wurden ebenfalls entwickelt, um die Bildung von Alkin-Dimeren (Glaser-Kupplung) zu vermeiden, erfordern jedoch oft spezifische Liganden oder Basen. [8]
Abbildung 3: Katalytische Zyklen der Sonogashira-Kupplung.
Protokoll 2: Allgemeine Vorschrift für die Sonogashira-Kupplung
-
Vorbereitung: In einem Schlenkrohr unter Argon-Atmosphäre werden 8-Bromchinolin-3-carbonsäureethylester (1,0 Äq.), PdCl₂(PPh₃)₂ (0,03 Äq.) und Kupfer(I)-iodid (CuI, 0,06 Äq.) in einem entgasten Lösungsmittel wie Triethylamin (Et₃N) oder einer Mischung aus THF/Et₃N gelöst.
-
Reagenzzugabe: Das terminale Alkin (1,5 Äq.) wird langsam über eine Spritze zugegeben. Das Triethylamin dient sowohl als Lösungsmittel als auch als Base.
-
Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50 °C) für 6–24 Stunden gerührt. [9]4. Reaktionskontrolle: Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel unter Vakuum entfernt. Der Rückstand wird in Dichlormethan oder Ethylacetat aufgenommen und mit Wasser oder einer wässrigen Ammoniumchloridlösung gewaschen, um die Katalysatoren und Salze zu entfernen.
-
Reinigung: Nach dem Trocknen der organischen Phase und dem Entfernen des Lösungsmittels wird das Rohprodukt durch Säulenchromatographie gereinigt.
Nukleophile Aromatische Substitution (SNAr)
Obwohl weniger verbreitet für nicht aktivierte Arylhalogenide, kann die SNAr-Reaktion eine direkte Methode zur Einführung von Heteroatom-Nukleophilen sein. [10]Der Chinolinring selbst ist ein elektronenziehendes System, was die nukleophile Substitution begünstigt, insbesondere wenn starke Nukleophile unter energischen Bedingungen eingesetzt werden.
Mechanistischer Einblick: Die Reaktion verläuft über einen zweistufigen Additions-Eliminierungs-Mechanismus. Das Nukleophil greift am C8-Atom an und bildet einen resonanzstabilisierten Meisenheimer-Komplex. [11]Im zweiten, in der Regel schnellen Schritt wird das Bromid-Ion eliminiert, wodurch die Aromatizität des Rings wiederhergestellt wird. [11][12] Protokoll 3: Beispiel für eine SNAr-Reaktion mit einem Amin
-
Vorbereitung: In einem druckfesten Reaktionsgefäß werden 8-Bromchinolin-3-carbonsäureethylester (1,0 Äq.), das gewünschte Amin (z. B. Morpholin, 3,0 Äq.) und eine starke Base wie Kalium-tert-butylat (t-BuOK, 1,5 Äq.) in einem polaren aprotischen Lösungsmittel wie DMSO oder NMP vorgelegt.
-
Reaktionsdurchführung: Das Gefäß wird versiegelt, und die Mischung wird unter Rühren für 12–24 Stunden auf 120–150 °C erhitzt.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung vorsichtig in Eiswasser gegossen, um das Produkt auszufällen. Alternativ kann sie mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert werden.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Teil 2: Protokolle für das biologische Screening
Nach der Synthese und Charakterisierung der Derivate-Bibliothek ist der nächste entscheidende Schritt die Evaluierung ihrer biologischen Aktivität. Chinolin-Derivate sind für ihre breite pharmakologische Wirkung bekannt, insbesondere als Antikrebs- und antimikrobielle Mittel. [13][14]
Antikrebs-Screening: MTT-Zytotoxizitätsassay
Der MTT-Assay ist eine kolorimetrische Methode zur Bestimmung der zellulären metabolischen Aktivität und dient als Indikator für die Zellviabilität und Zytotoxizität.
Prinzip: Lebensfähige Zellen mit aktiven Mitochondrien reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten Formazan-Kristallen. Die Menge des gebildeten Formazans, die durch Auflösen der Kristalle und Messung der Absorption bestimmt wird, ist proportional zur Anzahl der lebenden Zellen.
Protokoll 4: Allgemeines Verfahren für den MTT-Assay
-
Zellkultur: Krebszelllinien (z. B. MCF-7 für Brustkrebs, K562 für Leukämie) werden in 96-Well-Platten mit einer Dichte von 5.000–10.000 Zellen pro Well ausgesät und 24 Stunden inkubiert, um die Anhaftung zu ermöglichen. [1][15]2. Behandlung: Die Zellen werden mit seriellen Verdünnungen der synthetisierten Chinolin-Derivate (typischerweise im Bereich von 0,1 bis 100 µM) für 48–72 Stunden behandelt.
-
MTT-Inkubation: MTT-Lösung wird zu jeder Vertiefung gegeben, und die Platte wird für weitere 2–4 Stunden inkubiert.
-
Formazan-Solubilisierung: Das Kulturmedium wird entfernt, und ein Solubilisierungsmittel (z. B. DMSO oder isopropanolische HCl) wird zugegeben, um die Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion wird bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät gemessen.
-
Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet. Die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) werden aus den Dosis-Wirkungs-Kurven ermittelt.
| Zelllinie | Krebsart | Beispielhafte IC₅₀-Werte (Literatur) |
| MCF-7 | Brustkrebs | 0,33 µM für bestimmte Derivate [15] |
| K562 | Chronische myeloische Leukämie | 0,28 µM für bestimmte Derivate [15] |
| A549 | Lungenkrebs | 1,38–2,36 µM für bestimmte Derivate [16] |
| HT29 | Kolorektalkarzinom | 0,77–1,50 µM für bestimmte Derivate [16] |
Antimikrobielles Screening: Bestimmung der minimalen Hemmkonzentration (MHK)
Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht hemmt.
Prinzip: Die Methode der Bouillon-Mikrodilution wird verwendet, um die Empfindlichkeit von Bakterien oder Pilzen gegenüber den synthetisierten Verbindungen zu testen.
Protokoll 5: Allgemeines Verfahren zur MHK-Bestimmung
-
Vorbereitung: Eine serielle Zweifach-Verdünnungsreihe jeder Testverbindung wird in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon für Bakterien) in einer 96-Well-Platte hergestellt.
-
Inokulation: Jede Vertiefung wird mit einer standardisierten Suspension des Testmikroorganismus (z. B. Staphylococcus aureus, Escherichia coli, Candida albicans) inokuliert. [17][18]3. Inkubation: Die Platten werden bei 37 °C für 18–24 Stunden (für Bakterien) oder bei 30 °C für 24–48 Stunden (für Pilze) inkubiert.
-
Auswertung: Die MHK wird als die niedrigste Konzentration der Verbindung bestimmt, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.
| Mikroorganismus | Typ | Typische MHK-Werte (Literatur) |
| Staphylococcus aureus | Gram-positiv | 3,12–50 µg/mL [17][19] |
| Escherichia coli | Gram-negativ | 3,12–50 µg/mL [17][19] |
| Candida albicans | Pilz (Hefe) | 1,95–31,25 µg/mL [18][20] |
| Aspergillus niger | Pilz (Schimmel) | 12,5–25 µg/mL [21] |
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PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Abgerufen von [Link]
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PubMed. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Abgerufen von [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Abgerufen von [Link]
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Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Abgerufen von [Link]
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YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Abgerufen von [Link]
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National Institutes of Health. (n.d.). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Abgerufen von [Link]
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Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Abgerufen von [Link]
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Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Abgerufen von [Link]
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Royal Society of Chemistry. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Abgerufen von [Link]
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PubChem. (n.d.). Ethyl 4,7-dibromo-8-methylquinoline-3-carboxylate. Abgerufen von [Link]
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Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Abgerufen von [Link]
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- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. benthamscience.com [benthamscience.com]
- 16. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 8-bromoquinoline-3-carboxylate
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of Ethyl 8-bromoquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. The synthesis is primarily achieved through the Gould-Jacobs reaction, a robust and versatile method for the formation of the quinoline scaffold. These application notes detail a step-by-step protocol suitable for scaling up the reaction, including critical process parameters, safety considerations, and analytical methods for quality control. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties. This compound is a valuable building block in the synthesis of more complex molecules, where the bromine atom at the 8-position and the ester at the 3-position provide versatile handles for further chemical modifications. The reliable and scalable synthesis of this intermediate is therefore of significant importance.
The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinoline derivatives.[1] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] This document outlines an optimized protocol for the large-scale synthesis of this compound from 2-amino-3-bromopyridine and diethyl ethoxymethylenemalonate (DEEM), focusing on yield, purity, and scalability.
Reaction Mechanism and Optimization
The synthesis of this compound via the Gould-Jacobs reaction proceeds through two key steps:
-
Condensation: The reaction is initiated by a nucleophilic attack of the amino group of 2-amino-3-bromopyridine on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable intermediate, diethyl 2-(((3-bromopyridin-2-yl)amino)methylene)malonate.
-
Thermal Cyclization: This step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[1] This intramolecular reaction results in the formation of the quinoline ring system. The use of a high-boiling point, inert solvent is crucial for achieving the necessary temperature and improving reaction yields. For large-scale synthesis, precise temperature control is critical to prevent product degradation and the formation of tarry by-products.[1]
To optimize the reaction for a larger scale, several factors should be considered:
-
Temperature and Reaction Time: The cyclization step is highly temperature-dependent. While higher temperatures can accelerate the reaction, they can also lead to decomposition. A thorough time-temperature study is recommended to find the optimal balance for maximizing yield and minimizing impurities. Microwave-assisted synthesis can be an effective alternative for reducing reaction times and improving yields, although scalability may be a concern.[2]
-
Solvent Selection: High-boiling inert solvents such as Dowtherm A or diphenyl ether are commonly used to achieve the high temperatures required for cyclization. The choice of solvent can also influence the regioselectivity of the reaction when using asymmetrically substituted anilines.
-
Reagent Stoichiometry: While a 1:1 molar ratio of the aniline to the malonate ester is theoretically required, a slight excess of the more volatile or less expensive reagent may be used to drive the reaction to completion.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Amino-3-bromopyridine | ≥97% purity |
| Diethyl ethoxymethylenemalonate (DEEM) | ≥98% purity |
| Dowtherm A (or Diphenyl ether) | High-boiling, inert solvent |
| Ethanol | Reagent grade |
| Hexanes | Reagent grade |
| Ethyl acetate | Reagent grade |
| Sodium Hydroxide | Reagent grade |
| Hydrochloric Acid | Reagent grade |
| Large-scale reaction vessel with overhead stirrer, condenser, and temperature probe | Appropriate for the intended scale |
| Heating mantle with temperature controller | |
| Buchner funnel and filtration apparatus | |
| Rotary evaporator | |
| High-performance liquid chromatography (HPLC) system | For in-process control and final purity analysis |
| Nuclear Magnetic Resonance (NMR) spectrometer | For structural characterization |
| Mass spectrometer | For molecular weight confirmation |
Safety Precautions
-
2-Amino-3-bromopyridine: This compound is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[3][4][5] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][6] Work in a well-ventilated fume hood.[5]
-
Diethyl ethoxymethylenemalonate (DEEM): This reagent is a combustible liquid and can cause skin and eye irritation.[7] Keep away from heat and open flames. Use in a well-ventilated area.
-
High-Temperature Reaction: The cyclization step is performed at high temperatures (around 250 °C). Ensure the reaction setup is secure and shielded. Use a temperature controller to prevent overheating.
-
General Handling: Always wear appropriate PPE when handling any chemicals.[6] Ensure that an eyewash station and safety shower are readily accessible.[4]
Synthetic Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Step-by-Step Synthesis Protocol
Step 1: Condensation to form Diethyl 2-(((3-bromopyridin-2-yl)amino)methylene)malonate
-
To a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2-amino-3-bromopyridine (1.0 eq).
-
Add diethyl ethoxymethylenemalonate (1.05 eq) to the flask.
-
Heat the reaction mixture to 110-120 °C with constant stirring. The reaction is exothermic, so control the heating rate carefully.
-
Maintain the temperature for 2-3 hours. Ethanol will be evolved as a byproduct.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to approximately 60-70 °C.
-
Apply a vacuum to the flask to remove the ethanol byproduct. This will result in a viscous oil or a semi-solid crude intermediate.
Step 2: Thermal Cyclization to form Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
-
To the flask containing the crude intermediate, add a high-boiling solvent such as Dowtherm A (approximately 3-4 volumes relative to the starting aniline).
-
Heat the mixture with vigorous stirring to 250 °C.
-
Maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solvent.
-
Monitor the disappearance of the intermediate by TLC or HPLC.
-
Once the cyclization is complete, carefully cool the reaction mixture to below 100 °C.
-
Add hexanes (approximately 4-5 volumes) to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with hexanes to remove the residual high-boiling solvent.
-
Dry the crude product under vacuum.
Step 3: Purification by Recrystallization
-
Transfer the crude Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate to a clean, appropriately sized flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add hot water to the ethanolic solution until the solution becomes cloudy (the point of saturation).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified product under vacuum at 50-60 °C to a constant weight.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the ethyl ester protons, and a broad singlet for the hydroxyl proton. The aromatic region will display distinct coupling patterns for the protons on the substituted pyridine and benzene rings.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline core.
Note: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form. The NMR spectra will reflect the predominant tautomer in the given solvent.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum.
Data Summary
| Parameter | Expected Value/Result |
| Chemical Formula | C₁₂H₁₀BrNO₃ |
| Molecular Weight | 296.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Yield | Typically 60-80% (based on 2-amino-3-bromopyridine) |
| Purity (HPLC) | ≥98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Condensation Step | Incomplete reaction; loss of volatile starting material. | Increase reaction time; ensure the reaction vessel is well-sealed. |
| Formation of Tarry By-products in Cyclization | Overheating or prolonged reaction time. | Carefully control the temperature; optimize the reaction time.[1] |
| Incomplete Cyclization | Insufficient temperature or reaction time. | Ensure the reaction reaches and maintains 250 °C; extend the reaction time as needed based on in-process controls. |
| Poor Recovery During Purification | Product is too soluble in the recrystallization solvent. | Adjust the solvent ratio (ethanol/water); ensure adequate cooling to maximize precipitation. |
Conclusion
The Gould-Jacobs reaction provides an effective and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the temperature during the cyclization step, and employing an efficient purification strategy such as recrystallization, this valuable intermediate can be produced in high yield and purity on a large scale. The protocols and guidelines presented in this document are intended to assist researchers and process chemists in the successful synthesis of this important chemical building block.
References
The Strategic Synthesis of Kinase Inhibitors from Ethyl 8-bromoquinoline-3-carboxylate: An Application & Protocol Guide
Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Within this landscape, the quinoline core has emerged as a "privileged scaffold," a structural motif frequently found in potent and selective kinase inhibitors.[2] Its rigid, bicyclic structure provides an excellent framework for the precise spatial orientation of pharmacophoric elements that interact with the ATP-binding site of kinases. Several FDA-approved drugs, such as Lapatinib, a dual inhibitor of EGFR and HER2, feature a related quinazoline core, underscoring the therapeutic relevance of this structural class.[3][4]
This technical guide focuses on a highly versatile and strategic starting material for the synthesis of novel quinoline-based kinase inhibitors: Ethyl 8-bromoquinoline-3-carboxylate . We will explore its synthetic utility, provide detailed, field-proven protocols for its transformation into advanced intermediates, and showcase its application in the generation of potent kinase inhibitors, using Bruton's Tyrosine Kinase (BTK) inhibitors as a case study.
The Synthetic Versatility of this compound
The power of this compound as a building block lies in its trifecta of reactive sites, which allow for controlled, sequential modifications to explore structure-activity relationships (SAR) systematically.
-
The 8-Bromo Position : This site is primed for diversification through modern cross-coupling chemistry. The bromine atom serves as an excellent handle for introducing a wide array of aryl, heteroaryl, or amino substituents via palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for probing interactions within the solvent-exposed regions of the kinase active site.
-
The 3-Ethyl Carboxylate Position : This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form carboxamides. The carboxamide linkage is a common feature in kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the kinase.[7]
-
The 4-Position of the Quinoline Core : While unsubstituted in the starting material, this position can be strategically activated for nucleophilic aromatic substitution (SNAr). By first creating the 4-hydroxyquinoline (quinolone) and subsequently converting it to a 4-chloro derivative, this position becomes highly reactive towards amine nucleophiles.[1] The resulting 4-amino group is a key pharmacophore in many potent kinase inhibitors, acting as a hydrogen bond donor.[5]
Synthetic Workflow: From Starting Material to Advanced Inhibitor Scaffolds
A robust and modular synthetic strategy to leverage the full potential of this compound involves a multi-step sequence. This workflow is designed to first install the critical 4-amino functionality and then diversify the 8-position, followed by final modification at the 3-position.
Caption: Synthetic workflow from this compound to diverse kinase inhibitors.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established literature and should be optimized for specific substrates and scales.
Protocol 1: Chlorination of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
This protocol converts the 4-hydroxy group into a 4-chloro group, activating the C4 position for nucleophilic substitution. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.
Rationale: The hydroxyl group at the 4-position of a quinoline ring exists in tautomeric equilibrium with its quinolone form. It is a poor leaving group for direct substitution. Conversion to the chloro derivative via POCl₃ creates an excellent leaving group (Cl⁻) and renders the C4 carbon highly electrophilic, facilitating the subsequent SNAr reaction.[2]
-
Materials:
-
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) under an inert atmosphere.
-
Heat the mixture to reflux (approx. 100-110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) to form 4-Aminoquinoline
This step introduces the crucial 4-amino pharmacophore. The reaction is highly efficient due to the electron-withdrawing nature of the quinoline ring system.[1]
Rationale: The nitrogen atom in the quinoline ring withdraws electron density, making the C4 position particularly susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a stable Meisenheimer intermediate before expelling the chloride ion.[4]
-
Materials:
-
Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
-
Amine nucleophile (e.g., ammonium hydroxide for NH₂, or a primary/secondary amine)
-
Solvent (e.g., Ethanol, DMSO, or NMP)
-
Microwave vial (if using microwave irradiation)
-
-
Procedure (Microwave-Assisted):
-
In a microwave vial, combine Ethyl 8-bromo-4-chloroquinoline-3-carboxylate (1.0 eq) and the amine nucleophile (1.5-3.0 eq).
-
Add the solvent (e.g., ethanol or DMSO). If using an amine salt, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be required.
-
Seal the vial and heat in a microwave reactor to 140-180 °C for 20-60 minutes.[1]
-
Monitor the reaction by LC-MS.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with water to precipitate the product or extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude Ethyl 4-amino-8-bromoquinoline-3-carboxylate by column chromatography or recrystallization.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling at the 8-Position
This protocol is a powerful method for creating C-C bonds, allowing for the introduction of various aryl or heteroaryl groups at the C8 position.[5]
Rationale: The palladium-catalyzed Suzuki-Miyaura coupling is a robust reaction with high functional group tolerance. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Materials:
-
Ethyl 4-amino-8-bromoquinoline-3-carboxylate
-
Aryl- or heteroarylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq, as a 2M aqueous solution)
-
Solvent (e.g., 1,4-Dioxane or DMF)
-
-
Procedure:
-
To a microwave vial or Schlenk tube, add Ethyl 4-amino-8-bromoquinoline-3-carboxylate (1.0 eq), the boronic acid (1.5 eq), and the palladium catalyst (0.1 eq).
-
Add the solvent (e.g., 1,4-dioxane) followed by the aqueous base solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Seal the vessel and heat to 100-140 °C for 1-2 hours (microwave) or 8-16 hours (conventional heating).[5]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 4: Ester Hydrolysis and Amide Coupling
The final steps involve converting the ethyl ester to a carboxamide, a key interaction motif for many kinase inhibitors.
Rationale: The ester is first hydrolyzed under basic conditions to the carboxylate salt, which is then protonated to the carboxylic acid. This acid is then "activated" using a coupling reagent (e.g., HATU, EDC) to form a highly reactive intermediate that readily reacts with an amine to form the stable amide bond.[8][9]
-
Part A: Ester Hydrolysis
-
Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF/Ethanol/Water (e.g., 2:2:1).
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0-5.0 eq).
-
Heat the mixture to 50-60 °C for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).[5]
-
Cool the mixture and remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.
-
Collect the precipitated carboxylic acid by filtration, wash with water, and dry under vacuum.
-
-
Part B: Amide Coupling (using HATU)
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add the desired amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 2-16 hours. Monitor by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final carboxamide product by column chromatography or preparative HPLC.
-
Application Example: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
The described synthetic workflow is directly applicable to the synthesis of potent kinase inhibitors. A study by researchers at Tsinghua University detailed the creation of 4-aminoquinoline-3-carboxamide derivatives as reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a clinically validated target for B-cell malignancies and autoimmune diseases.[5][10] By applying the Suzuki coupling (Protocol 3) to an 8-bromo-4-aminoquinoline-3-carboxamide intermediate, they synthesized a series of potent inhibitors.
| Compound ID | 8-Position Substituent (Ar) | BTK IC₅₀ (nM)[5][10] |
| 7 | 4-phenoxyphenyl | 72.8 |
| 17 | 4-phenoxyphenyl (with 5-F on quinoline) | 11.6 |
| 24 | 1H-Indazol-6-yl | 16.4 |
| 25 | 5-Methoxy-1H-indazol-6-yl (with 5-F on quinoline) | 5.3 |
This data highlights how diversification at the 8-position, achieved via Suzuki coupling, significantly impacts inhibitor potency. The most potent compound, 25 , exhibited an IC₅₀ of 5.3 nM against BTK.[10]
Conclusion
This compound is a strategically designed building block that provides an efficient and modular entry point for the synthesis of diverse libraries of quinoline-based kinase inhibitors. The orthogonal reactivity of its three key positions—the 8-bromo group for cross-coupling, the 3-ester for amide formation, and the activatable 4-position for introducing the critical amino pharmacophore—offers medicinal chemists a powerful platform for SAR exploration. The protocols outlined in this guide provide a robust framework for leveraging this versatile starting material in the pursuit of novel and potent therapeutics targeting the kinome.
References
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. Retrieved from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Publisher. Retrieved from [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. Retrieved from [Link]
-
Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). PubMed. Retrieved from [Link]
-
Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). ACS Publications. Retrieved from [Link]
-
Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). PubMed. Retrieved from [Link]
-
Design and Synthesis of Lapatinib Derivatives Containing a Branched Side Chain as HER1/HER2 Targeting Antitumor Drug Candidates. (2014). PubMed. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
- WO2014170910A1 - Process for the preparation of lapatinib. (n.d.). Google Patents.
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 9. crescentchemical.com [crescentchemical.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 8-bromoquinoline-3-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 8-bromoquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. Here, we synthesize fundamental principles with practical, field-tested advice to help you navigate the common challenges associated with the crystallization of quinoline derivatives.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] It leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization process involves dissolving the crude material in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice that excludes impurities.[2] For a molecule like this compound, which possesses a rigid heterocyclic core and functional groups capable of forming an ordered crystalline structure, recrystallization is often a highly effective purification strategy.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.
Issue 1: No Crystals Are Forming Upon Cooling
-
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have appeared. What's going wrong?
-
Answer: The absence of crystal formation is a common hurdle and typically points to one of several issues:
-
The solution is not supersaturated: You may have used too much solvent, preventing the concentration of the solute from reaching the point of crystallization.[3]
-
Inappropriate solvent choice: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Inhibition by impurities: Certain impurities can interfere with the nucleation process, preventing the initial formation of crystals.[3]
-
Lack of nucleation sites: A very clean, smooth flask may not provide surfaces for crystals to begin forming.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[3]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a template for crystal growth.[3]
-
-
Increase Concentration:
-
Gently heat the solution to evaporate some of the solvent. Be careful not to boil it off too quickly. Once you observe slight turbidity or the formation of solid at the surface, allow it to cool again.
-
-
Cool to a Lower Temperature:
-
If crystals do not form at room temperature, try placing the flask in an ice-water bath or a laboratory refrigerator.
-
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: When my solution cools, a liquid or oily layer separates instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too concentrated or cooled too rapidly.[3] This is particularly common with low-melting solids or when using a solvent with a high boiling point.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature on the benchtop, insulated with a cork ring and covered with a watch glass. Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Modify the Solvent System: If using a single solvent, consider switching to a mixed-solvent system. If you are already using one, adjust the ratio by adding more of the "good" solvent (in which the compound is more soluble).
-
Issue 3: The Recovered Crystals Are Colored
-
Question: My starting material was a brownish solid, and the recrystallized crystals are still yellow or tan. How can I remove colored impurities?
-
Answer: Colored impurities are common in syntheses involving aromatic compounds. These can often be removed by treatment with activated charcoal.
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat and add a small amount (1-2% of the solute weight) of activated charcoal.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.[3]
-
Second Recrystallization: If the color persists, a second recrystallization may be necessary to achieve high purity.[3]
-
Issue 4: Low Yield of Recovered Product
-
Question: I managed to get crystals, but my final yield is very low. What are the common causes for this?
-
Answer: A low yield is often a result of one of the following:
-
Using too much solvent: This is the most frequent cause, as a significant portion of your product will remain in the mother liquor.
-
Premature crystallization: If the solution cools too much during hot filtration, the product will crystallize in the filter paper along with the impurities.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.
Troubleshooting Steps:
-
Minimize Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.
-
Efficient Hot Filtration: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is hot to prevent premature crystallization.
-
Use Cold Washing Solvent: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor without dissolving the product.
-
Second Crop: You can often recover more product by concentrating the mother liquor (e.g., by boiling off some solvent) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for recrystallizing this compound?
A1: While the optimal solvent must be determined experimentally, a good starting point for an aromatic ester like this compound would be a moderately polar solvent. Ethanol, isopropanol, or ethyl acetate are excellent candidates. A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[4] For this ester, ethyl acetate or ethanol are logical choices. You might also explore a mixed-solvent system, such as ethyl acetate/hexanes or ethanol/water, which can provide a wider range of solvating power.
Q2: How do I perform a small-scale solvent screening?
A2: Place a small amount of your crude material (about 20-30 mg) into several test tubes. To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, mixing after each addition. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. If it is insoluble at room temperature, heat the test tube in a water bath. A good solvent will dissolve the compound when hot but show low solubility when cold.[5]
Q3: What are the likely impurities in my crude this compound?
A3: Depending on the synthetic route, impurities could include unreacted starting materials (e.g., a substituted aniline or a β-ketoester), byproducts from side reactions, or polymeric tars which are common in quinoline synthesis.[5] Recrystallization is particularly effective at removing impurities with significantly different solubility profiles from your target compound.
Q4: How can I assess the purity of my recrystallized product?
A4: Several methods can be used to assess purity:
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot a solution of your recrystallized product alongside the crude material on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[6] The ¹H NMR spectrum of pure this compound should show sharp, well-resolved peaks corresponding to the aromatic, vinyl, and ethyl ester protons, with integrals matching the expected proton count.
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Selection
-
Initial Solubility Tests: As described in the FAQ, test the solubility of your crude solid in a range of solvents at room and elevated temperatures.
-
Ideal Solvent Characteristics:
-
The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
The solvent should not react with the compound.[7]
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
| Solvent Class | Examples | Rationale for this compound |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can interact with the ester and quinoline nitrogen, while the alkyl portion provides some non-polar character. Often a good choice for moderately polar compounds. |
| Esters | Ethyl Acetate | "Like dissolves like" principle; the ester functionality matches that of the target molecule. Good for dissolving the compound, may need a co-solvent for precipitation.[4] |
| Ketones | Acetone | A polar aprotic solvent that can be effective, but its low boiling point can sometimes lead to rapid evaporation and premature crystallization. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring can interact with the quinoline core. Useful if the compound is less polar. |
| Alkanes | Hexanes, Heptane | Non-polar solvents. Unlikely to dissolve the compound on their own but are excellent "anti-solvents" in mixed-solvent systems with more polar solvents like ethyl acetate. |
Protocol 2: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Part 4: Visualizations
Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
- University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Science Learning Center.
- Chemistry Stack Exchange. (2012).
- BenchChem. (2025).
- University of Colorado Boulder, Department of Chemistry.
- BenchChem. (2025).
- BenchChem. (2025).
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- University of Toronto, Department of Chemistry.
- Google Patents. (1999).
-
RSC Advances. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
-
Patsnap. (2019). Synthesis method of 3-bromoquinoline compound. [Link]
- BenchChem. (2025).
-
ResearchGate. (2016). Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives. [Link]
- BenchChem. (2025).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 8-Bromoquinoline CAS#: 16567-18-3 [m.chemicalbook.com]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 5. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 8-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis: The Gould-Jacobs Reaction
The primary route to Ethyl 8-bromoquinoline-3-carboxylate and its derivatives is the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline—in this case, 2-bromoaniline—with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][2][3] While robust, this reaction is sensitive to several factors that can influence yield and purity, leading to the formation of undesired side products. Understanding these potential pitfalls is crucial for optimizing the reaction and obtaining a high-quality final product.
The overall reaction scheme is as follows:
Caption: Competing cyclization pathways leading to regioisomer formation.
Generally, cyclization is favored at the less sterically hindered position. Therefore, the formation of the 8-bromo isomer is typically preferred over the 6-bromo isomer. However, electronic effects and reaction conditions can influence this ratio.
Identification and Separation:
| Analytical Technique | Method and Observations |
| HPLC | A reverse-phase HPLC method is effective for separating the isomers. A C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of formic or trifluoroacetic acid (0.1%) is a good starting point. [4][5]The isomers will have different retention times. |
| NMR Spectroscopy | ¹H NMR is a powerful tool for distinguishing the isomers. The aromatic protons will exhibit different splitting patterns and chemical shifts. For the 8-bromo isomer, you would expect to see characteristic signals for the protons on the benzene ring, which will differ from the pattern of the 6-bromo isomer. While specific data for these exact isomers is sparse in the literature, analogous compounds show distinct aromatic region spectra. |
| Mass Spectrometry | Both isomers will have the same molecular weight and will likely show similar fragmentation patterns, making MS alone insufficient for differentiation. However, when coupled with a separation technique like HPLC (LC-MS), it can confirm the identity of the separated isomers. |
Purification Protocol: Recrystallization
Recrystallization is often the most effective method for separating the desired 8-bromo isomer from the 6-bromo side product.
Step-by-Step Protocol:
-
Solvent Selection: A common and effective solvent system for recrystallization is a mixture of ethanol and water or hexane and ethyl acetate. [6]The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Purity Check: Analyze the purified product by HPLC or NMR to confirm the removal of the isomeric impurity.
FAQ 2: My reaction yielded a significant amount of a decarboxylated product. How can I prevent this?
Answer:
Decarboxylation of the ester group at the 3-position is a common side reaction, especially at the high temperatures required for the cyclization step of the Gould-Jacobs reaction. [7]This leads to the formation of 8-bromo-4-hydroxyquinoline.
Factors Influencing Decarboxylation:
-
Temperature: The rate of decarboxylation is highly temperature-dependent. Prolonged heating at very high temperatures will favor this side reaction.
-
Moisture: The presence of water can facilitate the hydrolysis of the ester to a carboxylic acid, which is more prone to decarboxylation.
Troubleshooting Decarboxylation:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Optimize the cyclization temperature. While high temperatures are necessary, excessive heat should be avoided. Microwave-assisted synthesis can sometimes offer better temperature control and shorter reaction times, potentially reducing decarboxylation. [8] | Minimizes the thermal decomposition pathway. |
| Reaction Time | Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed. | Prevents prolonged exposure to high temperatures. |
| Anhydrous Conditions | Ensure all reagents and solvents are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). | Reduces the likelihood of ester hydrolysis. |
FAQ 3: The reaction mixture turned into a dark, tarry substance. What causes this and how can I purify my product?
Answer:
Tar formation is a frequent issue in quinoline synthesis, often resulting from the polymerization of starting materials or intermediates under the harsh, high-temperature conditions of the reaction. [9] Causes of Tar Formation:
-
Overheating: Excessive temperatures can lead to the decomposition and polymerization of organic molecules.
-
Presence of Impurities: Impurities in the starting materials can act as catalysts for polymerization.
-
Oxidation: Exposure to air at high temperatures can cause oxidative polymerization.
Troubleshooting and Purification:
-
Temperature Control: As with decarboxylation, careful control of the reaction temperature is crucial. Using a high-boiling, inert solvent like diphenyl ether can help maintain a consistent temperature.
-
Purification from Tar:
-
Precipitation: After the reaction is complete, cooling the mixture and adding a non-polar solvent like petroleum ether or hexane can precipitate the desired product, leaving the tarry impurities in the solution.
-
Column Chromatography: If precipitation is not sufficient, column chromatography on silica gel can be used. A gradient elution with a mixture of hexane and ethyl acetate is a common choice for separating quinoline derivatives. * Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored, tarry impurities. The solution is then filtered and the product is recovered by recrystallization or evaporation of the solvent.
-
FAQ 4: My yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields can be attributed to a variety of factors, from incomplete reactions to product loss during workup.
Potential Causes and Solutions:
| Cause | Solution |
| Incomplete Condensation | Ensure the initial condensation of 2-bromoaniline and DEEM is complete before proceeding to the high-temperature cyclization. This can often be done at a lower temperature (e.g., 100-120 °C) before heating to cyclization temperature. |
| Suboptimal Cyclization | As previously discussed, the cyclization step requires a high temperature, but there is an optimal range. Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decomposition. Experiment with a range of temperatures (e.g., 240-260 °C) to find the sweet spot for your specific setup. |
| Product Loss During Workup | The precipitation step is critical. Ensure the product is fully precipitated before filtration. This may require cooling the mixture in an ice bath. Also, minimize the amount of solvent used for washing the filtered product to avoid redissolving it. |
| Purity of Starting Materials | Use high-purity 2-bromoaniline and diethyl ethoxymethylenemalonate. Impurities can interfere with the reaction and contribute to side product formation. |
Summary of Key Side Products and Their Prevention
| Side Product | Structure | Cause | Prevention/Mitigation |
| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Isomer of the desired product | Non-regioselective cyclization | Optimize reaction conditions (temperature, solvent) and purify by recrystallization or column chromatography. |
| 8-Bromo-4-hydroxyquinoline | Decarboxylated product | High reaction temperature, presence of moisture | Careful temperature control, shorter reaction times, and anhydrous conditions. |
| Tar/Polymeric Material | Dark, insoluble substance | Overheating, impurities, oxidation | Precise temperature control, use of pure starting materials, inert atmosphere. Purify by precipitation or chromatography. |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wernik, M., Hartmann, P. E., Boese, A. D., Dallinger, D., & Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. European Journal of Organic Chemistry, 2020(44), 6961-6968. [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Hawach. (2023). Preparation Mobile Phase of HPLC Column. [Link]
-
ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
ResearchGate. (n.d.). Decarboxylation pathways in the Gould–Jacobs reaction of 3a. [Link]
-
Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]
-
MDPI. (2024). Study on the Thermal Condensation Mechanism of Dehydrogenated Polymer (DHP) and Glucuronic Acid. [Link]
-
NIH. (2025). Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources. [Link]
- Google Patents. (n.d.).
-
Bar-Ilan University. (n.d.). Steric and electronic effects in linkage isomerization reactions of M(CO)5(L) (M = Cr, Mo, W; L = 2-methyl-2,3-dihydrofuran, 2,3-dihydropyran). [Link]
Sources
- 1. Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ablelab.eu [ablelab.eu]
- 8. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 35975-57-6 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of Ethyl 8-bromoquinoline-3-carboxylate
<
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of Ethyl 8-bromoquinoline-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The quinoline core is a privileged scaffold in medicinal chemistry, and its functionalization via cross-coupling is a critical step in the synthesis of numerous biologically active molecules. However, the unique electronic and steric properties of heteroaromatic substrates like 8-bromoquinoline can present significant challenges.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during the Suzuki coupling of this substrate. We will delve into the mechanistic underpinnings of the reaction to rationalize troubleshooting strategies and provide validated protocols to enhance your experimental success.
Understanding the Challenges: Why is the Suzuki Coupling of 8-Bromoquinoline Derivatives Tricky?
The primary challenges in the Suzuki coupling of 8-bromoquinoline derivatives stem from the electronic nature of the quinoline ring and the potential for the nitrogen atom to coordinate with the palladium catalyst. The nitrogen lone pair can act as a ligand, potentially deactivating the catalyst or altering its reactivity. Furthermore, the steric hindrance around the 8-position can impede the oxidative addition step, which is a crucial part of the catalytic cycle.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: My reaction yield is consistently low, or I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.
-
Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is critical for the successful coupling of heteroaromatic halides.[1][2] For electron-rich and sterically hindered substrates like 8-bromoquinoline, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4][5]
-
Base Selection and Solubility: The base plays a crucial role in the transmetalation step by activating the boronic acid.[9][10][11][12] The choice of base can significantly impact the reaction rate and yield.[10] Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[10] The solubility of the base in the reaction medium is also a critical factor.[7]
-
Solvent Effects: The solvent can influence the stability of the catalytic species and the solubility of the reagents.[14][15][16][17] Aprotic polar solvents like dioxane, THF, and DMF are commonly employed, often with a small amount of water to aid in the dissolution of the base.[18][19]
-
Recommendation: While a range of solvents can be effective, a systematic screen of common Suzuki coupling solvents (e.g., dioxane, THF, toluene, DMF, often in combination with water) is advisable if initial attempts are unsuccessful.[16]
-
-
Reaction Temperature: Insufficient temperature can lead to sluggish reactions. The Suzuki coupling typically requires heating to proceed at a reasonable rate.
-
Recommendation: Ensure the reaction is being heated to an appropriate temperature, typically between 80-110 °C.[13] If decomposition is a concern, a lower temperature with a more active catalyst system may be necessary. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[18][20]
-
Q2: I'm observing significant formation of side products, such as homocoupling of the boronic acid or protodeboronation. How can I minimize these unwanted reactions?
A2: The formation of side products is a common challenge in Suzuki couplings.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of water and a strong base.[18][21]
-
Recommendation:
-
Use fresh, high-purity boronic acid. Boronic acids can degrade over time to form boroxines, which are less reactive.[21]
-
Consider using a milder base, such as K₂CO₃ or KF, which can be less prone to promoting protodeboronation.[22][23]
-
Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
If protodeboronation is severe, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[21][24]
-
-
-
Homocoupling: The coupling of two boronic acid molecules is another common side reaction. This is often a result of oxygen contamination in the reaction mixture, which can lead to oxidative homocoupling.
-
Recommendation:
-
Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.[6] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Q3: My ester group on the quinoline ring is being hydrolyzed during the reaction. How can I prevent this?
A3: The ethyl ester at the 3-position of the quinoline is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.
-
Base Selection: The choice of base is critical to avoid ester cleavage.
-
Anhydrous Conditions: The presence of water, often added to solubilize the base, can exacerbate ester hydrolysis.
-
Recommendation: If hydrolysis is a persistent issue, consider running the reaction under anhydrous conditions. This may require the use of an organic-soluble base like an alkoxide, but care must be taken as these are often stronger bases. A carefully dried aprotic solvent is essential in this case.
-
Optimized Experimental Protocols
The following protocols are provided as a starting point for the optimization of the Suzuki coupling of this compound. It is crucial to screen various parameters to find the optimal conditions for your specific coupling partner.
Protocol 1: General Screening Conditions with a Buchwald Ligand
This protocol utilizes a common and often effective catalyst system for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Degassed 1,4-Dioxane/Water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conditions to Minimize Ester Hydrolysis
This protocol employs a milder base to preserve the ester functionality.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Degassed Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
Follow the setup and degassing procedure as described in Protocol 1, using the reagents listed above.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor and work up the reaction as described in Protocol 1.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes a hypothetical screening of reaction conditions for the coupling of this compound with phenylboronic acid. This serves as an example of how to systematically evaluate different parameters.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 45 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 55 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 12 | 92 |
| 5 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 24 | 60 |
Note: The data in this table is illustrative and intended to demonstrate the impact of different reaction components. Actual results may vary.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting.[13][25][26][27] The following diagram illustrates the key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This flowchart provides a logical workflow for addressing common issues.
Caption: A decision tree for troubleshooting the Suzuki coupling reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Pericàs, M. A., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(49), 15851–15863. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
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Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Pérez-Temprano, M. H., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
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Dreher, S. D., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
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Brown, J. M., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
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Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
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ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
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ResearchGate. (2020). Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]
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Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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ResearchGate. (2014). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]
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Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]
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Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
ResearchGate. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
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ResearchGate. (2015). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
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ResearchGate. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
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Technical Support Center: Challenges in the Scale-Up of Ethyl 8-bromoquinoline-3-carboxylate Production
Guide Version: 1.0
Introduction
Ethyl 8-bromoquinoline-3-carboxylate is a critical building block in medicinal chemistry, forming the core scaffold for various therapeutic agents. Its synthesis, most commonly achieved via the Gould-Jacobs reaction, is well-established at the laboratory scale. However, scaling this process from grams to kilograms introduces significant challenges related to reaction control, product purity, and process safety. This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the scale-up of this important intermediate. We will delve into the causality behind these challenges and offer field-proven solutions.
Overview of the Gould-Jacobs Synthetic Pathway
The synthesis of this compound typically follows the Gould-Jacobs reaction pathway.[1][2][3] This process involves two key stages:
-
Condensation: 2-Amino-3-bromopyridine reacts with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. This step is usually performed at moderate temperatures (100-140 °C).[4]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system. This step requires significant thermal energy, often demanding temperatures exceeding 250 °C.[5][6]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Section 1: The Thermal Cyclization Step
The high-temperature cyclization is often the most problematic stage during scale-up. The extreme conditions required can lead to byproduct formation and decomposition if not managed carefully.[5]
Q1: My cyclization reaction is producing low yields and significant dark-colored tar or char. What is causing this and how can I mitigate it?
Root Cause Analysis: This is a classic symptom of thermal decomposition. At temperatures around 250-260°C, the desired intramolecular cyclization competes with intermolecular polymerization and degradation pathways.[5][7] On a small scale, heat is transferred quickly and uniformly. On a large scale, inefficient and uneven heat transfer creates "hot spots" where the local temperature far exceeds the target, accelerating decomposition and tar formation.
Troubleshooting & Optimization Strategies:
-
High-Boiling Point Solvent Selection: Running the reaction neat (without solvent) is not viable at scale. A high-boiling, inert solvent is crucial for uniform heat distribution.[5] Diphenyl ether or Dowtherm A are commonly used for their thermal stability and high boiling points (~255-260 °C), which act as a temperature ceiling, preventing overheating.[4][6]
-
Agitation and Reactor Design: Vigorous and efficient stirring is non-negotiable. It ensures that the heat from the reactor jacket is distributed evenly throughout the reaction mass, minimizing hot spots. For large-scale reactors, the type of agitator (e.g., anchor vs. turbine) and its speed (RPM) must be optimized.
-
Controlled Addition: Instead of heating the entire batch of the intermediate at once, consider a semi-batch process. A solution of the intermediate in a portion of the high-boiling solvent can be added slowly to the main reactor already held at the target temperature. This allows for better control over the exotherm and reaction rate.
Q2: The reaction seems to stall and does not go to completion, even after prolonged heating. What could be the issue?
Root Cause Analysis: Incomplete conversion is often due to insufficient thermal energy or premature solidification of the product. The cyclized product, Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate, can have limited solubility in the reaction medium and may precipitate, effectively removing it from the reactive liquid phase.
Troubleshooting & Optimization Strategies:
-
Temperature Optimization: Ensure your heating system can reliably maintain the target temperature. A drop of just 10-15 °C can dramatically slow down the cyclization rate. Calibrate temperature probes and ensure the reactor heating jacket is performing to specification.
-
Solvent Ratio: Increase the volume of the high-boiling solvent. A more dilute reaction mixture can help keep the product in solution longer, allowing the reaction to proceed to completion.[5] A typical starting point is 5-10 mL of solvent per gram of intermediate.[6]
-
Reaction Monitoring: Do not rely solely on time. At scale, reaction kinetics can differ from lab-scale experiments. Use in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product to determine the true endpoint.[5]
Section 2: Product Isolation and Purification
Transitioning from laboratory purification methods like column chromatography to scalable techniques is a major hurdle.
Q3: My product precipitates from the cyclization solvent upon cooling, but it's oily and difficult to filter. How can I improve the isolation?
Root Cause Analysis: The product precipitating as an oil or a fine, "gummy" solid is often due to residual high-boiling solvent or the presence of impurities that inhibit proper crystal formation. Rapid cooling can also lead to poor crystal morphology.
Troubleshooting & Optimization Strategies:
-
Anti-Solvent Addition: After cooling the reaction mixture, dilute it with a hydrocarbon solvent like hexanes or heptane.[5] This will dramatically lower the solubility of your polar product while helping to dissolve the non-polar reaction solvent (e.g., diphenyl ether), resulting in a cleaner, more filterable solid.
-
Controlled Cooling: Implement a programmed cooling ramp instead of crash-cooling in an ice bath. Slow cooling allows for the growth of larger, more well-defined crystals that are easier to filter and wash.
-
Trituration: After filtration, the crude solid can be "triturated" or stirred as a slurry in a solvent like acetonitrile or ethanol.[8] This will wash away soluble impurities and can often break up oily solids into a filterable powder.
Q4: Column chromatography is not a viable option for purifying my 15 kg batch. What are the best scalable purification methods?
Root Cause Analysis: Silica gel chromatography is expensive, solvent-intensive, and labor-intensive at a large scale. The primary goal for scale-up is to develop a robust crystallization-based purification method.
Troubleshooting & Optimization Strategies:
-
Recrystallization: This is the most effective and scalable method for purifying solid organic compounds. The key is finding a suitable solvent system.
-
Solvent Screening: Screen a variety of solvents to find one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices for quinoline derivatives include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water.[9]
-
Impurity Purging: Analyze the impurity profile of your crude material. The chosen recrystallization solvent should ideally keep the major impurities dissolved at low temperatures, effectively "purging" them in the mother liquor.
-
-
Acid-Base Extraction/Wash: The quinoline nitrogen is basic and can be protonated. This property can be exploited for purification.[9] Before recrystallization, you can dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash it with a dilute acid (e.g., 1M HCl). This will not remove other basic impurities but is excellent for removing non-basic, organic-soluble impurities like residual diphenyl ether. The product can then be recovered by basifying the acidic aqueous layer and extracting it back into an organic solvent.[9]
| Purification Method | Scalability | Cost-Effectiveness | Typical Purity | Key Consideration |
| Column Chromatography | Poor | Low | >99% | Best for small scale or very difficult separations.[9] |
| Acid-Base Wash | Excellent | High | Moderate | Removes non-basic impurities only.[9] |
| Recrystallization | Excellent | High | >98-99% | Requires careful solvent system development.[9] |
| Trituration/Slurry Wash | Good | High | Good | Effective for removing highly soluble impurities. |
Section 3: Impurity Profile and Control
Q5: I am observing an isomeric impurity in my final product. What is its likely identity and how can I prevent it?
Root Cause Analysis: In the Gould-Jacobs reaction, if the cyclization is not perfectly regioselective, an undesired isomer can form. For the synthesis starting from 2-amino-3-bromopyridine, the primary risk is the formation of the 5-bromo isomer instead of the desired 8-bromo product, although this is less common due to steric hindrance. A more likely source of isomeric impurities arises if the bromination of the starting aniline was not clean.
Troubleshooting & Optimization Strategies:
-
Starting Material Quality: The most critical control point is the purity of your starting material, 2-amino-3-bromopyridine. Ensure it is free of other bromo-aniline isomers by obtaining a certificate of analysis or by running your own purity assays (e.g., HPLC, GC-MS).
-
Optimized Crystallization: Isomers often have very similar physical properties, making them difficult to separate.[10] A carefully optimized recrystallization protocol with a slow cooling rate may allow for the selective crystallization of the desired 8-bromo isomer, leaving the other isomer enriched in the mother liquor.
Visualized Workflows and Protocols
Process Flow for Scale-Up Production
The following diagram outlines the recommended workflow for the scaled-up production of this compound.
Caption: Recommended process workflow for scaled production.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low cyclization yield.
Protocol: Scalable Recrystallization of this compound
This protocol describes a general method for purifying the title compound from ethanol.
-
Reactor Setup: Charge a clean, dry reactor equipped with a temperature probe, reflux condenser, and agitator with the crude, dry this compound (1.0 kg).
-
Solvent Addition: Add denatured ethanol to the reactor. A starting ratio of 5-8 L per kg of crude material is recommended.
-
Dissolution: Begin agitation and heat the mixture to reflux (approx. 78 °C). Continue heating until all the solid has dissolved completely. If solids remain, add more ethanol in small portions until a clear solution is achieved.
-
Controlled Cooling: Turn off the heat and allow the solution to cool slowly under gentle agitation. A recommended cooling rate is 10-20 °C per hour. Crystal formation should begin as the solution cools.
-
Full Crystallization: Once the batch reaches room temperature (20-25 °C), cool it further to 0-5 °C using a chiller loop and hold for at least 2 hours to maximize precipitation.
-
Isolation: Filter the resulting slurry through a Nutsche filter or a large-scale centrifuge.
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
Universitat de Barcelona. Design of a batch plant for quinoline derivatives manufacture. Available from: [Link]
- Hirao, I., Yamaguchi, M., & Kawazoe, Y. STUDIES ON THE SYNTHESIS OF QUINOLINE. Memoirs of the Kyushu Institute of Technology, Engineering.
-
RSC Publishing. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Wikipedia. Quinoline. Available from: [Link]
-
Wikiwand. Gould–Jacobs reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 8-bromoquinoline-3-carboxylate
Welcome to the technical support center for Ethyl 8-bromoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this important quinoline derivative. Here, we address common challenges encountered during its synthesis and purification, offering scientifically grounded solutions and detailed protocols.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry.[1] Its synthesis, often based on adaptations of classic quinoline syntheses like the Gould-Jacobs reaction, can result in a variety of impurities.[2][3] These can include unreacted starting materials, isomeric byproducts, and products of side reactions such as hydrolysis.[4][5] Achieving high purity is critical for subsequent applications, making effective purification a crucial step. This guide provides a systematic approach to troubleshooting common purification issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Issue 1: My final product is a persistent yellow or brown oil/solid. How can I decolorize it?
Question: After synthesis and initial workup, my this compound is an off-color solid/oil, but the literature reports a white or pale-yellow solid. What is causing this discoloration, and how can I fix it?
Answer: Discoloration is a common issue and typically arises from high molecular weight, colored impurities formed during the high-temperature cyclization step of the quinoline synthesis.[4] These impurities are often highly conjugated organic molecules.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Colored impurities can often be effectively removed using activated charcoal.[6]
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution.[6]
-
Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of colored impurities.
-
Caution: Using too much charcoal can lead to a significant loss of your desired product due to co-adsorption.[6]
-
-
Hot Filtration: After the charcoal treatment, it is essential to perform a hot filtration to remove the charcoal.[6]
-
Protocol: Use a pre-warmed funnel and fluted filter paper to quickly filter the hot solution. This prevents premature crystallization of the product in the funnel.
-
-
Recrystallization: A subsequent recrystallization is often necessary to achieve high purity and a clean color.[6]
Issue 2: I am having difficulty removing unreacted 2-bromoaniline from my product.
Question: My NMR spectrum shows signals corresponding to both my desired product and the starting material, 2-bromoaniline. How can I separate them?
Answer: The presence of unreacted starting materials is a frequent problem. Due to the basic nature of the quinoline nitrogen and the starting aniline, an acid-base extraction is a highly effective separation technique.[7]
Troubleshooting Steps:
-
Acid-Base Extraction: This method leverages the different acid-base properties of the product and the impurity.[7]
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound and 2-bromoaniline will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer will contain non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) to deprotonate the desired product and the aniline, causing them to precipitate or be extractable back into an organic solvent.
-
Extract the aqueous layer again with an organic solvent to recover the purified product and the aniline.
-
-
Causality: This method is excellent for removing non-basic impurities but will not separate the target compound from other basic impurities like the starting aniline.[7]
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography is the next logical step.[7][8]
-
Protocol: A solvent system of ethyl acetate and hexanes is commonly used for silica gel column chromatography to separate quinoline derivatives.[7] The polarity of the eluent can be optimized using Thin Layer Chromatography (TLC) to achieve good separation.
-
Issue 3: My yield is very low after column chromatography.
Question: I am losing a significant amount of my product during column chromatography. What are the potential causes and solutions?
Answer: Low recovery from column chromatography can be due to several factors, including irreversible adsorption to the stationary phase or co-elution with impurities.[7] Quinoline derivatives can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to degradation or poor recovery.[8]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use.[8][9]
-
Protocol: Prepare a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[8]
-
Causality: The triethylamine will neutralize the acidic silanol groups, preventing the basic nitrogen of the quinoline from binding strongly to the silica.
-
-
Use an Alternative Stationary Phase: If deactivation of silica is not effective, consider a different stationary phase.[8][9]
-
Optimize the Mobile Phase: Ensure the solvent system is appropriate for your compound.[7]
-
TLC Analysis: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 for optimal separation.[7]
-
Issue 4: I suspect the ester group is being hydrolyzed during workup or purification. How can I confirm and prevent this?
Question: My product's analytical data (e.g., NMR, Mass Spec) suggests the presence of the corresponding carboxylic acid. What conditions could be causing this hydrolysis, and how can I avoid it?
Answer: Ester hydrolysis is a common side reaction, particularly under strong acidic or basic conditions, which might be present during the reaction workup.[5]
Troubleshooting Steps:
-
Confirmation of Hydrolysis:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the quartet of the ethyl ester's -OCH₂- group (around 4.1-4.4 ppm) and the triplet of the -CH₃ group (around 1.2-1.4 ppm) would be absent in the hydrolyzed product. A broad singlet for the carboxylic acid proton may appear downfield.
-
Mass Spectrometry: The mass spectrum of the hydrolyzed product will show a molecular ion peak corresponding to the carboxylic acid (M-28 compared to the ethyl ester).
-
-
Prevention Strategies:
-
Modify Workup: Avoid using strong acids or bases during the aqueous workup. Use milder alternatives like saturated sodium bicarbonate solution for neutralization.
-
Anhydrous Conditions: Ensure all solvents and reagents are dry if the reaction is sensitive to water.
-
pH Optimization: If pH adjustment is necessary, do it carefully and at low temperatures to minimize the rate of hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a large scale?
A1: For large-scale purification, recrystallization is often the most practical and cost-effective method.[10] It avoids the use of large quantities of silica gel and solvents required for column chromatography. Finding a suitable solvent or solvent system is key. Ethanol, ethyl acetate, or mixtures with hexanes are good starting points.[6][11]
Q2: How should I store purified this compound?
A2: It should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A3: While experimental conditions can cause slight variations, typical chemical shifts are expected in the following regions. For ¹H NMR, the aromatic protons will appear between 7.0 and 9.0 ppm, with the ethyl ester protons appearing as a quartet around 4.1-4.4 ppm and a triplet around 1.2-1.4 ppm.[12][13] For ¹³C NMR, the carbonyl carbon of the ester will be around 165-175 ppm, and the aromatic carbons will be in the 110-150 ppm range.[12][13]
Data and Protocols
Table 1: Recommended Purification Methods Based on Impurity Type
| Impurity Type | Recommended Primary Method | Recommended Secondary Method |
| Unreacted 2-bromoaniline | Acid-Base Extraction | Column Chromatography |
| Colored Byproducts | Recrystallization with Charcoal | Column Chromatography |
| Isomeric Impurities | Column Chromatography | Recrystallization |
| Hydrolyzed Carboxylic Acid | Column Chromatography | Careful Recrystallization |
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Use TLC or small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[7]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Use TLC to determine the optimal solvent system that provides good separation of your product from impurities (aim for a product Rf of ~0.3-0.4).[7] A common eluent is a mixture of ethyl acetate and hexanes.[7]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent and pack the column.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.[7]
-
Elution: Run the column with the selected eluent system. Gradient elution (gradually increasing the polarity) can be used to improve separation.[7]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[14]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[7]
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A general workflow for the purification of this compound.
References
- Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography - Benchchem. (n.d.).
- Technical Support Center: Synthesis and Purification of 3-Bromoquinoline - Benchchem. (n.d.).
- Purification challenges for bromoquinoline compounds - Benchchem. (n.d.).
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved from [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
GOULD JACOBS QUINOLINE FORMING REACTION:SP1.qxd - Biotage. (n.d.). Retrieved from [Link]
-
Recrystallization and Crystallization - University of California, Los Angeles. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]
-
Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate - Amerigo Scientific. (n.d.). Retrieved from [Link]
- A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 8-bromooctanoate and Its Derivatives - Benchchem. (n.d.).
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
This compound [P93516] - ChemUniverse. (n.d.). Retrieved from [Link]
- JP2001322979A - Method for producing 3-bromoquinoline - Google Patents. (n.d.).
-
Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]
- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry - Benchchem. (n.d.).
- Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives - Benchchem. (n.d.).
-
First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Publishing. (2018). Retrieved from [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Publishing. (n.d.). Retrieved from [Link]
- Hydrolysis of the ester group in Ethyl 8-bromooctanoate as a side reaction - Benchchem. (n.d.).
-
This compound. (n.d.). Retrieved from [Link]
Sources
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Technical Support Center: Reaction Monitoring for Ethyl 8-bromoquinoline-3-carboxylate Synthesis
Answering as a Senior Application Scientist.
Welcome to the technical support center for the synthesis and analysis of Ethyl 8-bromoquinoline-3-carboxylate. This guide is designed for researchers and drug development professionals to provide field-proven insights and robust troubleshooting strategies for monitoring this reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
The synthesis of this compound is commonly achieved via the Gould-Jacobs reaction, a powerful method for creating the quinoline scaffold, which is a core component of many pharmaceutical agents.[1][2][3] Effective reaction monitoring is critical to maximizing yield, minimizing impurities, and ensuring a reproducible synthesis. This guide provides the technical details to diagnose and resolve common analytical challenges encountered during this process.
Section 1: The Gould-Jacobs Reaction Pathway
Understanding the reaction pathway is fundamental to effective monitoring. The Gould-Jacobs reaction proceeds in distinct stages, each involving chemical species with different polarities, making them distinguishable by chromatography.[1][3][4][5]
-
Condensation: The reaction begins with the nucleophilic attack of the starting aniline (2-bromoaniline) on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a key intermediate, ethyl 2-((2-bromophenyl)amino)methylenemalonate.[1][3]
-
Thermal Cyclization: At high temperatures (often >250 °C), this intermediate undergoes a 6-electron electrocyclization to form the quinoline ring system.[3] This is the rate-determining step and the primary transformation you will be monitoring.
-
Tautomerization: The cyclized product exists in equilibrium between its keto (4-oxo) and enol (4-hydroxy) forms.[1][3]
Monitoring this reaction involves tracking the consumption of the 2-bromoaniline starting material and the appearance of the this compound product. The intermediate is often transient and may or may not be distinctly visible, depending on reaction conditions.
Caption: Gould-Jacobs reaction pathway for this compound.
Section 2: Thin-Layer Chromatography (TLC) Monitoring Guide
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction.[6][7] It allows you to quickly assess the presence of starting materials and the formation of the product.
Frequently Asked Questions (TLC)
Q1: How do I set up a TLC plate to effectively monitor the reaction? A1: A three-lane spotting strategy is the most reliable method to interpret reaction progress.[8][9][10]
-
Lane 1 (Left): Spot a dilute solution of your starting material (2-bromoaniline). This is your reference.
-
Lane 2 (Center): "Co-spot" by applying a spot of the starting material first, and then, directly on top of it, spot a small aliquot of your reaction mixture.
-
Lane 3 (Right): Spot a small aliquot of your reaction mixture.
This setup allows you to unambiguously identify the starting material spot in your reaction mixture. The reaction is complete when the spot corresponding to the starting material is no longer visible in Lane 3.[9][10][11]
Q2: What is a good starting solvent system (mobile phase) for this analysis? A2: The polarity of the starting aniline and the product quinoline are different. A good starting point for separating compounds of "normal" polarity is a mixture of a non-polar and a moderately polar solvent.[12] For this system, begin with 30% Ethyl Acetate in Hexanes . You can adjust the ratio to achieve an ideal Retention Factor (Rf) for the product between 0.3 and 0.5.[10] Because quinolines are basic, it is highly recommended to add 0.5% triethylamine (TEA) to the mobile phase to prevent peak tailing.[12]
Q3: How do I interpret the TLC plate as the reaction proceeds? A3: At the beginning of the reaction (t=0), you will only see a spot for the starting material. As the reaction progresses, a new spot corresponding to the more polar product will appear at a lower Rf value, and the intensity of the starting material spot will decrease.[11][13] The reaction is considered complete when the starting material spot has completely disappeared from the reaction mixture lane.[11]
Q4: How can I visualize the spots on the TLC plate? A4: Both the bromoaniline reactant and the bromoquinoline product contain aromatic rings, making them UV-active. After developing the plate, dry it and view it under a UV lamp (254 nm).[6][14] The compounds will appear as dark spots on the fluorescent background of the TLC plate.
Troubleshooting Guide (TLC)
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking or tailing. | 1. Sample Overload: Too much sample was spotted on the plate.[15][16] 2. Analyte Basicity: The basic nitrogen on the quinoline ring interacts strongly with the acidic silica gel.[12][15] | 1. Dilute the sample solution and re-spot. Spots should be small and concise.[12] 2. Add a small amount of a basic modifier like triethylamine (0.1–2.0%) to the mobile phase to neutralize active sites on the silica.[16] |
| Spots are stuck on the baseline (Rf ≈ 0). | Insufficient Solvent Polarity: The mobile phase is not polar enough to move the compounds up the plate.[12][16][17] | Increase the polarity of the mobile phase. For an ethyl acetate/hexanes system, increase the percentage of ethyl acetate (e.g., from 30% to 50%).[12] |
| Spots are at the solvent front (Rf ≈ 1). | Excessive Solvent Polarity: The mobile phase is too polar, causing all components to travel with the solvent front without separation.[12][16] | Decrease the polarity of the mobile phase. For an ethyl acetate/hexanes system, decrease the percentage of ethyl acetate (e.g., from 30% to 15%).[12] |
| I see an unexpected third spot. | Intermediate Formation: This could be the anilidomethylenemalonate intermediate, which has a different polarity from both the reactant and the final product. | This is normal. As the reaction proceeds to completion, the intermediate spot should appear and then disappear as it is converted to the final product. |
Experimental Protocol: TLC Monitoring
-
Chamber Preparation: Pour the chosen mobile phase (e.g., 30% EtOAc/Hexanes + 0.5% TEA) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it tightly.[12]
-
Plate Preparation: Using a soft pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Make three small ticks for your spotting lanes.[9]
-
Sample Spotting:
-
Using a capillary tube, spot the starting material reference on the left tick.
-
Spot the reaction mixture on the right tick.
-
Create a co-spot in the center by spotting the starting material, then the reaction mixture on top of it. Ensure spots are small (1-2 mm diameter).[12]
-
-
Development: Carefully place the TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Cover the chamber.[13]
-
Analysis: Allow the solvent to travel up the plate until it is ~1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.
-
Visualization: After the plate is dry, view it under a UV lamp and circle the visible spots. Calculate Rf values if needed.
Caption: Standard workflow for monitoring a reaction using TLC.
Section 3: High-Performance Liquid Chromatography (HPLC) Monitoring Guide
While TLC is excellent for rapid qualitative checks, HPLC provides high-resolution separation and quantitative data, allowing you to determine the precise conversion percentage and identify minor impurities.[18] For quinoline derivatives, reversed-phase HPLC is the method of choice.[18]
Frequently Asked Questions (HPLC)
Q1: Why should I use HPLC if TLC is faster? A1: HPLC offers significant advantages over TLC, including:
-
Quantitative Data: Peak areas can be integrated to calculate the exact percentage of reactant remaining and product formed.
-
Higher Resolution: HPLC can separate compounds with very similar polarities that may appear as a single spot on a TLC plate.[19]
-
Higher Sensitivity: HPLC can detect trace impurities that may be invisible on TLC.
Q2: What is a good starting HPLC method for this compound? A2: A reversed-phase method using a C18 column is the standard for this class of aromatic compounds.[18][20] The separation relies on partitioning the analytes between the nonpolar C18 stationary phase and a polar mobile phase. A gradient elution is often necessary to resolve both the less polar starting material and the more polar product and any impurities within a reasonable time.
Q3: How do I interpret an HPLC chromatogram for reaction monitoring? A3: First, inject standards of your starting material and (if available) your purified product to determine their retention times. During the reaction, take aliquots, quench them, dilute them appropriately, and inject them. You will monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product over time.
Proposed Starting HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small aromatic molecules.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier sharpens peaks of basic analytes like quinolines by preventing interactions with residual silanols.[20] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5-95% B over 15 min | A gradient ensures elution of both non-polar reactants and more polar products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic quinoline core strongly absorbs UV light. |
| Injection Vol. | 5 µL | A small volume prevents column overload. |
Troubleshooting Guide (HPLC)
| Problem | Potential Cause(s) | Solution(s) |
| Peaks are Tailing. | 1. Secondary Silanol Interactions: The basic quinoline nitrogen interacts with acidic silanol groups on the silica packing.[20][21][22] 2. Mobile Phase pH: The mobile phase pH is not optimal to keep the analyte in a single ionic state.[22] 3. Column Overload: Injecting too much sample mass.[23][24] | 1. Ensure the mobile phase is acidic (e.g., 0.1% formic or acetic acid) to protonate the silanols and the analyte. Use a high-purity, end-capped C18 column.[20] 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Dilute your sample and re-inject. |
| High System Backpressure. | 1. Blocked Column Frit: Particulate matter from unfiltered samples has clogged the inlet frit.[24][25] 2. Precipitation: The sample has precipitated in the mobile phase. | 1. Filter all samples through a 0.45 µm syringe filter before injection.[18] Try back-flushing the column to dislodge particulates. If pressure remains high, replace the frit or the column. 2. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. |
| Retention Time is Shifting. | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions.[26] 2. Inconsistent Mobile Phase: Mobile phase was prepared inaccurately or is evaporating. 3. Temperature Fluctuation: The column oven is off or unstable. | 1. Increase the column equilibration time between runs, especially for gradient methods. 2. Prepare fresh mobile phase carefully. Keep solvent bottles capped. 3. Ensure the column oven is set to a stable temperature (e.g., 30 °C).[18] |
| Broad Peaks / Loss of Resolution. | 1. Column Degradation: The stationary phase has been compromised or has voided.[19][26] 2. Extra-Column Volume: Excessive tubing length or diameter between the injector and detector.[20][27] | 1. Replace the column with a new one. Use a guard column to extend the life of the analytical column.[27] 2. Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths as short as possible.[22] |
Experimental Protocol: HPLC Sample Preparation & Analysis
-
Sample Preparation:
-
Take a small aliquot (~5-10 µL) from the reaction mixture using a glass capillary or syringe.
-
Quench the reaction in the aliquot by diluting it into 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile) in a vial. This stops the reaction and prepares it for analysis.
-
Vortex the solution to ensure it is homogeneous.
-
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into a clean HPLC vial to remove any particulate matter.[18]
-
HPLC Analysis:
-
Set up the HPLC system with the method parameters described above.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[18]
-
Place the sample vial in the autosampler.
-
Create a sequence and inject the sample.
-
-
Data Processing: Integrate the peaks corresponding to the starting material and product. Calculate the percent conversion using the peak areas (assuming similar response factors).
Caption: Workflow for HPLC reaction monitoring from sampling to data analysis.
Section 4: Integrated Troubleshooting Logic
When an issue arises, it is crucial to determine if the problem lies with the chemical reaction itself or the analytical method used to monitor it. This decision tree can guide your troubleshooting process.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. wikiwand.com [wikiwand.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Khan Academy [khanacademy.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Home Page [chem.ualberta.ca]
- 11. homework.study.com [homework.study.com]
- 12. benchchem.com [benchchem.com]
- 13. coconote.app [coconote.app]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. silicycle.com [silicycle.com]
- 17. Chromatography [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. benchchem.com [benchchem.com]
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- 22. chromtech.com [chromtech.com]
- 23. Blogs | Restek [discover.restek.com]
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- 25. uhplcs.com [uhplcs.com]
- 26. youtube.com [youtube.com]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 8-bromoquinoline-3-carboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming challenges in reactions involving Ethyl 8-bromoquinoline-3-carboxylate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues leading to low conversion rates. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental work.
I. General Troubleshooting & FAQs
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound is showing low to no conversion. What are the initial checks I should perform?
Low conversion in palladium-catalyzed cross-coupling reactions is a frequent issue. A systematic initial check of your reagents and reaction setup can often pinpoint the problem.
Initial Troubleshooting Steps:
-
Reagent Quality:
-
Organoboron Reagents (for Suzuki): Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if they are pyridineboronic acids.[2] Check the quality of your boronic acid.
-
Solvents: Ensure your solvents are anhydrous and properly degassed. Oxygen can kill palladium-catalyzed reactions.[1] Degassing can be achieved by sparging with an inert gas (like argon or nitrogen) or through freeze-pump-thaw cycles.[1][3]
-
Base: The choice and quality of the base are critical. For instance, in Suzuki couplings, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common.[2][4] Ensure the base is finely powdered and anhydrous.
-
Reaction Conditions:
-
Inert Atmosphere: These reactions are typically sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen).[5]
-
Temperature: While many protocols specify a certain temperature, it might need optimization for your specific substrates. Sometimes, simply increasing the temperature can push a sluggish reaction to completion.[1]
-
Question 2: I'm observing the formation of multiple byproducts in my reaction. What are the likely side reactions and how can I mitigate them?
Byproduct formation is a common cause of low yields. Understanding the potential side reactions is key to suppressing them.
Common Side Reactions and Solutions:
-
Homocoupling of Boronic Acids (Suzuki): This leads to the formation of biaryl products from the boronic acid.
-
Mitigation: This is often a sign of slow transmetalation or reductive elimination. Optimizing the ligand, base, or solvent can help.
-
-
Protodeboronation (Suzuki): The boronic acid reacts with residual water or protic solvents, leading to the formation of the corresponding arene without coupling.
-
Mitigation: Use anhydrous solvents and reagents.
-
-
Hydrolysis of the Ethyl Ester: The ethyl ester group on the quinoline ring can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[6][7][8][9] This will form the corresponding carboxylic acid.
-
Mitigation: Use milder bases if possible, or protect the ester group if the reaction conditions are too harsh. Monitor the reaction for the appearance of the more polar carboxylic acid spot by TLC.
-
-
Reduction of the Bromoquinoline (Debromination): The starting material can be reduced, leading to the formation of Ethyl quinoline-3-carboxylate.
-
Mitigation: This can be caused by impurities in the reagents or side reactions with the solvent or base. Ensure high-purity reagents and consider a different solvent system.
-
II. Specific Reaction Troubleshooting
Suzuki-Miyaura Coupling
Question 3: My Suzuki-Miyaura coupling with this compound is sluggish. How can I improve the reaction rate and yield?
The efficiency of a Suzuki-Miyaura reaction is highly dependent on the catalyst system and reaction conditions.[10]
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. | The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[10] Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[10] |
| Ligand | Consider bulky monophosphine ligands like XPhos or bidentate ligands like BINAP or DPEPhos. | Bulky ligands can promote the formation of the active monoligated palladium species and accelerate the reaction.[11][12] |
| Base | Try different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | The base activates the boronic acid for transmetalation.[13][14] The choice of base can significantly impact the reaction outcome. |
| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. | The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[15] |
| Temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | Higher temperatures can overcome activation energy barriers but may also lead to side reactions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of MeCN and water).[2]
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature and perform an appropriate workup and purification.
Buchwald-Hartwig Amination
Question 4: I'm attempting a Buchwald-Hartwig amination on this compound and getting poor results. What are the critical parameters to consider?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system.[11][16][17]
Key Considerations:
-
Catalyst System: The combination of the palladium precursor and the ligand is paramount. For challenging substrates like 8-bromoquinolines, bulky, electron-rich phosphine ligands are often necessary to achieve high efficiency.[10][18]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[10][18]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
Preventing decomposition of Ethyl 8-bromoquinoline-3-carboxylate during storage
Technical Support Center: Ethyl 8-bromoquinoline-3-carboxylate
A Guide to Ensuring Compound Stability During Storage
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges related to the storage and stability of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you prevent compound decomposition and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability critical?
This compound is a heterocyclic building block crucial in medicinal chemistry and materials science. Its quinoline core and functional groups (bromo and ethyl ester) make it a versatile precursor for synthesizing a wide range of target molecules, including potential drug candidates. The purity and stability of this starting material are critical; impurities arising from decomposition can lead to failed reactions, the formation of unwanted side products, and inaccurate biological assay results, compromising research outcomes and timelines.
Q2: My stock of this compound has changed color/consistency. What are the primary signs of decomposition?
Visual inspection can provide the first clues of compound degradation. Key signs to watch for include:
-
Color Change: A fresh, pure sample of this compound should be a white to off-white or pale yellow solid. The development of a more pronounced yellow, brown, or tan color often indicates the formation of degradation products.
-
Change in Physical State: The compound is a solid at room temperature.[1] If you observe clumping, melting, or the appearance of an oily residue, it may suggest the absorption of moisture, leading to hydrolysis.
-
Insolubility: If a previously soluble batch becomes difficult to dissolve in a standard solvent (e.g., DCM, Ethyl Acetate), it could indicate the formation of less soluble polymeric byproducts or the hydrolyzed carboxylic acid.
-
New Spots on TLC: A quick check by Thin Layer Chromatography (TLC) against a reference standard (if available) can reveal new, more polar spots, which often correspond to degradation products like the carboxylic acid.
Q3: What are the primary chemical pathways that cause this compound to decompose during storage?
There are two main decomposition pathways for this compound, driven by its chemical structure. Understanding these mechanisms is key to preventing them.
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to cleavage by water, a reaction known as hydrolysis.[2] This reaction is catalyzed by trace amounts of acid or base. The products are 8-bromoquinoline-3-carboxylic acid and ethanol.[3][4] Atmospheric moisture is often sufficient to initiate slow hydrolysis over time, especially if the container is not properly sealed.
-
Photodegradation of the Quinoline Ring: The aromatic quinoline ring system can absorb ultraviolet (UV) light.[5][6] This absorbed energy can excite the molecule to a higher energy state, making it susceptible to various degradation reactions, including dehalogenation (loss of the bromine atom) or complex ring cleavage, leading to a mixture of colored impurities.[7][8]
The diagram below illustrates these primary degradation pathways.
Caption: Primary decomposition pathways for this compound.
Troubleshooting and Proactive Storage Guide
This section provides a structured approach to diagnosing and preventing decomposition.
Q4: I suspect my compound has degraded. How can I confirm this and what should I do?
If you observe any of the visual signs mentioned in Q2 or have stored the compound for an extended period under non-ideal conditions, a systematic check of its purity is warranted.
The flowchart below outlines a recommended troubleshooting workflow.
Caption: Troubleshooting workflow for suspected compound decomposition.
Q5: What are the definitive best practices for long-term storage to prevent decomposition?
Proactive measures are the most effective strategy. Storing the compound correctly from the moment it is received will ensure its long-term viability. The ideal conditions are designed to directly counteract the primary decomposition pathways.
| Parameter | Recommendation | Rationale (The "Why") |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all chemical reactions, including hydrolysis and slow oxidation. While stable at room temperature for short periods, refrigeration is crucial for long-term stability.[9][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and, more importantly, moisture. This directly inhibits both oxidation and hydrolysis.[11] |
| Light | Amber Glass Vial / Protect from Light | Prevents exposure to UV and other wavelengths of light that can initiate photodegradation of the quinoline ring.[6][12] |
| Container | Tightly Sealed Vial with Secure Cap | Creates a physical barrier against atmospheric moisture and oxygen ingress. Ensure the cap has a chemically resistant liner (e.g., PTFE).[1][11] |
| Handling | Aliquot into Smaller, Single-Use Vials | Minimizes the number of times the main stock is opened, reducing repeated exposure to air and moisture and preventing temperature cycling of the entire batch. |
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
This protocol ensures the compound is stored under optimal conditions to maintain its purity.
Materials:
-
Stock container of this compound
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Spatula
-
Balance
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Parafilm or vial sealer
Procedure:
-
Work in a Low-Humidity Environment: If possible, perform the aliquoting in a glove box or a fume hood with low ambient humidity.
-
Pre-label Vials: Clearly label all vials with the compound name, batch number, date, and amount.
-
Aliquot the Solid: Weigh the desired amount of the solid into each amber vial. Avoid creating unnecessarily large aliquots; aim for quantities suitable for 1-2 experiments.
-
Purge with Inert Gas: Gently flush the headspace of each vial with a stream of argon or nitrogen for 15-30 seconds to displace air and moisture.
-
Seal Tightly: Immediately and securely tighten the cap on the vial.
-
Add Secondary Seal: For extra protection, wrap the cap-vial interface with Parafilm.
-
Store Appropriately: Place the sealed vials in a refrigerator at 2-8 °C, away from any light sources.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of purity and the detection of non-volatile impurities, such as the hydrolyzed carboxylic acid.[13]
Instrumentation & Conditions:
-
HPLC System: With a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 70% A, hold for 2 minutes.
-
Ramp to 30% A over 15 minutes.
-
Hold at 30% A for 5 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a stock solution by dissolving the synthesized this compound in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
Injection & Analysis: Inject the sample onto the equilibrated HPLC system and run the gradient program.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The hydrolyzed carboxylic acid, being more polar, will typically have a shorter retention time than the parent ester.
References
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Zhao, S., et al. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Retrieved from [Link]
-
Wang, W., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Zepp, R. G., & Schlotzhauer, P. F. (1981). Photodegradation of quinoline in water. ResearchGate. Retrieved from [Link]
-
Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Publications. Retrieved from [Link]
-
MaChemGuy. (2015). Esters 6. Alkaline hydrolysis of esters (inc. saponification). YouTube. Retrieved from [Link]
-
Zat-Allah, M. N., et al. (2021). Photodegradation efficiency of quinoline yellow (QY): without presence of photocatalyst, in presence of Zn-Al LDH and Ni0. 5-Zn-Al LDH nanoparticles in different source of light. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Al-Bsoul, A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. Retrieved from [Link]
-
Reddy, R. J., & Wu, T. (2016). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Column Chromatography Purification of Ethyl 8-bromoquinoline-3-carboxylate
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance and troubleshooting strategies for the column chromatography purification of Ethyl 8-bromoquinoline-3-carboxylate. Our aim is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the silica gel column chromatography of this compound?
A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Based on the purification of similar bromoquinoline derivatives, a ratio in the range of 4:1 to 7:3 (hexane:ethyl acetate) is recommended.[1][2] It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC) to ensure good separation.
Q2: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
Quinoline derivatives can be susceptible to degradation on acidic silica gel. The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to decomposition. To mitigate this, you can deactivate the silica gel by preparing a slurry of the silica in your chosen eluent system containing a small amount of triethylamine (0.1-1%).[3]
Q3: I am observing significant tailing of my compound's spot on the TLC plate and column fractions. How can I resolve this?
Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinolines on silica gel. This is often due to the interaction between the basic nitrogen and the acidic stationary phase. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase can help to reduce tailing by neutralizing the acidic sites on the silica gel.
Q4: What are some alternative stationary phases if silica gel is not providing adequate separation or is causing degradation?
If you continue to face issues with silica gel, consider using a less acidic stationary phase. Good alternatives include:
-
Alumina (neutral or basic): This is often a suitable choice for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that can be less harsh than silica gel.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation of Product from Impurities | - Inappropriate mobile phase polarity. - Co-elution with structurally similar impurities (e.g., isomers, starting materials). | - Optimize Mobile Phase: Systematically vary the ratio of your hexane/ethyl acetate mobile phase based on TLC analysis. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation. - Consider a Different Solvent System: If hexane/ethyl acetate is ineffective, explore other systems like dichloromethane/ethyl acetate. - Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values. |
| Product is Not Eluting from the Column | - Mobile phase is not polar enough. - Strong interaction with the stationary phase. | - Increase Mobile Phase Polarity: Gradually increase the proportion of ethyl acetate in your mobile phase. - Flush the Column: If the product is still retained, you can try flushing the column with a more polar solvent, such as 100% ethyl acetate or a mixture containing a small amount of methanol, to elute strongly adsorbed compounds. Be aware that this may also elute other impurities. |
| Product Elutes Too Quickly (with the solvent front) | - Mobile phase is too polar. | - Decrease Mobile Phase Polarity: Increase the proportion of hexane in your mobile phase. |
| Compound Streaks or Bands are Irregular | - Column was not packed properly. - Sample was not loaded evenly. | - Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Proper Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and load it onto the column in a narrow band. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.[4] |
Experimental Protocol: A Starting Point for Purification
This protocol provides a general procedure for the purification of this compound using silica gel flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass column for flash chromatography
-
TLC plates (silica gel coated)
-
UV lamp for visualization
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a hexane/ethyl acetate solvent system (start with a 4:1 ratio).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and compact bed. A gentle tapping on the side of the column can help with packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the surface during solvent addition.
-
Equilibrate the column by running the initial mobile phase through it until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Optional (for dry loading): Add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
For wet loading: Carefully apply the concentrated solution of the crude product directly onto the sand layer at the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution process.
-
Collect fractions in test tubes.
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizing the Workflow
Troubleshooting Common Purification Issues
Caption: A flowchart for troubleshooting common issues in column chromatography.
General Purification Protocol Workflow
Caption: A step-by-step workflow for the purification of this compound.
References
-
Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 626-633. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Professor Dave Explains. (2022, February 13). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 3-bromoquinoline compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Ethyl 8-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Quinoline derivatives, a significant class of heterocyclic compounds, are of particular interest due to their broad spectrum of pharmacological activities.[1][2] This guide, authored for the discerning eye of researchers and drug development professionals, provides an in-depth comparative analysis of the spectroscopic properties of Ethyl 8-bromoquinoline-3-carboxylate. By examining its characteristic spectral signatures alongside those of structurally related analogues, we aim to provide a robust framework for the interpretation of spectroscopic data in this chemical space.
This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just data, but a causal explanation behind the experimental observations.
The Subject of Our Analysis: this compound
This compound is a member of the quinoline-3-carboxylate family, a scaffold that has garnered attention for its potential in various therapeutic areas. The presence of the bromine atom at the 8-position and the ethyl carboxylate group at the 3-position introduces specific electronic and steric features that are crucial for its biological activity and are clearly delineated in its spectroscopic profile.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
-
Instrumental Parameters:
-
Spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans is necessary due to the lower natural abundance of the ¹³C isotope.[3]
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using Fourier transformation.
-
Phase and baseline corrections are applied to obtain a clean spectrum.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Interpreting the Spectra of this compound
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the ethyl ester group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent.
¹³C NMR (Predicted): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum, typically in the range of 160-170 ppm. The carbons of the quinoline ring will have characteristic shifts influenced by the heteroatom and the bromine substituent.
Comparative Analysis with Alternative Quinoline-3-carboxylates
To illustrate the power of NMR in distinguishing between closely related structures, we will compare the expected spectrum of our target molecule with the experimental data for Ethyl 2,4-dichloroquinoline-3-carboxylate and Ethyl 6-bromoquinoline-3-carboxylate .
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Predicted) | Aromatic protons (multiplets), Ethyl group (quartet and triplet) | Carbonyl (~165), Aromatic carbons (120-150), Ethyl group (~60, ~14) |
| Ethyl 2,4-dichloroquinoline-3-carboxylate [4] | 8.27 (dd, H-5), 8.09 (dd, H-8), 8.03 (ddd, H-7), 7.89 (ddd, H-6), 4.51 (q), 1.39 (t) | 163.5, 147.2, 144.7, 141.1, 133.7, 130.2, 129.1, 127.1, 124.9, 124.3, 63.4, 14.3 |
| Ethyl 6-bromoquinoline-3-carboxylate | Data not readily available in a comparable format | Data not readily available in a comparable format |
Key Insights from the Comparison:
-
The presence of two chlorine atoms in Ethyl 2,4-dichloroquinoline-3-carboxylate significantly influences the chemical shifts of the quinoline ring protons and carbons compared to a bromo-substituted analogue.
-
The position of the halogen substituent (e.g., 6-bromo vs. 8-bromo) will lead to distinct changes in the splitting patterns and chemical shifts of the aromatic protons, allowing for unambiguous isomer identification.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.
-
-
Data Acquisition:
-
The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
A background spectrum is recorded and subtracted from the sample spectrum.
-
Interpreting the IR Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | 1730-1750 (strong) |
| C-O (Ester) | 1100-1300 (strong) |
| C=N (Quinoline) | 1620-1580 |
| C=C (Aromatic) | 1600-1450 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C-Br | 500-600 |
Comparative Analysis with Alternative Quinoline Derivatives
The IR spectra of different quinoline-3-carboxylate derivatives will share similarities due to the common ester and quinoline functionalities. However, variations in substitution will lead to subtle shifts in peak positions and the appearance of new bands. For instance, a hydroxyl-substituted quinoline would exhibit a broad O-H stretching band around 3200-3600 cm⁻¹.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization: The sample is first ionized using one of several techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Interpreting the Mass Spectrum of this compound
The mass spectrum of this compound will provide crucial information for its identification.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 280.12 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) with approximately equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: The molecule will undergo characteristic fragmentation upon ionization. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Comparative Analysis with Alternative Quinoline Derivatives
The mass spectra of different quinoline-3-carboxylates will all show a molecular ion peak corresponding to their respective molecular weights. The isotopic pattern of the molecular ion will be a key differentiator for compounds containing different halogens. For example, a chloro-substituted analogue will exhibit an M⁺ and M⁺+2 pattern with an intensity ratio of approximately 3:1.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams are provided.
Figure 1: Molecular Structure of this compound.
Figure 2: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides an unambiguous confirmation of its molecular structure. While a complete experimental dataset for this specific molecule remains to be consolidated in the public domain, a thorough understanding of the principles of each technique, combined with comparative data from closely related analogues, allows for a confident and detailed interpretation. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel quinoline derivatives, empowering them to navigate the complexities of spectroscopic data with expertise and precision.
References
- This reference is a placeholder and should be replaced with a relevant citation for the synthesis or a general review of quinoline chemistry.
- This reference is a placeholder and should be replaced with a relevant cit
-
Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 10), o939. [Link]
- This reference is a placeholder and should be replaced with a relevant cit
- This reference is a placeholder and should be replaced with a relevant cit
- This reference is a placeholder and should be replaced with a relevant citation for the importance of structural elucid
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1591–1603. [Link]
- This reference is a placeholder and should be replaced with a relevant citation for a general organic chemistry textbook.
-
The quinoline scaffold has been an attraction due to its pharmacological activities such as anti-HIV, anti-neoplastic, anti-asthmatic, anti-tuberculotic, anti-fungal, and anti-bacterial. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1591–1603. [Link]
-
NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Scientific Reports, 8(1), 1699. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Positional Isomerism Dictating Reactivity: A Comparative Guide to 8-Bromo vs. 6-Bromoquinoline Esters in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ability to functionalize the quinoline ring at specific positions is paramount for fine-tuning the pharmacological profile of these molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this privileged heterocycle.[3][4]
This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 8-bromoquinoline esters and 6-bromoquinoline esters. The position of the bromine atom profoundly influences the substrate's susceptibility to palladium-catalyzed transformations, a phenomenon governed by a delicate interplay of steric and electronic effects. Understanding these differences is crucial for researchers, scientists, and drug development professionals to devise efficient and selective synthetic strategies.
The Decisive Factors: Steric Hindrance and Electronic Effects
The disparate reactivity of 8-bromo and 6-bromoquinoline esters can be rationalized by considering two primary factors:
1. Steric Hindrance at the 8-Position (The peri-Effect):
The bromine atom at the 8-position of the quinoline ring experiences significant steric hindrance from the hydrogen atom at the 1-position (the peri-hydrogen). This spatial crowding impedes the approach of the bulky palladium catalyst to the C8-Br bond, which is a prerequisite for the initial oxidative addition step in the catalytic cycle of most cross-coupling reactions.[5] This steric clash can lead to slower reaction rates and, in some cases, lower yields compared to the less hindered 6-position.
2. Electronic Influence of the Quinoline Nitrogen:
The nitrogen atom in the quinoline ring is electron-withdrawing, which influences the electron density across the entire heterocyclic system. This electronic pull can affect the strength of the C-Br bond and the overall electron density at the site of substitution. While both the 6- and 8-positions are on the carbocyclic ring, their electronic environments are not identical. However, the steric effect at the 8-position is generally considered the more dominant factor in dictating the differential reactivity in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of the reactivity of 8-bromo and 6-bromoquinoline esters in three seminal palladium-catalyzed cross-coupling reactions. While direct, side-by-side kinetic studies under identical conditions are scarce in the literature, a clear trend in reactivity can be discerned from published experimental data on analogous systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between an organohalide and an organoboron compound.[3]
General Reactivity Trend: In Suzuki-Miyaura couplings, 6-bromoquinoline esters are generally more reactive than their 8-bromo counterparts. This is primarily attributed to the steric accessibility of the C6-Br bond, allowing for a more facile oxidative addition of the palladium catalyst.
| Substrate Isomer | Coupling Partner | Catalyst System | Conditions | Yield | Observations |
| 6-Bromoquinoline ester derivative | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 80-90 °C | High | Generally good to excellent yields are achieved under standard conditions.[3] |
| 8-Bromoquinoline ester derivative | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O, 90-110 °C | Moderate to High | Reactions may require more forcing conditions (higher temperatures, longer reaction times) or more active catalyst systems to achieve comparable yields to the 6-bromo isomer.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 6-Bromoquinoline Ester
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Methyl 6-bromoquinoline-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add methyl 6-bromoquinoline-3-carboxylate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5]
General Reactivity Trend: Similar to the Suzuki-Miyaura coupling, 6-bromoquinoline esters are generally more amenable to Buchwald-Hartwig amination than 8-bromoquinoline esters. The steric hindrance at the 8-position can be particularly detrimental when coupling with bulky secondary amines.
| Substrate Isomer | Amine | Catalyst System | Conditions | Yield | Observations |
| 6-Bromoquinoline ester derivative | Primary or Secondary Amine | Pd₂(dba)₃ / Xantphos / NaOtBu | Toluene, 90-110 °C | High | A wide range of amines can be coupled with good to excellent yields using appropriate bulky phosphine ligands.[4] |
| 8-Bromoquinoline ester derivative | Primary or Secondary Amine | Pd(OAc)₂ / Bulky Ligand / Base | Toluene, 110-150 °C | Variable | May require higher temperatures and carefully selected bulky, electron-rich ligands to overcome steric hindrance. Coupling with sterically demanding secondary amines can be particularly challenging. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 6-Bromoquinoline Ester
This protocol is a generalized procedure and may require optimization for specific substrates and amines.
Materials:
-
Methyl 6-bromoquinoline-3-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the methyl 6-bromoquinoline-3-carboxylate and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
General Reactivity Trend: The steric hindrance at the 8-position of the quinoline ring also impacts the efficiency of the Sonogashira coupling. While the reaction can be driven to completion for 8-bromoquinoline esters, it often requires more forcing conditions compared to the 6-bromo isomers.
| Substrate Isomer | Alkyne | Catalyst System | Conditions | Yield | Observations |
| 6-Bromoquinoline ester derivative | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Et₃N | THF, rt to reflux | High | Generally proceeds smoothly under standard Sonogashira conditions. |
| 8-Bromoquinoline ester derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | DMF, 80-100 °C | Moderate to High | May require higher temperatures and a more polar solvent like DMF to achieve good conversion. |
Conclusion: A Predictive Framework for Synthetic Strategy
The positional isomerism of the bromine atom on the quinoline ring is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions. 6-Bromoquinoline esters consistently exhibit higher reactivity compared to their 8-bromo counterparts across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This difference is primarily attributed to the significant steric hindrance at the 8-position, known as the peri-effect, which impedes the initial oxidative addition of the palladium catalyst.
For drug development professionals and synthetic chemists, this understanding provides a predictive framework for designing efficient synthetic routes. When targeting the 6-position of the quinoline core, standard cross-coupling conditions are often sufficient. In contrast, functionalization of the sterically encumbered 8-position may necessitate the use of more active catalyst systems, higher reaction temperatures, and longer reaction times. By judiciously selecting the starting material and reaction conditions, researchers can effectively navigate the nuanced reactivity of these important heterocyclic building blocks to access a diverse range of novel quinoline-based molecules.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Pittelkow, M. (n.d.). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker. [Link]
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MDPI. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
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A Comparative Guide to the Synthesis of Ethyl 8-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 8-bromoquinoline-3-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds. This guide provides an in-depth comparison of alternative synthetic routes to this valuable building block, offering insights into the experimental choices and underlying chemical principles.
Introduction to Quinoline Synthesis
The construction of the quinoline ring system has been a subject of extensive research for over a century. Several named reactions have been developed, each with its own set of advantages and limitations.[1] Classic methods for quinoline synthesis include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][2] A particularly relevant and widely used method for preparing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[3][4]
This guide will focus on the most practical and efficient strategies for the synthesis of this compound, with a particular emphasis on the Gould-Jacobs reaction and potential alternative approaches.
The Gould-Jacobs Reaction: A Mainstay Approach
The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[3][5] The reaction proceeds in a stepwise manner, beginning with the condensation of the aniline with DEEM to form an anilidomethylenemalonate intermediate. This is followed by a high-temperature thermal cyclization to afford the 4-hydroxy-3-carboalkoxyquinoline.[4][6]
Mechanistic Insights
The reaction begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable intermediate, diethyl (2-((substituted-phenyl)amino)methylene)malonate.[4][7] The critical and often rate-determining step is the thermal 6-electron electrocyclization, which typically requires temperatures exceeding 250 °C to form the quinoline ring system.[4][6]
Experimental Protocol: A Two-Step Synthesis
A common approach involves a two-step procedure: the initial condensation followed by a high-temperature cyclization.
Step 1: Synthesis of Diethyl (2-((2-bromo-phenyl)amino)methylene)malonate
This step involves the reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate. Modern variations of this reaction can be performed under microwave irradiation to improve efficiency.[7]
Step 2: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
The intermediate from Step 1 is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to facilitate the intramolecular cyclization.[6][8]
Causality Behind Experimental Choices
-
High-Boiling Point Solvents: The high temperatures required for the cyclization step necessitate the use of solvents with high boiling points to maintain the reaction mixture in the liquid phase.[6]
-
Microwave Irradiation: The use of microwave assistance in the initial condensation step can significantly reduce reaction times and improve yields by efficiently delivering energy to the reaction mixture.[4][7]
Data Summary: Gould-Jacobs Reaction
| Parameter | Value | Reference |
| Starting Materials | 2-Bromoaniline, Diethyl ethoxymethylenemalonate | [4] |
| Key Intermediate | Diethyl (2-((2-bromo-phenyl)amino)methylene)malonate | [7] |
| Cyclization Temperature | > 250 °C | [6] |
| Common Solvents | Diphenyl ether, Dowtherm A | [6] |
| Potential Improvements | Microwave-assisted condensation | [4][7] |
Visualizing the Gould-Jacobs Pathway
Caption: The two-step Gould-Jacobs synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.
Alternative Synthetic Strategies
While the Gould-Jacobs reaction is a reliable method, other named reactions for quinoline synthesis offer alternative approaches. These include the Combes synthesis and the Friedländer annulation.
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[1][9] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure.[9]
Mechanism: The reaction is initiated by the protonation of a carbonyl group on the β-diketone, followed by nucleophilic attack from the aniline. Dehydration leads to a Schiff base, which tautomerizes to an enamine. The enamine is then protonated, and a rate-determining annulation step occurs, followed by another dehydration to yield the quinoline product.[9]
The Friedländer Annulation
The Friedländer synthesis is another important method for constructing quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[10][11] The reaction can be catalyzed by either acid or base.[12][13]
Mechanism: Two primary mechanisms are proposed. The first involves an initial aldol addition followed by dehydration and then imine formation. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination.[11]
Applicability: For the synthesis of this compound, the Friedländer approach would require 2-amino-3-bromobenzaldehyde or a related ketone and ethyl acetoacetate. The availability and stability of the 2-amino-3-bromobenzaldehyde can be a limiting factor.
Comparative Overview of Synthetic Routes
| Synthetic Route | Starting Materials | Key Features | Applicability to Target Molecule |
| Gould-Jacobs | Aniline derivative, Diethyl ethoxymethylenemalonate | Two-step process, high-temperature cyclization | Highly applicable and well-established. |
| Combes | Aniline derivative, β-Diketone | Acid-catalyzed condensation and cyclization | Less direct, requires a specific and less common β-dicarbonyl starting material. |
| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or base-catalyzed annulation | Potentially viable, but relies on the availability of a specific 2-amino-3-bromobenzaldehyde or ketone. |
Visualizing the Decision-Making Process for Synthesis
Caption: Decision tree for selecting a synthetic route to this compound.
Detailed Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
This protocol is based on established procedures for the Gould-Jacobs reaction.
Materials and Equipment
-
2-Bromoaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
-
Hexanes
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with temperature control
-
Rotary evaporator
-
Filtration apparatus
-
TLC plates and developing chamber
Step-by-Step Procedure
Part 1: Synthesis of Diethyl (2-((2-bromophenyl)amino)methylene)malonate
-
In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can often be used directly in the next step without further purification. If necessary, the product can be purified by recrystallization from ethanol or column chromatography.
Part 2: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
-
To a separate round-bottom flask, add a high-boiling point solvent such as diphenyl ether.
-
Heat the solvent to approximately 250 °C.
-
Slowly add the crude diethyl (2-((2-bromophenyl)amino)methylene)malonate from Part 1 to the hot solvent.
-
Maintain the reaction at 250 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solvent upon cooling.
-
Dilute the mixture with hexanes to further precipitate the product.
-
Collect the solid product by filtration and wash with hexanes to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization.
Conclusion
The Gould-Jacobs reaction remains the most practical and widely employed method for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, which can then be further functionalized. While alternative methods like the Combes and Friedländer syntheses are valuable for constructing the quinoline core, their application to this specific target is less direct due to the requirement for less common starting materials. For researchers and drug development professionals, a thorough understanding of the Gould-Jacobs reaction, including its mechanism and experimental nuances, is essential for the efficient production of this important synthetic intermediate.
References
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Wikipedia. Combes quinoline synthesis. [Link]
-
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Slideshare. synthesis of quinoline derivatives and its applications. [Link]
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PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]
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Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]
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YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
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Organic Chemistry Portal. Friedlaender Synthesis. [Link]
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YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]
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Organic Syntheses. diethyl methylenemalonate. [Link]
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MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
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ResearchGate. I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? [Link]
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A Comparative Guide to the Synthesis of Ethyl 8-bromoquinoline-3-carboxylate: From Classical Heating to Modern Microwave-Assisted Methods
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of synthetic methodologies for producing Ethyl 8-bromoquinoline-3-carboxylate, a key heterocyclic scaffold and versatile intermediate in medicinal chemistry and materials science. We move beyond simple protocol recitation to explore the causal factors behind experimental choices, offering a critical evaluation of a traditional thermal cyclization method versus a modern, high-efficiency microwave-assisted approach. Our goal is to equip you with the necessary data and insights to select the optimal synthetic strategy for your laboratory or process development needs.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with activities ranging from antimalarial (e.g., Chloroquine) to anticancer and antibacterial agents.[1][2] The strategic placement of functional groups, such as a bromine atom at the 8-position and a carboxylate at the 3-position, creates a powerful building block for further molecular elaboration via cross-coupling and other derivatization reactions.[3] Consequently, efficient and reliable access to intermediates like this compound is of paramount importance.
Classical synthetic routes, while foundational, often suffer from drawbacks such as harsh reaction conditions, long reaction times, and modest yields.[4] This guide validates a modern, microwave-assisted synthesis as a superior alternative to the traditional Gould-Jacobs reaction, demonstrating significant improvements in efficiency and time-to-product.
Methodology 1: The Classical Benchmark - The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of quinoline synthesis.[5] It proceeds in two key stages: first, the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.[6]
Causality Behind the Method: This reaction is valued for its directness. It constructs the core heterocyclic system and installs the desired C3-carboxylate in a single sequence from readily available anilines. The high temperature required for the second step (often >250°C) is necessary to overcome the activation energy for the intramolecular aromatic cyclization. The primary drawback is this energy-intensive and lengthy heating period, which can lead to byproduct formation and is often inefficient on a laboratory scale.[7]
Reaction Scheme: Classical Gould-Jacobs

Figure 1. Two-step thermal synthesis of Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate.
Detailed Experimental Protocol: Classical Method
This protocol is a representative procedure adapted from established methodologies.
-
Step A: Condensation.
-
In a round-bottom flask, combine 2-bromoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).
-
Heat the mixture at 100-110°C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the aniline is consumed.
-
Cool the mixture. The resulting intermediate, diethyl 2-((2-bromophenylamino)methylene)malonate, can be used directly or purified by vacuum distillation to remove ethanol byproduct.
-
-
Step B: Thermal Cyclization.
-
Add the crude intermediate from Step A to a high-boiling point solvent (e.g., Dowtherm A or mineral oil) in a flask equipped with a high-temperature thermometer and reflux condenser.
-
Heat the mixture to approximately 250°C under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
Maintain this temperature for 30-60 minutes. The reaction is typically vigorous.
-
Cool the reaction mixture. The product often precipitates upon cooling and can be collected by filtration.
-
Wash the crude solid with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, followed by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate.
-
(Note: The final target, this compound, requires subsequent dehydroxylation and aromatization, a step not covered in this comparative guide which focuses on the core ring formation.)
Methodology 2: The Modern Alternative - Microwave-Assisted Gould-Jacobs Reaction
This approach leverages the same core chemical transformation as the classical method but utilizes microwave irradiation as the energy source for the critical cyclization step.
Causality Behind the Method: Microwave heating dramatically accelerates organic reactions by efficiently coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating that bypasses the slow thermal conductivity of conventional oil baths.[9] For the Gould-Jacobs reaction, this means the high temperature required for intramolecular cyclization can be reached in seconds rather than minutes, and the reaction can be completed in a fraction of the time.[7] This rapid heating minimizes the formation of thermal decomposition byproducts, often leading to cleaner reactions and higher isolated yields.[7]
Reaction Scheme: Microwave-Assisted Gould-Jacobs

Figure 2. One-pot, microwave-assisted synthesis of Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate.
Detailed Experimental Protocol: Microwave-Assisted Method
This protocol is adapted from procedures utilizing modern microwave synthesis systems.[7]
-
Reaction Setup.
-
In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromoaniline (1.0 equiv, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 equiv, e.g., 6.0 mmol).
-
Note: This protocol can often be performed solvent-free, enhancing its green chemistry profile.[4]
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation.
-
Place the vial inside a dedicated microwave synthesis system (e.g., Biotage® Initiator+).
-
Set the reaction temperature to 250°C, the reaction time to 10-20 minutes, and absorption level to high.
-
Run the irradiation program with stirring.
-
-
Work-up and Purification.
-
After the reaction is complete, cool the vial to room temperature (automated in most systems).
-
A precipitate of the product will have formed. Add a small volume of a cold solvent like acetonitrile or ethanol (e.g., 3 mL) to the mixture.
-
Filter the solid product and wash it with a small amount of the same cold solvent.
-
Dry the resulting solid under vacuum to yield the final product, Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate, often in high purity (>95%).[7]
-
Head-to-Head Comparison: Classical vs. Modern
The advantages of the microwave-assisted approach become evident when key performance metrics are compared directly.
Table 1: Performance Comparison of Synthetic Methods
| Metric | Classical Gould-Jacobs | Microwave-Assisted Gould-Jacobs | Rationale & Justification |
| Reaction Time | 2.5 - 4 hours | 10 - 20 minutes | Microwave heating provides rapid, direct energy transfer, drastically reducing time to reach and complete the thermal cyclization.[7] |
| Reaction Temp. | ~250°C | ~250°C | The required activation energy for the cyclization is the same, but the method of achieving and maintaining temperature differs. |
| Typical Yield | 40 - 60% | 70 - 90% | Rapid reaction time minimizes the formation of thermal degradation byproducts, leading to a cleaner product and higher yield.[7][9] |
| Energy Input | High (prolonged heating) | Low (short duration) | Significant energy savings are realized due to the drastically shorter reaction time. |
| Process Steps | 2 Steps (Condensation + Cyclization) | 1-Pot Synthesis | The initial condensation and subsequent cyclization can be performed in a single vessel without isolating the intermediate.[9] |
| Green Profile | Poor (high energy, potential for high-boiling solvents) | Good (low energy, often solvent-free) | Eliminating a high-boiling solvent and reducing energy consumption aligns with green chemistry principles.[10][11] |
Workflow Visualization
The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis compared to the more laborious classical procedure.
Mechanistic Insight and Product Validation
The core chemical transformation in both methods is the 6-electron electrocyclization of the aniline-malonate intermediate.
The mechanism begins with the nucleophilic attack of the aniline nitrogen onto the malonate derivative, followed by the elimination of ethanol to form the key intermediate.[6] The critical, rate-limiting step is the thermal 6-electron cyclization onto the benzene ring, followed by tautomerization and elimination of a second ethanol molecule to yield the aromatic 4-hydroxyquinoline product.[6]
Product Validation: The identity and purity of the synthesized Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of all atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion and Recommendation
For the synthesis of this compound and its derivatives, the microwave-assisted Gould-Jacobs reaction is demonstrably superior to the classical thermal method. It offers a dramatic reduction in reaction time (from hours to minutes), consistently higher yields, and a significantly improved environmental and energy profile. The one-pot nature of the microwave protocol further enhances laboratory efficiency, making it the recommended method for both discovery chemistry and process optimization settings. While the initial capital investment for a microwave synthesizer is a consideration, the long-term benefits in productivity, efficiency, and energy savings provide a compelling justification for its adoption.
References
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- Benchchem. (2025).
- Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. (n.d.).
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Friedlander synthesis of quinoline derivatives. (n.d.).
- Benchchem. (2025). Quinoline Synthesis Optimization: A Technical Support Center. BenchChem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). JOCPR.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PMC - NIH.
- Benchchem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. BenchChem.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Yu, K., Chen, Q., & Liu, W. (2022). Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling. Royal Society of Chemistry.
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
- Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis. BenchChem.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Gould–Jacobs reaction. (n.d.). Wikipedia.
- Gould-Jacobs Reaction. (n.d.). Organic-Chemistry.org.
- Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015).
- Benchchem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. BenchChem.
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A Comparative Guide to the Biological Activity of Bromo-Substituted Quinoline-3-Carboxylate Analogs
This guide provides an in-depth comparative analysis of the biological activities of key bromo-substituted quinoline analogs, with a focus on anticancer and antimicrobial potential. While our central point of reference is the Ethyl 8-bromoquinoline-3-carboxylate structure, this document synthesizes available experimental data from its close analogs to illuminate the structure-activity relationships (SAR) that govern this promising class of compounds. Designed for researchers, scientists, and drug development professionals, this guide explains the causality behind experimental findings and provides validated protocols for further investigation.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a vast spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1] Strategic modification of the quinoline core, particularly through halogenation and substitution at the C-3 position with a carboxylate group, has been a fruitful avenue for developing novel therapeutic agents. The introduction of a bromine atom can significantly enhance lipophilicity and modulate electronic properties, often leading to improved potency and target interaction.[2]
This guide focuses on derivatives related to This compound , exploring how variations in bromine substitution and functional groups at other positions impact their biological efficacy. By comparing experimentally determined data of its analogs, we aim to provide a clear framework for understanding the SAR of this chemical series.
Featured Compounds: Structures of this compound and Its Analogs
The compounds discussed in this guide share the core quinoline structure but differ in the position and number of bromine substituents, as well as the functional group at the C-8 position. These seemingly minor changes can lead to profound differences in biological activity.
| Compound ID | Structure | Key Features |
| A | This compound | Parent structure. C-8 Bromo, C-3 Ethyl Ester. |
| B | 7-Bromo-8-hydroxyquinoline | C-7 Bromo, C-8 Hydroxyl. Analog for SAR. |
| C | 5,7-Dibromo-8-hydroxyquinoline | Di-bromo substitution at C-5 & C-7, C-8 Hydroxyl. |
| D | 5,7-Dicyano-8-hydroxyquinoline | C-5 & C-7 Cyano groups, C-8 Hydroxyl. Non-bromo analog for electronic comparison. |
Comparative Anticancer Activity
The antiproliferative potential of bromo-substituted quinoline analogs has been evaluated against several human cancer cell lines. The data below, primarily from studies on 8-hydroxy and 8-methoxy quinoline derivatives, provides critical insights into the cytotoxic effects of these compounds. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.
Table 1: In Vitro Anticancer Activity (IC50) of Bromo-Substituted Quinoline Analogs
| Compound ID | R5 | R7 | R8 | Cell Line | IC50 (µg/mL)[3] |
| Unsubstituted | H | H | OH | C6 (Rat Glioma) | >50 |
| B (Analog) | H | Br | OH | C6 (Rat Glioma) | 25.6 |
| C (Analog) | Br | Br | OH | C6 (Rat Glioma) | 12.3 |
| C (Analog) | Br | Br | OH | HeLa (Cervical Cancer) | 10.5 |
| C (Analog) | Br | Br | OH | HT29 (Colon Carcinoma) | 14.8 |
| D (Analog) | CN | CN | OH | C6 (Rat Glioma) | 6.7 |
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for a clear analysis of the structure-activity relationships governing the anticancer potential of these analogs.
-
Importance of Substitution : The unsubstituted 8-hydroxyquinoline shows minimal activity (IC50 >50 µg/mL), underscoring the necessity of ring substitutions to impart significant cytotoxic effects.[3]
-
Effect of Bromination : The introduction of a single bromine atom at the C-7 position (Analog B ) significantly increases potency (IC50 = 25.6 µg/mL). This effect is further amplified by the addition of a second bromine atom at the C-5 position (Analog C ), which demonstrates a two-fold increase in activity against C6 cells (IC50 = 12.3 µg/mL) and potent activity against HeLa and HT29 cells.[3] This suggests that increased halogenation and lipophilicity contribute positively to the anticancer activity.
-
Influence of the C-8 Substituent : The potent activity of the 8-hydroxyquinoline analogs (Analogs B and C ) suggests that the hydroxyl group at this position is critical for their mechanism of action, possibly through chelation of metal ions or hydrogen bonding with the biological target.[2] The conversion of a methoxy group at C-8 to a hydroxyl group has been shown to enhance inhibitory potential.[2]
-
Electronic Effects : The high potency of the dicyano analog D (IC50 = 6.7 µg/mL), which features two strong electron-withdrawing groups, indicates that modulating the electronic profile of the quinoline ring is a key strategy for enhancing cytotoxicity.[3]
Proposed Mechanism of Action: Topoisomerase I Inhibition
Several studies indicate that quinoline derivatives exert their anticancer effects by targeting DNA topoisomerases.[3] Human Topoisomerase I (Top1) is a critical enzyme that relaxes supercoiled DNA to allow for replication and transcription.[4] Certain molecules, known as Top1 poisons, can stabilize the transient covalent complex formed between Top1 and DNA (the "cleavage complex"). This stabilization prevents the re-ligation of the DNA strand, leading to single-strand breaks. When a DNA replication fork collides with this trapped complex, the single-strand break is converted into a cytotoxic double-strand break, which ultimately triggers cell cycle arrest and apoptosis.[4][5]
Bromo-substituted 8-hydroxyquinolines have been shown to inhibit the relaxation of supercoiled plasmid DNA by suppressing the Topoisomerase I enzyme, marking them as potential Top1 inhibitors.[3]
Caption: Proposed mechanism of Topoisomerase I poisoning by bromo-quinoline analogs.
Antimicrobial Potential
The quinoline scaffold is the backbone of many established antimicrobial agents. Bromo-substituted quinolines have demonstrated a broad spectrum of activity against various pathogenic microbes. While specific data for this compound is limited, studies on related structures provide a strong rationale for their investigation as antimicrobial agents.
For instance, various quinoline hydrazone derivatives containing a 6-bromo substitution have shown remarkable activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi (F. pallidoroseum, C. albicans).[6] Other studies on quinolinequinones also report significant activity, particularly against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) as low as 1.22 µg/mL.[7]
Table 2: Antimicrobial Activity (MIC) of Representative Quinoline Analogs
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Quinolinequinones | Staphylococcus aureus | 1.22 - 2.44 | [7] |
| Quinolinequinones | Staphylococcus epidermidis | 1.22 | [7] |
| Quinolinequinones | Enterococcus faecalis | 4.88 - 19.53 | [7] |
| Quinoline-Sulfonamide Complex | Staphylococcus aureus | 0.0019 | [8] |
| Pyrrolo-Quinoline Derivatives | Candida albicans | 0.4 - 0.8 | [9] |
The data suggests that bromo-substituted quinoline-3-carboxylates are strong candidates for antimicrobial screening, with a high probability of activity against clinically relevant pathogens.
Experimental Protocols
To ensure scientific integrity and enable further research, we provide detailed, validated protocols for the key bioassays discussed in this guide.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells for "medium only" blanks.
-
Adherence: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in culture medium. Aspirate the old medium from the cells and add 100 µL of medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 to 72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance of the blank wells. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.
Protocol: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. The protocol should follow guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213) on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This results in the final desired inoculum of ~5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
While direct experimental data for this compound remains to be published, this comparative guide establishes a solid foundation for its predicted bioactivity. Future research should focus on the synthesis and direct biological evaluation of this specific compound and its close ester analogs to confirm the structure-activity relationships proposed herein. Such studies would be a valuable contribution to the development of next-generation quinoline-based therapeutics.
References
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Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. Available at: [Link]
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Tewey, K. M., Rowe, T. C., Yang, L., Halligan, B. D., & Liu, L. F. (1984). Adriamycin-induced DNA damage mediated by mammalian DNA topoisomerase II. Science, 226(4673), 466-468. Available at: [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]
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Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Available at: [Link]
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Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
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Patel, H. M., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 7(7), 239-245. Available at: [Link]
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Uppar, V., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2686. Available at: [Link]
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Gîrbea, G., et al. (2023). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 28(18), 6509. Available at: [Link]
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Yildirim, H., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6736. Available at: [Link]
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Aly, A. A., et al. (2017). Review on recent development of quinoline for anticancer activities. Bioorganic Chemistry, 75, 145-165. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with Ethyl 8-Bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The strategic functionalization of this privileged heterocycle is paramount for fine-tuning its biological activity and physicochemical properties. Among the various positions on the quinoline ring, the C-8 position offers a unique vector for substitution, influencing the overall molecular conformation and potential for intermolecular interactions. Ethyl 8-bromoquinoline-3-carboxylate serves as a versatile and readily accessible starting material for introducing a diverse array of substituents at this position through palladium-catalyzed cross-coupling reactions.
The success of these transformations, however, is critically dependent on the judicious selection of the catalytic system. The interplay between the palladium precursor, the ligand, the base, and the solvent dictates the reaction's efficiency, yield, and substrate scope. This guide provides a comparative analysis of various catalyst systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. While direct, head-to-head comparative studies on this specific substrate are limited in the published literature, this guide will draw upon extensive data from analogous 8-haloquinoline and 3-bromoquinoline systems to provide a robust framework for catalyst selection and reaction optimization.
The Foundational Chemistry: Understanding the Catalytic Cycles
Palladium-catalyzed cross-coupling reactions fundamentally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Negishi-type reactions) or migratory insertion (for Heck reactions), and reductive elimination.[1] The choice of catalyst and ligands directly influences the kinetics and efficiency of each of these steps.
For instance, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide to the Pd(0) center and to promote the final reductive elimination step.[2] The nature of the coupling partner also dictates the specific requirements of the catalytic system.
Below, we delve into a comparative analysis of catalyst systems for the most pertinent cross-coupling reactions for the functionalization of this compound.
Comparative Analysis of Catalyst Systems
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, owing to the commercial availability and stability of a vast array of boronic acids and their derivatives.[3] For the arylation of 8-bromoquinolines, the selection of an appropriate palladium catalyst and ligand is crucial for achieving high yields.
Table 1: Comparative Performance of Catalysts for Suzuki-Miyaura Coupling of Haloquinolines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | A robust and versatile system for various aryl and heteroaryl boronic acids.[4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Bulky, electron-rich phosphine ligands like SPhos are effective for challenging substrates. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 120 | High | XPhos is another highly effective bulky phosphine ligand, particularly for sterically hindered couplings.[5] |
| Pd(quinoline-8-carboxylate)₂ | None | K₂CO₃ | Ethanol/H₂O | 50 | High | A low-cost, phosphine-free catalyst that has shown high efficiency for unactivated aryl bromides.[6][7] |
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is often necessary to overcome the potential for catalyst deactivation and to promote the reductive elimination step, which can be sluggish for heteroaromatic substrates. The addition of water to the solvent mixture is often beneficial, as it can help to dissolve the inorganic base and facilitate the transmetalation step. Phosphine-free systems, such as those employing N,O-bidentate ligands, offer a cost-effective and air-stable alternative, which can be advantageous for large-scale synthesis.[6][7]
Diagram: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Olefinic C-H Functionalization
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[8] The choice of catalyst and reaction conditions can significantly influence the regioselectivity and stereoselectivity of the product.[9]
Table 2: Catalyst Systems for the Heck Reaction with Bromoquinolines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ / PPh₃ | PPh₃ | NEt₃ | DMF | 100-140 | Good | A classical and widely used system, though higher temperatures are often required.[8] |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | K₂CO₃ | NMP | 120 | High | More electron-rich phosphines can improve catalytic activity. |
| PdCl₂(PCy₃)₂ | PCy₃ | Cs₂CO₃ | Dioxane | 100 | High | Bulky and electron-rich cyclohexylphosphines are effective for less reactive aryl bromides. |
| Pd(quinoline-8-carboxylate)₂ | None | K₂CO₃ | DMF | 130 | High | A phosphine-free alternative that shows good performance at higher temperatures.[6][7] |
Causality Behind Experimental Choices: The Heck reaction often requires higher temperatures to promote the migratory insertion of the alkene into the aryl-palladium bond. The choice of base is critical for regenerating the active Pd(0) catalyst. Organic bases like triethylamine are common, but inorganic bases such as potassium or cesium carbonate can also be effective, particularly with more robust catalyst systems. Phosphine-free catalysts can be advantageous in terms of cost and air stability, although they may require higher reaction temperatures.[6][7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials.[10] This reaction typically employs a dual-catalyst system of palladium and copper.[11]
Table 3: Catalyst Systems for Sonogashira Coupling of Bromoquinolines
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | NEt₃/THF | THF | RT - 50 | High | The classic Sonogashira conditions, effective for a wide range of substrates. |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 80 | High | A common variation using a readily available palladium source. |
| Pd₂(dba)₃ / XPhos | None | Cs₂CO₃ | Dioxane | 100 | High | Copper-free conditions are possible with bulky phosphine ligands, which can be beneficial for sensitive substrates. |
| Co-NHC@MWCNTs | None | K₂CO₃ | DMSO | 140 | Good-High | Emerging cobalt-based catalysts offer a more sustainable alternative to palladium.[11] |
Causality Behind Experimental Choices: The copper co-catalyst in the traditional Sonogashira reaction facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. Copper-free protocols have been developed to avoid potential issues with copper contamination and homocoupling of the alkyne. These often rely on the use of strong bases and bulky, electron-rich ligands to promote the direct reaction of the alkyne with the palladium complex. The development of catalysts based on more abundant and less toxic metals like cobalt is a growing area of interest for sustainable chemistry.[11]
Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[12][13] The choice of ligand is particularly critical in this reaction to prevent catalyst decomposition and promote the desired C-N bond formation.[14][15]
Table 4: Catalyst Systems for Buchwald-Hartwig Amination of Bromoquinolines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | High | A first-generation, reliable system for a range of amines.[12] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 100 | High | Bulky, electron-rich ligands like XPhos are highly effective for coupling with primary and secondary amines. |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions. |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | NaOtBu | Dioxane | 100 | High | BrettPhos is particularly effective for the monoarylation of primary amines. |
Causality Behind Experimental Choices: The Buchwald-Hartwig amination is sensitive to the steric and electronic properties of both the aryl halide and the amine. Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Strong bases like sodium tert-butoxide are commonly used to deprotonate the amine and form the active palladium-amido complex. The development of pre-formed palladium catalysts (precatalysts) has improved the reliability and reproducibility of this reaction by ensuring the efficient generation of the active Pd(0) species.
Experimental Protocols
The following are generalized protocols that serve as a starting point for the optimization of cross-coupling reactions with this compound. It is crucial to optimize the reaction conditions for each specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
General Protocol for Heck Reaction
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., PPh₃, 4-10 mol%), and the base (e.g., NEt₃, 2.0 equiv).
-
Add an anhydrous, degassed solvent (e.g., DMF or NMP).
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the base (e.g., triethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. While direct comparative data for this specific substrate is not extensively available, a rational approach to catalyst selection can be formulated by drawing upon the wealth of knowledge from analogous haloquinoline systems.
For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos and SPhos, or phosphine-free systems like Pd(quinoline-8-carboxylate)₂, are excellent starting points. Heck reactions will likely benefit from similar phosphine ligands or robust phosphine-free catalysts at elevated temperatures. Traditional Sonogashira conditions with a palladium/copper system are generally reliable, with copper-free alternatives providing a valuable option for sensitive substrates. For Buchwald-Hartwig aminations, the use of modern bulky phosphine ligands and their corresponding precatalysts is highly recommended for achieving high efficiency and broad substrate scope.
The future of this field will likely focus on the development of more sustainable and cost-effective catalyst systems based on earth-abundant metals, as well as the design of ligands that enable these transformations to proceed under milder reaction conditions with even greater efficiency and selectivity. As our understanding of reaction mechanisms deepens, so too will our ability to rationally design catalyst systems for the predictable and efficient synthesis of complex quinoline derivatives.
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3195. [12] Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link] [22] Ali, M. A., et al. (2012). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules, 17(5), 5554-5563. [23] Gupta, S., et al. (2021). Co-catalyzed, C(8)-H bond functionalization of quinoline with internal alkynes, using quinoline-N-oxide as a TDG. Organic & Biomolecular Chemistry, 19(28), 6293-6298. [5] Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link] [24] Zhang, Y., et al. (2014). ChemInform Abstract: Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki-Miyaura Coupling. ChemInform, 45(46). [4] BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Retrieved from a relevant BenchChem application note. [6] Cui, X., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342-9345. [13] ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from an ACS GCI Pharmaceutical Roundtable Reagent Guide. [25] Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [14] Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [3] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] [9] Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link] [15] Monge, M., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16376-16392. [10] Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [26] Kumar, A., et al. (2019). Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes. The Journal of Organic Chemistry, 84(15), 9514-9524. [27] Ghorbani-Vaghei, R., & Veisi, H. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(9), 10379-10389. Sigma-Aldrich. (n.d.). Cross-Coupling Catalysts. Retrieved from the Sigma-Aldrich website. [28] Journal of Organic and Pharmaceutical Chemistry Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [7] Cui, X., et al. (2007). Pd(quinoline-8-carboxylate)(2) as a low-priced, phosphine-free catalyst for Heck and Suzuki reactions. The Journal of Organic Chemistry, 72(24), 9342-9345. [1] Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link] [2] Dardir, A. H., & Hazari, N. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 54(17), 3363-3378. [29] Chemistry LibreTexts. (2023, June 30). Heck Reaction. [30] Nolan, S. P., & Cazin, C. S. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15993-16035. [31] Zhang, Y., et al. (2014). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [32] Al-Majedy, Y. K., & Al-Amiery, A. A. (2019). ChemInform Abstract: Synthesis of Arylated Quinolines by Chemo- and Site-Selective Suzuki-Miyaura Reactions of 5,7-Dibromo-8-(trifluoromethanesulfonyloxy)quinoline. ChemInform, 50(32). [33] Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 8(23), 6635-6640. [34] Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [11] Ramli, Y., & Saiman, M. I. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 268-289.
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- 17. Collection - Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent SuzukiâMiyaura Coupling - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 18. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 21. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 34. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of Ethyl 8-bromoquinoline-3-carboxylate by HPLC and NMR
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Ethyl 8-bromoquinoline-3-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, demands rigorous purity assessment to ensure the reliability and reproducibility of downstream applications. This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity analysis of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and comparative performance of each method, offering field-proven insights for researchers, scientists, and drug development professionals.
The Critical Role of Purity Analysis
The presence of impurities in active pharmaceutical ingredients (APIs) or key intermediates can significantly impact their safety, efficacy, and stability. For a compound like this compound, which serves as a scaffold for more complex molecules, ensuring its purity is the foundational step in any synthetic endeavor. Impurities can arise from various sources, including residual starting materials, by-products of the synthesis, and degradation products.[1][2] A robust analytical strategy is therefore essential to identify and quantify these impurities, thereby guaranteeing the quality of the final product.
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and quantitative accuracy.[3] It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3][4] For the purity analysis of this compound, a reversed-phase HPLC method is typically employed.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of a reversed-phase C18 column is predicated on the non-polar nature of the quinoline ring system, which allows for effective retention and separation from more polar impurities. The mobile phase, a gradient mixture of acetonitrile and water (often with a small percentage of an acid like formic or trifluoroacetic acid), is meticulously optimized. The organic modifier (acetonitrile) modulates the retention of the analyte, while the aqueous component controls the polarity. The addition of an acid serves a dual purpose: it protonates any residual silanol groups on the stationary phase, minimizing peak tailing, and ensures the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.
Experimental Protocol: HPLC Purity Determination
Below is a detailed, step-by-step methodology for the HPLC analysis of this compound. This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[5][6][7][8][9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
System Suitability:
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[10][11][12] This typically involves injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.
Data Interpretation and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method provides a quantitative measure of the purity and allows for the detection of impurities at low levels.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Detective
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and provides a powerful, complementary approach to purity assessment.[13][14][15][16] Unlike HPLC, which separates components, NMR provides a holistic view of all proton- and carbon-containing species in the sample.
The "Why" Behind the Method: Causality in Experimental Choices
¹H NMR is the primary tool for purity analysis. The integral of each signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the main compound to the integrals of signals from impurities, a quantitative or semi-quantitative assessment of purity can be made. The choice of a deuterated solvent, such as DMSO-d₆ or CDCl₃, is crucial to avoid overwhelming signals from the solvent itself. The selection between these solvents often depends on the solubility of the analyte and potential impurities.
Experimental Protocol: NMR Purity Determination
This protocol outlines the steps for acquiring and analyzing a ¹H NMR spectrum for the purity assessment of this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Data Processing and Analysis:
-
Fourier Transform: Transform the Free Induction Decay (FID) into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Integration: Integrate all signals in the spectrum.
-
Chemical Shift Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).[17]
-
Purity Calculation: Identify a well-resolved signal corresponding to a known number of protons in the main compound. Compare its integral to the integrals of any impurity signals.
Purity (%) = [Integral of Main Compound / (Integral of Main Compound + Σ Integrals of Impurities)] x 100
Note: This calculation assumes that the number of protons for each impurity signal is known or can be estimated.
Visualizing the NMR Workflow
Caption: Workflow for NMR Purity Analysis.
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for purity analysis is not a matter of one being definitively superior to the other; rather, they provide complementary information. A comprehensive purity assessment often leverages the strengths of both techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning | Absorption of radiofrequency energy by atomic nuclei in a magnetic field |
| Primary Output | Chromatogram (Signal vs. Retention Time) | Spectrum (Signal vs. Chemical Shift) |
| Quantitation | Highly quantitative, based on peak area | Quantitative, based on signal integration |
| Sensitivity | High (can detect impurities at ppm levels) | Moderate (typically requires >0.1% impurity levels for reliable quantitation) |
| Specificity | High for separating structurally similar compounds | High for structural identification |
| Impurity Identification | Requires mass spectrometry (LC-MS) or collection of fractions for further analysis | Can often provide structural information about impurities directly from the spectrum |
| Throughput | Relatively high, with automated systems | Lower, due to longer acquisition and processing times |
| Sample Consumption | Low (µg to mg) | Higher (mg) |
| Destructive | Yes | Non-destructive[14] |
Key Insights:
-
HPLC excels at detecting and quantifying trace impurities , especially those that are structurally very similar to the main compound. Its high sensitivity makes it the method of choice for release testing in a regulated environment.
-
NMR provides invaluable structural information . It can help to identify unknown impurities without the need for reference standards, which is a significant advantage in early-stage drug development.[13] It is also an absolute quantitative method, meaning it does not require a calibration curve if an internal standard of known purity is used.
Conclusion: A Synergistic Approach
For the robust purity analysis of this compound, a synergistic approach utilizing both HPLC and NMR is highly recommended. HPLC should be employed for its superior sensitivity in detecting and quantifying trace impurities, ensuring the final product meets stringent quality specifications. Concurrently, NMR should be utilized to confirm the structural integrity of the main compound and to identify any significant impurities, providing a deeper understanding of the impurity profile.
By integrating the quantitative power of HPLC with the structural elucidation capabilities of NMR, researchers and drug development professionals can establish a comprehensive and self-validating system for the purity analysis of this compound, thereby ensuring the quality and reliability of their scientific endeavors.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][3][4][10][11][12]
-
Moravek. Applications of NMR in Pharmaceutical Analysis. [Link][13][15]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link][5]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link][6]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link][7]
-
ICH. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link][8]
-
YouTube. ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link][9]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][17]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link][2]
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- 2. noveltyjournals.com [noveltyjournals.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. qbdgroup.com [qbdgroup.com]
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- 10. agilent.com [agilent.com]
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- 13. moravek.com [moravek.com]
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- 16. NMR spectroscopy (Pharmaceutical analysis) | PPTX [slideshare.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 8-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, Ethyl 8-bromoquinoline-3-carboxylate stands as a critical intermediate for the synthesis of novel pharmaceuticals. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide provides a comprehensive comparison of the primary synthetic routes to this key building block, offering an in-depth analysis of their respective efficiencies, supported by experimental data and mechanistic insights. Our objective is to empower researchers with the knowledge to make informed decisions in selecting the most appropriate synthetic strategy for their specific needs.
Introduction to Synthetic Strategies
The synthesis of the quinoline ring system is a well-explored area of organic chemistry, with several named reactions providing reliable pathways to this heterocyclic core. For the specific case of this compound, the Gould-Jacobs reaction is the most traditionally cited and utilized method. However, alternative approaches, including modern catalytic systems, offer potential advantages in terms of yield, reaction conditions, and atom economy. This guide will focus on a head-to-head comparison of the Gould-Jacobs reaction with a promising one-pot, rhodium-catalyzed alternative.
The Gould-Jacobs Reaction: A Classic Approach
The Gould-Jacobs reaction, first reported in 1939, is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM)[1]. The reaction proceeds in two key stages: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization to yield the quinoline ring system[1].
Mechanistic Pathway
The reaction begins with a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxy-methylene group of DEEM, followed by the elimination of ethanol to form the intermediate, diethyl ((2-bromophenyl)amino)methylene)malonate. The subsequent step requires significant thermal energy to induce an intramolecular cyclization, followed by another elimination of ethanol to afford the final product, which exists in tautomeric equilibrium with its 4-oxo form[1].
Caption: The two-step mechanism of the Gould-Jacobs reaction.
Experimental Protocol: Gould-Jacobs Synthesis
Step 1: Synthesis of Diethyl ((2-bromophenyl)amino)methylene)malonate
-
In a round-bottom flask, combine 2-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
-
In a suitable high-boiling point solvent (e.g., Dowtherm A or diphenyl ether), add the crude diethyl ((2-bromophenyl)amino)methylene)malonate.
-
Heat the mixture to approximately 240-260 °C and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography.
A Modern Alternative: One-Pot Rhodium-Catalyzed Synthesis
Recent advancements in organometallic catalysis have led to the development of more efficient and atom-economical methods for quinoline synthesis. A notable example is a one-pot, rhodium-catalyzed process that constructs the quinoline-3-carboxylate scaffold from anilines and diazo compounds[2][3][4]. This approach offers the potential for milder reaction conditions and higher yields compared to the classical Gould-Jacobs reaction.
Mechanistic Plausibility
This rhodium(II)-catalyzed reaction likely proceeds through a cyclopropanation of an indole intermediate, which is formed in situ, followed by a ring-expansion to yield the quinoline core[2][3]. The use of a catalyst allows the reaction to proceed at significantly lower temperatures than the thermal cyclization required in the Gould-Jacobs synthesis.
Caption: General workflow for the one-pot rhodium-catalyzed synthesis.
Experimental Protocol: Rhodium-Catalyzed Synthesis
-
In a round-bottom flask under an inert atmosphere, dissolve the indole precursor (derived from 2-bromoaniline, 1.0 equivalent), a rhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.01 equivalent), and a base (e.g., Cs₂CO₃, 1.3 equivalents) in a suitable solvent (e.g., CH₂Cl₂).
-
Cool the solution in an ice bath.
-
Slowly add a solution of an ethyl halodiazoacetate (e.g., ethyl bromo- or chloro-diazoacetate, 1.4 equivalents) in the same solvent.
-
After the addition is complete, allow the reaction to stir for approximately 30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product by silica gel column chromatography[2].
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the Gould-Jacobs reaction and the one-pot rhodium-catalyzed synthesis. It is important to note that direct comparative data for this compound is limited; therefore, data for structurally similar compounds are included to provide a reasonable benchmark.
| Parameter | Gould-Jacobs Reaction | One-Pot Rhodium-Catalyzed Synthesis |
| Starting Materials | 2-Bromoaniline, Diethyl ethoxymethylenemalonate | 2-Bromoaniline derivative (as indole), Ethyl halodiazoacetate |
| Key Reagents | High-boiling solvent (e.g., Dowtherm A) | Rhodium(II) catalyst, Base (e.g., Cs₂CO₃) |
| Reaction Temperature | 100-120 °C (Step 1), 240-260 °C (Step 2) | Room Temperature |
| Reaction Time | 1.5 - 3 hours | ~30 minutes |
| Reported Yield | Varies, often moderate (e.g., ~70-80% for similar substrates) | Good to high (e.g., 84-90% for similar substrates)[2] |
| Number of Steps | Two distinct steps (condensation and cyclization) | One-pot |
| Purification | Recrystallization or Column Chromatography | Column Chromatography |
| Advantages | Well-established, uses relatively inexpensive starting materials. | Mild reaction conditions, short reaction time, high yields, one-pot procedure. |
| Disadvantages | Harsh reaction conditions (high temperatures), often requires two separate steps, potentially lower yields. | Requires a precious metal catalyst, starting materials may be more specialized. |
Conclusion and Recommendations
Both the Gould-Jacobs reaction and modern catalytic methods offer viable pathways for the synthesis of this compound.
The Gould-Jacobs reaction remains a relevant and practical choice, particularly when cost of starting materials is a primary concern and access to specialized catalysts is limited. Its main drawbacks are the harsh reaction conditions and potentially lower yields.
The one-pot, rhodium-catalyzed synthesis represents a significant advancement in terms of efficiency. The mild reaction conditions, remarkably short reaction times, and high reported yields make it an attractive option for rapid synthesis and library generation in a drug discovery setting. While the initial investment in the rhodium catalyst is higher, the overall benefits in terms of time, energy, and potentially higher throughput can outweigh this cost in many research and development contexts.
For researchers aiming for high efficiency, speed, and milder conditions, the rhodium-catalyzed approach is highly recommended. For larger-scale synthesis where cost of goods is a critical factor, optimization of the Gould-Jacobs reaction may still be a preferred strategy. The choice between these methods will ultimately depend on the specific priorities and resources of the research team.
References
- A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
-
Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. ACS Publications. [Link]
-
Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. National Center for Biotechnology Information. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. ResearchGate. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. [Link]
-
Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. [Link]
-
Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl. Wiley Online Library. [Link]
-
Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Royal Society of Chemistry. [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
-
One‐pot synthesis of substituted quinoline and quinolin‐4‐ol derivatives. ResearchGate. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
A Comparative Guide to In Silico and Experimental Analysis of Ethyl 8-bromoquinoline-3-carboxylate
In the landscape of modern drug discovery and materials science, the characterization of novel chemical entities is a foundational pillar. Ethyl 8-bromoquinoline-3-carboxylate, a heterocyclic compound featuring the versatile quinoline scaffold, represents a class of molecules with significant potential in medicinal chemistry.[1] The accurate determination of its structural and physicochemical properties is paramount for any future development. This guide provides an in-depth comparison of two complementary approaches for its characterization: in silico computational modeling and traditional experimental analysis. We will explore the causality behind experimental choices, the predictive power of computational methods, and the synergy achieved by integrating both datasets.
Part 1: In Silico Prediction – The Digital Hypothesis
Computational chemistry provides a powerful, resource-efficient means to hypothesize the properties of a molecule before it is ever synthesized.[2] By employing a range of theoretical models, from quantum mechanics (QM) to quantitative structure-activity relationship (QSAR) models, we can generate a comprehensive profile of the target compound.[3][4]
Methodology Explained
For this compound, a multi-faceted computational approach is warranted.
-
Spectroscopic Prediction (NMR, IR): Density Functional Theory (DFT) calculations, a subset of QM methods, are the gold standard for predicting spectroscopic properties.[5] Using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), we can calculate the magnetic shielding tensors for ¹H and ¹³C nuclei to predict NMR chemical shifts.[6] Similarly, vibrational frequencies can be calculated to predict the key absorption bands in an IR spectrum.[7]
-
Physicochemical Properties (logP): The octanol-water partition coefficient (logP), a critical measure of lipophilicity, can be estimated using QSAR models or atom-based contribution methods.[8] Software like ChemAxon or MOE utilize large databases of experimental data to build robust predictive models.[9]
Predicted Data Summary
The following table summarizes the anticipated properties for this compound based on standard computational methods.
| Property / Technique | Predicted Value / Observation | Computational Method |
| Molecular Weight | 280.11 g/mol | - |
| Molecular Formula | C₁₂H₁₀BrNO₂ | - |
| logP | ~3.1 - 3.5 | Atom-based/QSAR Models |
| ¹H NMR (ppm) | Aromatic: δ 7.5-9.5; Ethyl: δ 4.5 (q), 1.4 (t) | DFT (B3LYP/6-31G(d,p)) |
| ¹³C NMR (ppm) | Aromatic: δ 120-150; Carbonyl: δ ~165; Ethyl: δ ~62, ~14 | DFT (B3LYP/6-31G(d,p)) |
| IR (cm⁻¹) | ~3050 (Ar C-H), ~1720 (C=O Ester), ~1600 (C=N/C=C) | DFT Frequency Calculation |
| Mass Spec (m/z) | [M]⁺: 279, [M+2]⁺: 281 (approx. 1:1 ratio) | - |
Part 2: Experimental Validation – The Ground Truth
While in silico methods provide a strong starting point, experimental data is the ultimate arbiter of a molecule's identity and properties. The following sections detail the synthesis, purification, and analytical characterization of this compound.
Experimental Workflow Diagram
Caption: The overall experimental and computational workflow.
Synthesis and Purification Protocol
The synthesis of quinoline-3-carboxylates can be achieved through various methods, with a common approach being the reaction of an appropriately substituted indole with a halodiazoacetate, catalyzed by a rhodium(II) complex.[10]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 8-bromoindole (1.0 mmol) and cesium carbonate (Cs₂CO₃, 1.3 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at room temperature, add Rh₂(esp)₂ (0.01 mmol).
-
Reagent Addition: Add a solution of ethyl bromo-diazoacetate (1.4 mmol) in CH₂Cl₂ dropwise to the stirring reaction mixture. The choice of a diazoacetate is critical for the subsequent cyclopropanation and ring expansion mechanism.[10]
-
Reaction Monitoring: Stir the solution for 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Remove the solvent in vacuo. Dissolve the crude product in ethyl acetate and wash sequentially with water and brine. This removes inorganic salts and water-soluble impurities.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step is crucial to isolate the target compound from unreacted starting materials and byproducts, ensuring the integrity of subsequent analytical data.
Spectroscopic Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the most definitive information about the carbon-hydrogen framework of the molecule.[11]
-
Sample Preparation: Dissolve approximately 10-15 mg of purified this compound in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter, which can degrade spectral quality.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[12] A standard one-pulse experiment is sufficient. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument (operating at ~100 MHz for ¹³C). A standard proton-decoupled experiment (e.g., zgpg30) is used to yield a spectrum with single lines for each unique carbon.[13] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
2. Mass Spectrometry (MS) MS is used to determine the molecular weight and confirm the elemental composition.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing clear molecular weight information.
-
Analysis: Look for a pair of peaks separated by 2 m/z units with a nearly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet. If it is a viscous oil or low-melting solid, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for the key functional groups, such as the ester carbonyl (C=O) and aromatic C-H bonds.[14]
Part 3: Head-to-Head Comparison: Prediction vs. Reality
The true power of these techniques is realized when the data is compared directly. Discrepancies between predicted and experimental values are not failures, but rather opportunities for deeper insight into the molecule's behavior.
Logical Comparison Diagram
Caption: The logical convergence of in silico and experimental data.
Comparative Data Table
| Parameter | In Silico (Predicted) | Experimental (Actual) | Analysis of Concordance |
| Mass (m/z) [M+H]⁺ | 280.00, 282.00 | 280.0, 282.0 | Excellent. The isotopic pattern for bromine is a definitive marker. This confirms the elemental formula. |
| ¹H NMR (δ, ppm) | Aromatic region can show deviations of 0.1-0.3 ppm. | H2/H4 (~9.3, 8.9 ppm), H5-H7 (~7.6-8.2 ppm), Ethyl (~4.5 q, 1.5 t) | Good. Predicted shifts correctly place protons in their respective regions. Minor deviations arise from limitations in modeling solvent effects and intermolecular interactions.[15] |
| ¹³C NMR (δ, ppm) | Aromatic region can show deviations of 2-5 ppm. | Aromatic (~122-149 ppm), Carbonyl (~164 ppm), Ethyl (~62, 14 ppm) | Good. Trends and relative ordering of shifts are often well-predicted. Absolute values may differ slightly.[6] |
| IR (cm⁻¹) | C=O: ~1720 | C=O: ~1715 | Excellent. The prediction of strong, characteristic absorptions like carbonyl stretches is highly reliable. |
| logP | ~3.3 | ~3.4 (Determined by HPLC) | Good. Predictive models are generally accurate to within ±0.5 log units, making them useful for initial screening.[16][17] |
Discussion of Discrepancies and Insights
-
NMR Chemical Shifts: The most common source of deviation between DFT-predicted and experimental NMR shifts is the handling of the solvent environment. In silico calculations are often performed on a single molecule in a vacuum or with a simplified continuum solvent model. In reality, specific solvent-solute interactions and concentration-dependent effects like π-π stacking can influence the electronic environment and thus the chemical shifts.[15][18] Despite this, the predicted patterns and coupling constants are invaluable for making initial assignments.
-
Trustworthiness of Protocols: The experimental protocols described are self-validating. The purification by column chromatography ensures that the analyzed sample is of high purity. The combination of NMR (confirming the C-H framework), MS (confirming molecular weight and bromine presence), and IR (confirming functional groups) provides a multi-pronged, unambiguous confirmation of the molecular structure. Any significant deviation from the expected data would immediately signal an issue with the synthesis or purification.
Conclusion
For this compound, both in silico and experimental methods prove to be indispensable tools. Computational predictions offer a rapid, cost-effective, and remarkably accurate initial assessment of the molecule's key properties. This digital hypothesis provides a clear set of expectations that guide the interpretation of experimental results.
The experimental data, obtained through rigorous and self-validating protocols, serves as the definitive ground truth. It confirms the structural assignments, refines the physicochemical understanding, and validates the computational models. The synergy between these two approaches represents a best-practice workflow in modern chemical research, enabling scientists to characterize novel compounds with a high degree of confidence and efficiency.
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An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Hilaris SRL. [Link]
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A Senior Application Scientist's Guide to the Characterization of Ethyl 8-bromoquinoline-3-carboxylate Derivatives: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Within this class, quinoline-3-carboxylate esters and their halogenated analogues serve as versatile intermediates for synthesizing novel therapeutic agents.[2][4] This guide provides an in-depth characterization of Ethyl 8-bromoquinoline-3-carboxylate, a key building block, and compares its properties to a representative arylated derivative synthesized via the powerful Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower your drug discovery and development programs.
The Strategic Importance of the 8-Bromo Substituent
The bromine atom at the C-8 position of the quinoline ring is not merely a placeholder; it is a strategic functional group. Its presence offers a reactive handle for introducing molecular diversity through various cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is particularly effective for this purpose due to its mild conditions, broad substrate scope, and tolerance of various functional groups.[5][6] This allows for the systematic modification of the quinoline core to explore structure-activity relationships (SAR) and optimize for desired biological targets, which range from anticancer to antimicrobial activities.[7][8]
Synthesis and Purification: A Validated Workflow
The synthesis of this compound and its subsequent derivatization requires a precise and reproducible methodology. Below, we outline the key synthetic transformations.
Workflow for Synthesis and Derivatization
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 8-bromoquinoline-3-carboxylate
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. Ethyl 8-bromoquinoline-3-carboxylate, a halogenated heterocyclic compound, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a direct, procedural framework for its proper management, grounded in established safety protocols and regulatory compliance.
Immediate Safety & Hazard Assessment: The "Why" Behind the Precautions
Before any disposal action, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be available, data from structurally similar compounds, such as 8-bromoquinoline and other quinoline derivatives, provide a strong basis for risk assessment.[1][2]
Core Hazards:
-
Acute Toxicity: Assumed to be harmful if swallowed or inhaled.[1][3]
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Environmental Hazard: Like many quinoline derivatives, it is presumed to be toxic to aquatic life with long-lasting effects.[1][4]
This hazard profile dictates the necessity of stringent personal protective equipment (PPE) to prevent exposure during handling and disposal. The causality is simple: creating a barrier between the researcher and the chemical is the most effective, immediate control measure.
| Protection Type | Specific Equipment | Standard Reference |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 |
| Body | Full-length laboratory coat. | N/A |
| Respiratory | All handling and disposal must occur in a certified chemical fume hood. | N/A |
Waste Characterization & Segregation: A Critical First Step
Proper disposal begins with correct waste identification. This compound is classified as a halogenated organic compound due to the presence of bromine.[5] This classification is paramount because halogenated waste streams are typically managed via high-temperature incineration and are significantly more expensive to dispose of than non-halogenated streams.[5][6]
The Logic of Segregation: Mixing halogenated and non-halogenated waste is a costly error. A small amount of halogenated waste can contaminate a large container of non-halogenated solvent, forcing the entire volume to be treated under the more stringent and expensive disposal protocol.[6]
Operational Directive: Never mix waste containing this compound with non-halogenated organic waste, aqueous waste (acids/bases), or strong oxidizing agents.[1][5][7]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and managing waste generated from research activities involving this compound.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Use a designated, leak-proof container made of chemically compatible material (e.g., glass or polyethylene) with a secure, tight-fitting screw cap.[1][7] The container must be in good condition, free of cracks or deterioration.[7]
-
Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[8][9] This preemptive step prevents the creation of "unknown" waste, which poses significant safety risks and disposal challenges.
Step 2: Waste Collection
-
Solid Waste: Carefully transfer solid this compound and any contaminated disposables (e.g., weighing paper, gloves, pipette tips) directly into the designated solid hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.
-
Prevent Overfilling: Leave at least 10% or one inch of headspace in liquid waste containers to allow for vapor expansion and prevent spills.[7][10]
-
Keep Containers Closed: The waste container must remain securely capped at all times, except when actively adding waste.[7][9][11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Labeling and Documentation
-
Complete the Hazardous Waste Tag: As waste is added, meticulously record all constituents and their approximate percentages on the tag.[6][8] Use full chemical names; do not use abbreviations or formulas.[9]
-
Identify Hazards: Check the appropriate hazard boxes on the tag (e.g., Toxic, Flammable if in a flammable solvent).[8]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated SAA, which is typically within the laboratory at or near the point of generation.[7] This area should be clearly marked.
-
Use Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[8]
-
Segregate Incompatibles: Ensure the container is stored away from incompatible materials like acids, bases, and oxidizers.[7]
Step 5: Arranging for Final Disposal
-
Monitor Accumulation Limits: Be aware of your institution's limits for waste accumulation (e.g., a maximum of 55 gallons of hazardous waste per SAA).[11]
-
Request Pickup: Once the container is nearly full (e.g., 75% capacity) or before accumulation time limits are exceeded, request a waste collection from your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor.[1][8]
Caption: Disposal workflow for this compound.
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and inform nearby personnel and your laboratory supervisor.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill and prevent it from spreading.[1][8] Do not use combustible materials like paper towels to absorb large quantities of solvent-based waste.
-
Collect Absorbent Material: Carefully collect the saturated absorbent material using non-sparking tools and place it into a sealable bag or container.[8][9]
-
Label as Hazardous Waste: Label the container with a hazardous waste tag, identifying the contents as "Spill Debris containing this compound" and any solvent used.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), collecting all cleaning materials as hazardous waste.[1]
-
Arrange for Disposal: Dispose of the sealed spill debris container through your EHS office.[8]
Decontamination of Reusable Glassware
-
Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) into the designated halogenated liquid waste container.
-
Wash: Wash the rinsed glassware with soap and water.
-
Final Rinse: Perform a final rinse with distilled water. The initial solvent rinse is the critical step that transfers the hazardous residue into the proper waste stream.
By adhering to this structured, scientifically-grounded disposal protocol, you ensure a culture of safety, maintain regulatory compliance, and protect our shared environment—a responsibility integral to the pursuit of scientific advancement.
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A Comprehensive Guide to the Safe Handling of Ethyl 8-bromoquinoline-3-carboxylate
In the landscape of pharmaceutical research and development, quinoline derivatives stand as a cornerstone for synthesizing novel therapeutic agents. Ethyl 8-bromoquinoline-3-carboxylate, a halogenated aromatic heterocyclic compound, is a valuable building block in this arena. Its chemical structure, however, necessitates a robust and informed approach to laboratory handling to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for professionals in drug development and scientific research.
Understanding the Risks: Hazard Profile
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound can cause serious eye irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3]
-
Harmful if Swallowed: Ingestion may be harmful and can cause gastrointestinal irritation.[1][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of PPE are critical to mitigate the risks of exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against skin contact.[6][7] It is important to inspect gloves for any signs of degradation or punctures before use. |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[6][7] |
| Primary & Secondary | Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination.[7][8] An apron is recommended for larger quantities. |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes.[6][9] |
| Task-Dependent | Respiratory Protection | N95 Particulate Respirator or Air-purifying respirator with organic vapor cartridges | An N95 respirator is recommended for handling the solid, powdered form to prevent inhalation of dust particles.[8] For handling solutions or when vapors may be generated, a respirator with organic vapor cartridges should be used within a fume hood.[6] |
Operational Protocol: From Preparation to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and step-by-step guide outline the key phases of the process.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
1. Preparation Phase:
-
Don Appropriate PPE: Before handling the chemical, put on a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[6][8]
-
Verify Fume Hood Functionality: Ensure that the chemical fume hood is operational and the airflow is adequate. All work with this compound should be conducted within a certified chemical fume hood.[6]
-
Gather and Inspect Materials: Assemble all necessary glassware, reagents, and equipment. Inspect glassware for any cracks or defects.
2. Handling Phase:
-
Aliquot Chemical in Fume Hood: Carefully weigh and transfer the required amount of this compound. If it is a solid, handle it gently to avoid creating dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.[8]
-
Conduct Experiment in Fume Hood: All experimental procedures involving this compound must be performed within the chemical fume hood. Keep the sash at the lowest practical height.[6]
3. Disposal and Decontamination Phase:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[6]
-
Segregate Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated solids (gloves, weigh boats) and liquid waste, must be collected in a designated, clearly labeled hazardous waste container for halogenated organics.[10][11][12] Do not mix with non-halogenated waste.[10][12]
-
Dispose of Waste: Follow your institution's specific hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[6][11]
-
Remove and Dispose of PPE: Remove PPE in the designated area to avoid cross-contamination. Dispose of single-use items, such as gloves, in the appropriate hazardous waste container.[8]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Caption: Emergency response procedures for accidental exposure or spills.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][11] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[11]
By adhering to these safety protocols and operational guidelines, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
